molecular formula C7H6N2O B1632258 1H-Pyrrolo[2,3-b]pyridin-5-ol CAS No. 98549-88-3

1H-Pyrrolo[2,3-b]pyridin-5-ol

货号: B1632258
CAS 编号: 98549-88-3
分子量: 134.14 g/mol
InChI 键: VUQZKLXKFUBWRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1H-Pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ol
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InChI

InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQZKLXKFUBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40621793
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Molecular Weight

134.14 g/mol
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CAS No.

98549-88-3
Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Record name 1H-Pyrrolo(2,3-b)pyridin-5-ol
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Record name 1H-Pyrrolo[2,3-b]pyridin-5-ol
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Record name 1H-pyrrolo[2,3-b]pyridin-5-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol). This molecule is a pivotal heterocyclic building block, recognized for its role as a key intermediate in the synthesis of high-value pharmaceutical agents, including potent kinase inhibitors. Our focus extends beyond a mere recitation of facts to an integrated discussion of the structural nuances, reactivity, and spectroscopic behavior that define this compound, providing researchers and drug development professionals with a comprehensive and actionable resource.

Molecular Structure and Physicochemical Properties

5-Hydroxy-7-azaindole is a bifunctional aromatic heterocycle, structurally analogous to both purine bases and the indole core of tryptophan. This unique architecture, combining a pyrrole and a pyridine ring, imparts a distinct set of chemical and physical properties that are foundational to its utility in medicinal chemistry.[1]

Crystal Structure and Hydrogen Bonding

The defining structural feature of 5-hydroxy-7-azaindole in the solid state is its capacity for extensive intermolecular hydrogen bonding. Unlike its halogenated counterparts which typically form simple dimers or layered arrangements via N–H···N bonds, the presence of the C5-hydroxyl group introduces additional hydrogen-bonding possibilities.[1][2] Single-crystal X-ray diffraction studies have revealed that 5-hydroxy-7-azaindole molecules organize into a complex three-dimensional network stabilized by both N–H···O and O–H···N interactions.[1][3] This intricate network significantly influences the compound's physical properties, including its melting point and solubility.

The azaindole core is essentially planar, a characteristic consistent with its aromatic π-conjugation.[1][3] The C–O bond length is approximately 1.366 Å, typical for phenolic moieties, indicating significant delocalization of the oxygen lone pair into the aromatic system.[1]

G cluster_0 5-Hydroxy-7-Azaindole (Molecule A) cluster_1 5-Hydroxy-7-Azaindole (Molecule B) a_N1 N1-H a_O5 O5-H b_O5 O5-H a_N1->b_O5 N-H···O a_N7 N7 b_N7 N7 a_O5->b_N7 O-H···N b_N1 N1-H

Caption: Intermolecular Hydrogen Bonding Network.

Physicochemical Data Summary

The fundamental physicochemical properties of 5-hydroxy-7-azaindole are summarized below. It is important to note that some values, such as the pKa, are predicted and should be considered estimates pending experimental verification.

PropertyValueSource
IUPAC Name This compound
CAS Number 98549-88-3
Molecular Formula C₇H₆N₂O
Molar Mass 134.14 g/mol
Density 1.434 g/cm³ (Predicted)
pKa 6.93 ± 0.20 (Predicted)
Appearance White to light yellow crystalline powder[4]
Solubility Profile

While specific quantitative solubility data for 5-hydroxy-7-azaindole is not widely published, studies on the parent 7-azaindole provide valuable insights. 7-azaindole exhibits good solubility in polar aprotic solvents like THF and acetone, and moderate solubility in alcohols such as methanol and isopropanol.[5] It is sparingly soluble in non-polar solvents like n-hexane.[5] The presence of the hydroxyl group in 5-hydroxy-7-azaindole is expected to enhance its solubility in polar protic solvents due to increased hydrogen bonding capacity, while likely having minimal impact on its solubility in non-polar media. It is sparingly soluble in water.[4]

Synthesis of 5-Hydroxy-7-Azaindole

The synthesis of 5-hydroxy-7-azaindole is a critical process for its application in drug discovery. Several routes have been developed, most commonly starting from a pre-functionalized pyridine ring onto which the pyrrole ring is annulated. A prevalent and scalable strategy begins with 5-bromo-7-azaindole.

The causality behind this approach is rooted in the strategic use of protecting groups and a copper-catalyzed hydroxylation reaction. The pyrrolic N-H is acidic and can interfere with subsequent reactions; therefore, it is first protected with a bulky, base-stable group like triisopropylsilyl (TIPS) or a Boc group.[6] This allows for selective reaction at other positions. The subsequent hydroxylation of the C5-bromo position is typically achieved using a copper catalyst and a suitable ligand in the presence of a strong base, like lithium hydroxide.[6] The reaction often proceeds with concomitant deprotection, yielding the final product in a one-pot transformation from the protected intermediate.

G Start 5-Bromo-7-Azaindole Protect N-H Protection (e.g., TIPS-Cl or Boc₂O) Start->Protect Intermediate N-Protected-5-Bromo- 7-Azaindole Protect->Intermediate Hydroxylate Cu-Catalyzed Hydroxylation & In-situ Deprotection Intermediate->Hydroxylate Product 5-Hydroxy-7-Azaindole Hydroxylate->Product

Caption: General Synthetic Workflow from 5-Bromo-7-Azaindole.

A detailed experimental protocol based on this strategy is provided in the "Experimental Protocols" section of this guide. Alternative methods, including those employing Grignard reagents and boronic acid intermediates, have also been reported, offering flexibility depending on the available starting materials and scale.[1]

Spectroscopic and Photophysical Properties

Comprehensive characterization is essential to confirm the identity and purity of 5-hydroxy-7-azaindole. Its spectroscopic signature is a direct reflection of its electronic structure and the unique hydrogen-bonding environment it creates.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of 5-hydroxy-7-azaindole is particularly informative. In contrast to halogenated 7-azaindoles that show a broad, red-shifted N–H stretching band between 3300–2500 cm⁻¹ characteristic of strong N–H···N hydrogen bonds, 5-hydroxy-7-azaindole displays a sharper N–H stretching band at a higher frequency (around 3315 cm⁻¹).[2] This is a direct consequence of its more complex 3D hydrogen-bonding network, where the N-H group engages in N–H···O interactions, which are generally weaker than the N–H···N bonds in dimers.[2][3] The spectrum also features characteristic bands from the O–H stretching vibrations, further confirming the intricate bonding motif.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A reported proton NMR spectrum in DMSO-d₆ shows a characteristic downfield singlet at δ 11.265 ppm , which is unequivocally assigned to the acidic N1-H proton of the pyrrole ring.[6] Other aromatic protons would be expected in the range of δ 6.0-8.5 ppm. The hydroxyl proton signal may be broad and its chemical shift can be concentration and temperature-dependent.

  • ¹³C NMR: Based on related azaindole structures, the carbon spectrum is expected to show seven distinct aromatic signals. The carbon bearing the hydroxyl group (C5) would likely appear significantly downfield (e.g., >150 ppm) due to the deshielding effect of the oxygen atom.

UV-Vis Absorption and Fluorescence

The 7-azaindole chromophore is known for its interesting photophysical properties, including excited-state proton transfer (ESPT).[7] The absorption spectrum of the parent 7-azaindole is red-shifted compared to tryptophan.[7] The addition of a hydroxyl group at the C5 position, which acts as an electron-donating group through resonance, is expected to cause a further bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted 7-azaindole.[8][9]

The fluorescence properties are also highly sensitive to the environment. In alcohols, 7-azaindole can exhibit dual fluorescence, with a normal emission and a red-shifted tautomer emission resulting from ESPT.[7] Given that 5-hydroxy-7-azaindole possesses both a proton-donating group (OH) and multiple proton-accepting sites (N7 and O), it is a prime candidate for complex excited-state dynamics, making it a potentially valuable fluorescent probe.

Reactivity and Tautomerism

The chemical reactivity of 5-hydroxy-7-azaindole is governed by the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the phenolic hydroxyl group.

Reactivity Profile
  • Pyrrole Ring: The pyrrole moiety is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most common site of reaction, analogous to indole chemistry.

  • Pyridine Ring: The pyridine nitrogen (N7) is basic (pKa of parent 7-azaindole is ~4.6) and can be protonated or act as a ligand for metal coordination.[10] This site is crucial for its role as a "hinge-binding" motif in many kinase inhibitors.

  • Hydroxyl Group: The C5-OH group behaves as a typical phenol. It is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This functionality also strongly activates the aromatic ring towards electrophilic substitution.

Tautomerism

Tautomerism is a key chemical concept for understanding azaindoles. The parent 7-azaindole can exist in two tautomeric forms: the common 1H-pyrrolo[2,3-b]pyridine and the less stable 7H-pyrrolo[2,3-b]pyridine.[11] The 1H tautomer is significantly lower in energy in the ground state.[12]

For 5-hydroxy-7-azaindole, the possibilities are more complex due to the hydroxyl group, which can participate in keto-enol tautomerism. This introduces potential quinone-like tautomeric forms, which could be relevant to its biological activity and metabolic pathways. While the aromatic hydroxy form is overwhelmingly dominant, the existence of minor tautomeric species in equilibrium should be considered, especially in biological or reactive environments.

G T1 5-Hydroxy-7-azaindole (1H, Enol Form) Dominant T2 5-Oxo-4,5-dihydro-7-azaindole (Keto Form) T1->T2 T3 5-Hydroxy-7-azaindole (7H, Enol Form) T1->T3

Caption: Potential Tautomeric Forms of 5-Hydroxy-7-Azaindole.

Applications in Drug Development

The primary and most significant application of 5-hydroxy-7-azaindole is as a strategic intermediate in the synthesis of targeted therapeutics. Its structure is a privileged scaffold, particularly in the field of oncology.

  • VEGFR-2 Inhibitors: It is a documented reagent used in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.

  • Venetoclax (ABT-199) Synthesis: 5-Hydroxy-7-azaindole is an identified intermediate in the synthesis of Venetoclax, a highly potent and selective BCL-2 (B-cell lymphoma 2) inhibitor. Venetoclax induces apoptosis in cancer cells and is an approved treatment for certain types of leukemia and lymphoma.

The utility of this scaffold stems from its ability to mimic purine and engage in specific hydrogen-bonding interactions within the ATP-binding pocket of kinases or other protein targets. The N7 atom and the N1-H group are particularly effective at forming these critical interactions.

Experimental Protocols

The following protocols are provided as representative examples. As with any chemical procedure, they should be performed by trained personnel with appropriate safety precautions.

Protocol: Synthesis from 5-Bromo-7-azaindole

This two-step protocol is adapted from patent literature and demonstrates the N-protection and subsequent hydroxylation/deprotection strategy.[6]

Step 1: N-Boc Protection of 5-Bromo-7-azaindole

  • To a suitable reaction vessel, add 5-bromo-7-azaindole (1.0 eq), dichloromethane (DCM, ~10 mL per gram of starting material), 4-dimethylaminopyridine (DMAP, 0.05 eq), and triethylamine (TEA, 3.0 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction vessel in an ice-salt bath to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise, maintaining the internal temperature between 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 1.5 hours.

  • Monitor the reaction to completion by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, quench the reaction by adding water (~10 mL per gram of starting material). Stir for 15 minutes.

  • Separate the organic layer. Wash the organic phase sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-bromo-7-azaindole, which can be purified by silica gel chromatography.

Step 2: Hydroxylation and Deprotection

  • In a reaction vessel under a nitrogen atmosphere, combine N-Boc-5-bromo-7-azaindole (1.0 eq), cupric acetylacetonate (0.2 eq), N,N'-dimethyl-ethylenediamine (0.4 eq), potassium phosphate (3.0 eq), and dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material).

  • Heat the reaction mixture to 130 °C and stir for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Add water and adjust the pH to ~6 using 2N hydrochloric acid, which will cause the product to precipitate.

  • Filter the solid product. Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the filtered solid with the organic extracts. Wash the combined organics with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography to afford 5-hydroxy-7-azaindole.

Protocol: Spectroscopic Characterization (UV-Vis)
  • Prepare a stock solution of 5-hydroxy-7-azaindole in a suitable spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 0.01 mg/mL (10 µg/mL) using the same solvent. The final absorbance should ideally be between 0.5 and 1.0 AU.

  • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

  • Fill a second matched quartz cuvette with the diluted sample solution.

  • Scan the sample from 400 nm down to 200 nm.

  • Record the wavelength(s) of maximum absorbance (λ_max).

Conclusion

5-Hydroxy-7-azaindole is a heterocycle of significant strategic importance in modern medicinal chemistry. Its value is derived from a unique combination of structural features: a planar, aromatic core capable of mimicking biological purines; a versatile phenolic hydroxyl group for further functionalization; and an intricate hydrogen-bonding capability that governs its solid-state properties and molecular interactions. A thorough understanding of its synthesis, reactivity, and spectroscopic properties—as detailed in this guide—is crucial for its effective application in the design and development of next-generation therapeutics.

References

Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No. 98549-88-3), a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably the BCL-2 inhibitor Venetoclax.[1][2] Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond a mere presentation of data. Instead, it offers a detailed framework for the acquisition, interpretation, and validation of spectroscopic data essential for identity confirmation, purity assessment, and quality control. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predictive analyses and validated experimental protocols.

Introduction: The Significance of this compound

This compound, also known as 5-hydroxy-7-azaindole, is a heterocyclic compound featuring a fused pyrrole and pyridine ring system.[1][3] Its molecular structure presents a unique electronic and reactive profile, making it a highly valuable scaffold in medicinal chemistry. The compound's primary significance lies in its role as a critical building block for Venetoclax, a targeted therapy that has revolutionized the treatment of certain hematological cancers.[1]

Given its critical role in pharmaceutical manufacturing, rigorous and unambiguous characterization of this compound is not merely an academic exercise but a prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98549-88-3[3][4][5][6]
Molecular Formula C₇H₆N₂O[1][3][4][5][6]
Molecular Weight ~134.14 g/mol [1][4][6]
Appearance Pale yellow solid[1][2]
Melting Point 219–220 °C[1][2]
IUPAC Name This compound[5]
Common Synonyms 5-Hydroxy-7-azaindole[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the bicyclic core and the positions of substituents.

Predicted ¹H NMR Spectrum

The aromatic nature of the 7-azaindole scaffold dictates that proton signals will appear in the downfield region (typically >6.0 ppm). The presence of two heteroatoms (N) and a hydroxyl group will further influence the chemical shifts. Based on the structure and data from analogous 7-azaindole derivatives, we can predict the following features.[2][5]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H) 11.0 - 12.0Broad Singlet (br s)-Acidic pyrrole proton, exchangeable.
H10 (O-H) 9.0 - 10.0Broad Singlet (br s)-Phenolic proton, exchangeable.
H2 7.2 - 7.4Triplet or ddJ ≈ 2-3 HzPyrrole proton coupled to H1 and H3.
H3 6.3 - 6.5Doublet of doublets (dd)J ≈ 2-3 HzPyrrole proton coupled to H1 and H2.
H4 7.8 - 8.0Doublet (d)J ≈ 2 HzPyridine proton meta-coupled to H6.
H6 7.0 - 7.2Doublet (d)J ≈ 2 HzPyridine proton meta-coupled to H4.

Note: DMSO-d₆ is the recommended solvent as it allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O.[8][9]

Caption: Proton assignments for ¹H NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

A fully decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 150 - 155Aromatic carbon bearing the -OH group.
C7a 145 - 150Bridgehead carbon adjacent to pyridine nitrogen.
C6 125 - 130Aromatic CH in the pyridine ring.
C2 120 - 125Aromatic CH in the pyrrole ring.
C3a 115 - 120Bridgehead carbon adjacent to pyrrole nitrogen.
C4 110 - 115Aromatic CH in the pyridine ring.
C3 98 - 103Aromatic CH in the pyrrole ring, shielded by nitrogen.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is critical for observing the exchangeable N-H and O-H protons.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Number of Scans (NS): 16-64 (adjust based on concentration).

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 16 ppm (centered at ~7 ppm).

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

      • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 240 ppm (centered at ~120 ppm).

  • Data Processing:

    • Apply Fourier transformation.

    • Manually phase the spectrum and apply an automatic baseline correction.

    • Calibrate the chemical shift scale using the residual DMSO solvent peak (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[9]

    • Integrate signals for ¹H NMR to confirm proton ratios.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the O-H, N-H, and aromatic C-H and C=C/C=N bonds.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3400 - 3200O-H stretch (phenolic)Strong, BroadBroadness due to hydrogen bonding.[10]
3350 - 3250N-H stretch (pyrrole)Medium, SharpTypically sharper than the O-H stretch.[11]
3150 - 3000Aromatic C-H stretchMedium
1640 - 1550C=C and C=N ring stretchingStrong, Multiple bandsCharacteristic of the heteroaromatic system.[12]
1280 - 1200C-O stretch (phenolic)Strong
~1200C-N stretchMedium[11]
Below 900Aromatic C-H out-of-plane bendingMedium-Strong"Fingerprint" region, useful for confirming substitution patterns.
Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

    • Record a background spectrum of the empty ATR unit.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

Caption: General workflow for the spectroscopic characterization of a pharmaceutical intermediate.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural information. For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion.

Predicted Mass Spectrum (Positive ESI Mode)
  • Molecular Ion Peak [M+H]⁺: The primary ion observed will be the protonated molecule. Given the molecular formula C₇H₆N₂O, the expected monoisotopic mass is 134.0480 g/mol . Therefore, the high-resolution mass spectrum should show a prominent peak at m/z 135.0553 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The 7-azaindole core is relatively stable.[4] Plausible fragmentation pathways could involve the loss of small neutral molecules. The fragmentation of indole derivatives often involves the ejection of HCN from the pyrrole ring.[13]

MS_Fragmentation M [M+H]⁺ m/z = 135.0553 F1 [M+H - CO]⁺ m/z = 107.0604 M->F1 - CO F2 [M+H - HCN]⁺ m/z = 108.0447 M->F2 - HCN

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol for LC-MS Data Acquisition

This protocol provides a general method for analysis using a liquid chromatography-mass spectrometry (LC-MS) system.[4]

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or DMSO at ~1 mg/mL.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Desolvation Temperature: 400 - 550 °C.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode for identification. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.[4]

Conclusion

The robust spectroscopic characterization of this compound is fundamental to its application in pharmaceutical synthesis. This guide provides the predictive data and validated methodologies required for its comprehensive analysis via NMR, IR, and MS. By applying these protocols, researchers and quality control analysts can confidently verify the identity, structure, and purity of this critical intermediate, ensuring the integrity of the drug development and manufacturing pipeline. The self-validating nature of combining these orthogonal techniques—structural connectivity from NMR, functional group identity from IR, and molecular weight from MS—provides a powerful and trustworthy system for chemical characterization.

References

1H-Pyrrolo[2,3-b]pyridin-5-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical synthesis, the discovery and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. Among these, heterocyclic compounds have emerged as a particularly fruitful class of molecules. This compound, also known as 5-hydroxy-7-azaindole, is a prominent member of this class, built upon the privileged 7-azaindole (pyrrolo[2,3-b]pyridine) framework.[1][2][3] This scaffold is a bioisostere of indole and purine, granting it unique pharmacological properties and making it a recurring motif in a multitude of bioactive agents.[4]

The significance of this compound lies not in its direct therapeutic activity, but in its critical role as a high-value intermediate in the synthesis of complex, life-saving medicines.[5] It serves as an essential building block for a new generation of targeted therapies, most notably in oncology. Its unique structural features—a fused bicyclic aromatic system, a reactive hydroxyl group, and strategically placed nitrogen atoms—provide a robust foundation for constructing molecules with high specificity and potency.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It will delve into its molecular structure, physicochemical properties, synthesis and characterization, and culminate in a discussion of its pivotal applications in the synthesis of groundbreaking pharmaceuticals like the BCL-2 inhibitor Venetoclax and various kinase inhibitors.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a pyridine ring fused to a pyrrole ring, forming the 7-azaindole core.[2] A hydroxyl (-OH) group is substituted at the C5 position of this bicyclic system. This planar, aromatic structure is fundamental to its chemical behavior and its utility in synthesis.[2] The presence of two nitrogen atoms and a hydroxyl group allows for a rich array of potential intermolecular interactions, including hydrogen bonding, which influences its physical properties and its binding to biological targets when incorporated into larger molecules.[2][4]

Diagram: Annotated Structure of this compound

Caption: Fused pyrrole and pyridine rings with a key hydroxyl group.

A summary of the key identifiers and physicochemical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[1][6]
Molecular Weight 134.14 g/mol [7][8]
CAS Number 98549-88-3[1][6][7]
IUPAC Name This compound[6]
Synonyms 5-Hydroxy-7-azaindole, 5-hydroxypyrrolo[2,3-b]pyridine[1][2][3]
Appearance Pale yellow solid[9]
Melting Point 219-220 °C[9]
Density ~1.43 g/cm³[1]
InChIKey VUQZKLXKFUBWRP-UHFFFAOYSA-N[6]
SMILES Oc1cnc2[nH]ccc2c1

Synthesis and Purification

The efficient and scalable synthesis of this compound is critical for its use in the pharmaceutical industry, where consistency and high purity are non-negotiable. Several synthetic routes have been developed, often involving multi-step sequences starting from substituted pyridine precursors. A common and effective laboratory-scale method involves the hydrolysis of a protected 5-bromo-7-azaindole derivative.[5][7]

Diagram: General Synthesis Workflow

G start Starting Material (e.g., 5-Bromo-7-azaindole derivative) step1 Hydrolysis Reaction (Cu catalyst, base, DMSO/H₂O) start->step1 step2 Work-up & Neutralization (Water addition, pH adjustment with HCl) step1->step2 step3 Precipitation & Filtration (Isolation of crude solid) step2->step3 step4 Extraction of Aqueous Phase (Ethyl acetate) step2->step4 Aqueous Layer end Final Product (this compound) step3->end Solid step5 Purification & Drying (Washing, drying over Na₂SO₄) step4->step5 step5->end Combined Organic Layers

Caption: Workflow for the synthesis and isolation of the target compound.

Exemplary Experimental Protocol

The following protocol is a representative synthesis adapted from published procedures.[5][7]

Objective: To synthesize this compound from a protected 5-bromo-7-azaindole.

Methodology:

  • Reaction Setup: To a reaction flask, add the starting material (e.g., 1-triisopropylsilyl-5-bromo-7-azaindole), a copper catalyst (e.g., copper acetylacetonate), a ligand (e.g., MHPO), and a base (e.g., lithium hydroxide monohydrate) in a solvent system of DMSO and water.[5][7]

    • Causality: The copper catalyst is essential for facilitating the nucleophilic substitution of the bromine atom with a hydroxyl group. The base is required to generate the hydroxide nucleophile and neutralize the HBr byproduct. DMSO is a polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperature.

  • Inert Atmosphere: Purge the reaction system with an inert gas, such as nitrogen.

    • Causality: This prevents potential oxidation of the starting materials and intermediates at high temperatures, ensuring a cleaner reaction and better yield.

  • Heating: Raise the internal temperature to 100°C and maintain for several hours (e.g., 6 hours).[5][7]

    • Causality: The high temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and add water.[5][7] b. Adjust the pH to ~6 using a dilute acid (e.g., 2 N HCl). A solid product will precipitate out of the solution.[5][7]

    • Causality: The product has low solubility in neutral aqueous media. Adjusting the pH to near its isoelectric point minimizes its solubility, causing it to precipitate, which is a key step for isolation. c. Collect the solid by filtration. d. Extract the remaining aqueous phase with an organic solvent like ethyl acetate to recover any dissolved product.[5][7]

  • Final Purification: Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the final, purified compound.[5][7]

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are achieved through a standard suite of spectroscopic techniques. While raw spectral data is extensive, the expected characteristics from each method are well-defined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a broad singlet for the N-H proton of the pyrrole and a signal for the O-H proton.[10][11]

    • ¹³C NMR: The spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule's core structure.[12]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) at an m/z value corresponding to its molecular weight (~134.14).[10]

  • Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups. The spectrum is characterized by absorption bands corresponding to O-H and N-H stretching (typically broad, in the 3200-3600 cm⁻¹ region) and C=C/C=N stretching from the aromatic rings (in the 1400-1600 cm⁻¹ region).[10]

Authoritative spectral data for this compound can be found in chemical databases such as ChemicalBook and SpectraBase.[10][11][12]

The Role of this compound in Drug Development

The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[4][13] this compound leverages this inherent potential, serving as a versatile precursor for numerous advanced therapeutics.

Case Study 1: Venetoclax - A BCL-2 Inhibitor

The most prominent application of this compound is as a cornerstone intermediate in the synthesis of Venetoclax (ABT-199).[5] Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis (programmed cell death). By inhibiting BCL-2, Venetoclax restores the natural cell death process in cancer cells, making it a breakthrough therapy for certain hematological malignancies. The pyrrolopyridine core of this compound provides the fundamental scaffold necessary for building the complex architecture of Venetoclax.[5]

Diagram: Role in Venetoclax Synthesis and Action

G start This compound (Core Scaffold) step1 Multi-step Chemical Synthesis (Coupling reactions via -OH group) start->step1 drug Venetoclax (Final Drug Molecule) step1->drug target BCL-2 Protein (Anti-apoptotic) drug->target Binds to effect Inhibition of BCL-2 target->effect outcome Restoration of Apoptosis in Cancer Cells effect->outcome

Caption: From chemical intermediate to targeted cancer therapy.

Case Study 2: Kinase Inhibitors (VEGFR-2, FGFR, etc.)

The 7-azaindole core is a well-established hinge-binding motif for protein kinase inhibitors.[4] This is because the arrangement of its nitrogen atoms can form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. Consequently, this compound and its derivatives are instrumental in developing inhibitors for various kinases involved in cancer progression.

  • VEGFR-2 Inhibitors: It is a precursor for synthesizing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein that drives tumor angiogenesis (the formation of new blood vessels that feed a tumor).

  • FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold is actively being used to design potent and selective inhibitors against Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to multiple cancers.[14][15][16]

  • Other Kinase Targets: Derivatives have shown inhibitory activity against a broad range of other kinases, including FLT3 (implicated in acute myeloid leukemia), DYRK kinases, and PI3K, underscoring the scaffold's versatility.[17][18]

Therapeutic Target ClassSpecific Example(s)Disease AreaReference(s)
Anti-Apoptotic Proteins BCL-2 (via Venetoclax)Oncology (Leukemia, Lymphoma)[5]
Receptor Tyrosine Kinases VEGFR-2, FGFR, FLT3Oncology[14][18]
Influenza Polymerase PB2 SubunitInfectious Disease (Influenza)[17][19]
Chemokine Receptors CCR2Inflammatory Diseases[17][20]
Phosphodiesterases PDE4BCNS Diseases[21]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a quintessential example of a high-value molecular building block that enables the creation of sophisticated, life-saving pharmaceuticals. Its robust and versatile 7-azaindole core, combined with a strategically placed hydroxyl group, provides medicinal chemists with a reliable platform for developing targeted therapies. From its central role in the synthesis of the BCL-2 inhibitor Venetoclax to its widespread use in the design of kinase inhibitors, this compound has proven its immense value. As the demand for precise and potent drugs continues to grow, the importance of cornerstone intermediates like this compound in the architecture of modern medicine is set to endure.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple biological targets. The 7-azaindole core, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, stands as a testament to this concept. Its journey from a laboratory curiosity to a cornerstone of modern drug design is a compelling narrative of chemical ingenuity and a deepening understanding of molecular interactions. This in-depth technical guide will trace the discovery and rich history of 7-azaindole compounds, from their initial synthesis to their contemporary applications as powerful therapeutic agents. We will explore the evolution of synthetic methodologies, the rationale behind their use as bioisosteres, and the intricate mechanisms of action of key 7-azaindole-containing drugs.

Chapter 1: The Genesis of a Scaffold - Early Discovery and Synthesis

The story of 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, begins in the mid-20th century. While earlier, less definitive reports may exist, the work of Michael M. Robison and Bonnie L. Robison in 1955 is a landmark in the history of this compound class.[1][2][3] Their publications in the Journal of the American Chemical Society detailed the synthesis of the 7-azaindole core and its conversion to 7-azatryptophan and other derivatives, laying the foundational groundwork for future investigations.[1][4][5]

The primary synthetic challenge in constructing the 7-azaindole skeleton lies in the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. Early synthetic strategies often involved multi-step processes with modest yields. One of the classical methods adapted for 7-azaindole synthesis is the Fischer indole synthesis . Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[6] While highly effective for indoles, its application to the synthesis of azaindoles can be challenging due to the electronic nature of the pyridine ring.[7][8] However, with appropriate starting materials and conditions, the Fischer synthesis has been successfully employed to generate substituted 7-azaindoles.[8]

Another foundational method is the Bartoli indole synthesis , which has proven particularly useful for the preparation of 7-substituted indoles and, by extension, 7-azaindoles.[9][10][11][12] This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[9][10][11] The steric hindrance of the ortho substituent is often crucial for the success of the subsequent[13][13]-sigmatropic rearrangement that leads to the indole ring system.[10]

Chapter 2: The Evolution of Synthetic Strategies - From Classical to Catalytic

As the importance of the 7-azaindole scaffold in medicinal chemistry grew, so did the demand for more efficient and versatile synthetic routes. The latter half of the 20th century and the beginning of the 21st century witnessed a significant evolution in the synthesis of these compounds, driven largely by the advent of transition metal catalysis.

The Chichibabin Reaction: A Key Cyclization Step

The Chichibabin reaction , first reported in 1914 by Aleksei Chichibabin, is a classic method for the amination of pyridines.[11] This reaction has been ingeniously adapted for the synthesis of 7-azaindoles. A notable example involves the LDA-mediated condensation of a 2-substituted-3-picoline with a nitrile, where the key cyclization step proceeds via a Chichibabin-type mechanism.

The Rise of Palladium Catalysis: A Paradigm Shift

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, and 7-azaindoles were no exception. These methods offer a powerful and flexible approach to construct the bicyclic core and introduce a wide range of substituents with high regioselectivity.

A common strategy involves a two-step process: a Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring.[14][15] This approach allows for the introduction of diverse substituents at the 2-position of the 7-azaindole ring.

More advanced palladium-catalyzed methods have been developed that allow for the one-pot synthesis of 7-azaindoles from readily available starting materials, further streamlining the synthetic process.[16][17] These reactions often involve a cascade of C-N and C-C bond-forming events, leading to the rapid assembly of the desired scaffold.[18][19]

The following table summarizes the key synthetic methodologies for 7-azaindole synthesis:

Synthesis MethodKey ReactantsGeneral DescriptionAdvantagesDisadvantages
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed cyclization of a pyridylhydrazone.Well-established, good for certain substitution patterns.Can have limited scope for azaindoles, may require harsh acidic conditions.
Bartoli Indole Synthesis Ortho-substituted Nitropyridine, Vinyl Grignard ReagentReaction of a nitropyridine with a vinyl Grignard reagent to form the indole ring.Effective for 7-substituted azaindoles.Requires stoichiometric amounts of Grignard reagent, sensitive to functional groups.
Chichibabin Cyclization Substituted Picoline, NitrileBase-mediated condensation followed by an intramolecular nucleophilic attack on the pyridine ring.Direct route to the fused ring system.Can be substrate-specific, may require strong bases.
Palladium-Catalyzed Cross-Coupling Aminopyridine, Alkyne/AlkeneSonogashira or Heck coupling followed by cyclization.High efficiency, broad substrate scope, mild reaction conditions.Cost of palladium catalysts, potential for catalyst poisoning.

Chapter 3: 7-Azaindole as a Privileged Pharmacophore in Drug Discovery

The unique electronic properties of the 7-azaindole scaffold have made it a highly sought-after component in the design of modern pharmaceuticals. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature that is often crucial for high-affinity binding to biological targets. Furthermore, the 7-azaindole core is considered a bioisostere of indole and purine, allowing it to mimic the interactions of these important biological motifs while offering opportunities to fine-tune physicochemical properties such as solubility and metabolic stability.

Vemurafenib: A Targeted Therapy for Melanoma

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated protein kinase, a key driver in many cases of metastatic melanoma.[20] The 7-azaindole core of vemurafenib plays a critical role in its mechanism of action. It forms key hydrogen bonding interactions with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.[20]

Mechanism of Action of Vemurafenib:

In healthy cells, the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) regulates cell growth and proliferation.[21][22] In melanoma cells with the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled cell division.[20] Vemurafenib specifically binds to and inhibits the mutated BRAF V600E kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in the cancer cells.[20][23][24]

Vemurafenib_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified signaling pathway of Vemurafenib action.

Pexidartinib: A CSF-1R Inhibitor for a Rare Tumor

Pexidartinib (Turalio®) is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R).[13][25][26] It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor of the joints.[25] The 7-azaindole moiety in pexidartinib is crucial for its inhibitory activity against CSF-1R.

Mechanism of Action of Pexidartinib:

In TGCT, tumor cells overproduce CSF-1, which recruits and activates macrophages and other CSF-1R-expressing cells, leading to tumor growth and inflammation.[25][27] Pexidartinib inhibits CSF-1R signaling, thereby blocking the proliferation of these tumor-associated cells.[13][27] Pexidartinib also inhibits other kinases, including c-KIT and FLT3.[13][25]

Pexidartinib_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CSF1 CSF-1 CSF1R CSF-1 Receptor (CSF-1R) CSF1->CSF1R Binds Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) CSF1R->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, and Differentiation Downstream_Signaling->Cell_Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits

Figure 2: Simplified signaling pathway of Pexidartinib action.

Chapter 4: Experimental Protocols - A Practical Guide

To provide a practical context to the synthetic methodologies discussed, this chapter outlines a representative experimental protocol for the synthesis of a 2-substituted 7-azaindole derivative via a palladium-catalyzed Sonogashira coupling and cyclization.

Synthesis of 2-Phenyl-7-azaindole

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

  • Materials: 2-Amino-3-iodopyridine, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), and a suitable solvent such as tetrahydrofuran (THF).

  • Procedure:

    • To a dry, inert-atmosphere flask, add 2-amino-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add THF and TEA to the flask.

    • Add phenylacetylene dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-(phenylethynyl)pyridine.

Step 2: Cyclization to 2-Phenyl-7-azaindole

  • Materials: 2-Amino-3-(phenylethynyl)pyridine, potassium tert-butoxide (t-BuOK), and a suitable solvent such as dimethylformamide (DMF).

  • Procedure:

    • To a dry, inert-atmosphere flask, add 2-amino-3-(phenylethynyl)pyridine and DMF.

    • Add potassium tert-butoxide to the solution at room temperature.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the cyclization is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-phenyl-7-azaindole.

Conclusion: A Scaffold with a Bright Future

The journey of 7-azaindole from its initial synthesis to its current status as a privileged scaffold in drug discovery is a powerful illustration of the synergy between synthetic organic chemistry and medicinal chemistry. The continuous development of novel and efficient synthetic methods has provided researchers with unprecedented access to a vast chemical space of 7-azaindole derivatives. As our understanding of the molecular basis of diseases continues to grow, the unique properties of the 7-azaindole core will undoubtedly continue to be exploited in the design of the next generation of targeted therapeutics. The history of 7-azaindole is still being written, and its future in the service of human health appears exceptionally bright.

References

An In-depth Technical Guide to the Solubility Characteristics of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1H-Pyrrolo[2,3-b]pyridin-5-ol in Modern Drug Discovery

This compound, also known as 5-hydroxy-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its rigid, fused pyrrole and pyridine ring system provides a unique scaffold that has been successfully utilized in the development of targeted therapies. Notably, it serves as a crucial building block in the synthesis of potent kinase inhibitors and other advanced pharmaceuticals, including the BCL-2 inhibitor Venetoclax and VEGFR-2 inhibitors. The therapeutic potential of molecules derived from this scaffold underscores the critical importance of understanding its fundamental physicochemical properties, among which solubility stands paramount.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its determination. The information presented herein is intended to empower researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and formulation of this important synthetic intermediate.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features dictate its behavior in various solvent systems.

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: Approximately 134.14 g/mol

  • Appearance: Typically a white to off-white or light yellow crystalline powder.[2]

The presence of both a hydrogen bond donor (the hydroxyl group and the pyrrole N-H) and hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) allows for complex interactions with protic solvents. However, the fused aromatic rings contribute to a planar and relatively non-polar surface area, which can lead to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy can, in turn, limit solubility in aqueous media.

A recent study on the crystal structure of 5-hydroxy-7-azaindole revealed a three-dimensional network stabilized by N–H···O and O–H···N interactions, a departure from the dimeric or layered arrangements of other halogenated 7-azaindoles. This highlights the significant role of the 5-hydroxyl group in establishing a robust hydrogen-bonding network in the solid state, which must be overcome for dissolution to occur.

Tautomerism:

It is important to consider the potential for tautomerism in this compound, which can influence its solubility profile, particularly in response to pH changes. The presence of the hydroxyl group on the pyridine ring allows for potential keto-enol tautomerization, which can alter the molecule's polarity and hydrogen bonding capabilities.

Caption: Tautomeric forms of this compound.

II. Quantitative Solubility Profile

Precise and accurate solubility data are fundamental for a multitude of applications in drug discovery and development, from initial screening to formulation.

Aqueous and Organic Solvent Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

SolventSolubility ClassificationQuantitative Value
WaterSparingly soluble< 1 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Soluble> 50 mg/mL[2]
Dimethylformamide (DMF)Soluble> 50 mg/mL[2]

The poor aqueous solubility is a key consideration for its use in biological assays and for the development of oral dosage forms of its derivatives. The high solubility in polar aprotic solvents like DMSO and DMF makes these ideal for preparing stock solutions for in vitro screening.

Influence of pH on Aqueous Solubility

The 7-azaindole scaffold contains ionizable nitrogen atoms. The pyridine nitrogen can be protonated at acidic pH, which would be expected to increase aqueous solubility. The pKa of the parent 7-azaindole has been reported, and it is anticipated that this compound will exhibit similar pH-dependent solubility. As a weak base, its solubility is expected to increase in acidic conditions.

  • Expert Insight: The presence of the electron-donating hydroxyl group at the 5-position may slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted 7-azaindole, potentially leading to a higher pKa and enhanced solubility at a slightly less acidic pH.

A comprehensive pH-solubility profile is essential for predicting the in vivo behavior of any drug candidate derived from this scaffold.

III. Experimental Determination of Solubility: A Practical Guide

As a Senior Application Scientist, I advocate for a multi-faceted approach to solubility determination, encompassing both kinetic and thermodynamic measurements. This dual strategy provides a holistic understanding of a compound's solubility behavior, which is crucial for decision-making throughout the drug development pipeline.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Interpretation prep_compound Prepare High-Purity Compound prep_solvents Prepare Solvents and Buffers prep_compound->prep_solvents thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) prep_compound->thermodynamic prep_stock Prepare Concentrated DMSO Stock prep_solvents->prep_stock kinetic Kinetic Solubility Assay (Turbidimetric Method) prep_stock->kinetic hplc HPLC-UV Analysis kinetic->hplc thermodynamic->hplc data_analysis Data Analysis and Solubility Calculation hplc->data_analysis reporting Reporting and Interpretation data_analysis->reporting

Caption: General workflow for solubility determination.

A. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Protocol: Shake-Flask Solubility of this compound

  • Materials:

    • High-purity this compound (>98%)

    • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Acetate Buffer pH 4.5, Methanol, Ethanol, Acetonitrile)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm)

    • HPLC system with UV detector

  • Procedure:

    • Add an excess amount of this compound to a glass vial (e.g., 5-10 mg).

    • Add a known volume of the desired solvent (e.g., 1 mL).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method with a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

B. Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol: Kinetic Solubility of this compound

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microplates

    • Plate reader with nephelometry or turbidity measurement capabilities

  • Procedure:

    • Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO.

    • In a 96-well plate, add the aqueous buffer.

    • Add a small volume of the DMSO stock solutions to the buffer-containing wells to achieve a final DMSO concentration of ≤1%.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification sample Filtered Supernatant dilution Dilution with Mobile Phase sample->dilution injection Injection onto C18 Column dilution->injection separation Gradient Elution injection->separation detection UV Detection separation->detection peak_area Peak Area Integration detection->peak_area concentration Concentration Calculation peak_area->concentration std_curve Standard Curve std_curve->concentration

Caption: HPLC analysis workflow for solubility determination.

IV. Practical Implications and Formulation Strategies

The poor aqueous solubility of this compound and its derivatives necessitates the use of formulation strategies to enhance their bioavailability for in vivo studies and therapeutic applications.

  • pH Adjustment: For weakly basic compounds like 7-azaindole derivatives, creating a more acidic microenvironment can improve dissolution. This can be achieved through the use of acidic excipients in solid dosage forms.

  • Co-solvents: The use of water-miscible organic co-solvents (e.g., ethanol, propylene glycol) in liquid formulations can significantly increase the solubility of poorly soluble compounds.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the active pharmaceutical ingredient in a polymer matrix can prevent crystallization and enhance the dissolution rate and apparent solubility.

  • Particle Size Reduction: Techniques such as micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

V. Conclusion

This compound is a valuable scaffold in modern medicinal chemistry, and a thorough understanding of its solubility characteristics is indispensable for its successful application. This guide has provided a comprehensive overview of its physicochemical properties, qualitative and quantitative solubility data, and detailed, practical protocols for its experimental determination. By employing the methodologies and considering the formulation strategies outlined herein, researchers can effectively navigate the challenges associated with the poor aqueous solubility of this important compound and its derivatives, thereby accelerating the drug discovery and development process.

VI. References

  • This compound: A Cornerstone in Advanced Pharmaceutical Synthesis. (URL not available)

  • CAS 98549-88-3: this compound | CymitQuimica. (URL not available)

  • This compound (CAS 98549-88-3): Technical Specifications & Applications. (URL not available)

References

A Comprehensive Technical Guide to the Therapeutic Targeting Potential of the 5-Hydroxy-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-azaindole framework has emerged as a privileged scaffold in modern medicinal chemistry, prized for its unique physicochemical properties and its ability to mimic endogenous structures like purines. This guide provides an in-depth technical analysis of the 5-hydroxy-7-azaindole core, a specific modification that offers compelling opportunities for modulating solubility, metabolism, and target engagement. We will dissect the foundational mechanism of this scaffold in protein kinase inhibition and explore its expanding role in targeting a diverse array of non-kinase proteins implicated in oncology, inflammation, and neurodegenerative disorders. This document is structured to provide researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols for target validation, and a forward-looking perspective on the therapeutic potential of this versatile molecular architecture.

The 7-Azaindole Scaffold: A Privileged Motif in Drug Discovery

The 7-azaindole, or pyrrolopyridine, structure is a bioisostere of both indole and the purine system, a feature that has cemented its role as a cornerstone in drug design.[1] The strategic placement of a nitrogen atom in the six-membered ring dramatically alters the molecule's electronic properties compared to indole, enhancing its capacity for specific, high-affinity interactions with biological targets.[2]

Bioisosterism and Physicochemical Impact

The true power of the 7-azaindole scaffold lies in its ability to act as an ATP mimetic.[2] The pyridine nitrogen serves as a hydrogen bond acceptor, while the adjacent pyrrole -NH group acts as a hydrogen bond donor. This arrangement perfectly mimics the adenine moiety of ATP, allowing 7-azaindole derivatives to form strong, bidentate hydrogen bonds with the "hinge" region of protein kinases, a critical interaction for potent inhibition.[3] This bioisosteric replacement can lead to enhanced binding affinity, superior potency, and improved physicochemical properties compared to parent indole compounds.

The Strategic Role of the 5-Hydroxy Substitution

The introduction of a hydroxyl group at the 5-position of the 7-azaindole ring is a key medicinal chemistry strategy. This modification can achieve several critical objectives:

  • Enhanced Aqueous Solubility: The polar hydroxyl group can significantly improve the solubility of otherwise lipophilic molecules, a crucial parameter for favorable pharmacokinetics.[4]

  • Novel Hydrogen Bonding: The hydroxyl group provides an additional hydrogen bond donor/acceptor site, potentially enabling new, affinity-enhancing interactions within a target's binding pocket.

  • Metabolic Modulation: The 5-position is a potential site of metabolism. Introducing a hydroxyl group can preemptively address metabolic liabilities or create specific metabolites with desired activity profiles.

  • Antioxidant Properties: Hydroxyindoles are known to possess intrinsic radical-trapping antioxidant activity, which may contribute to cellular protection against processes like ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration.[5]

Primary Therapeutic Landscape: Protein Kinase Inhibition

The human kinome, comprising over 500 members, is one of the most critical target classes in drug discovery, and the 7-azaindole scaffold is a premier tool for its modulation.[6] Its ability to anchor within the ATP binding site makes it an ideal starting point for developing potent and selective kinase inhibitors.[3][7]

Mechanism of Action: Anchoring to the Kinase Hinge

The canonical binding mode of 7-azaindole involves a dual hydrogen bond interaction with the backbone amide and carbonyl groups of the kinase hinge region. This high-affinity interaction effectively blocks the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and disrupting downstream signaling pathways.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 5-Hydroxy-7-Azaindole Inhibitor hinge_nh Hinge Region Backbone NH pyridine_n Pyridine N (H-Bond Acceptor) hinge_nh->pyridine_n H-Bond hinge_co Hinge Region Backbone C=O atp_site ATP Binding Site azaindole 7-Azaindole Core pyrrole_nh Pyrrole NH (H-Bond Donor) hydroxy 5-Hydroxy Group (Solubility / New Interactions) pyrrole_nh->hinge_co H-Bond G cluster_workflow Target Validation Workflow a Step 1: Biochemical Assay (e.g., Kinase Binding) b Step 2: Cellular Target Engagement (e.g., NanoBRET™) a->b Confirms cell permeability & binding c Step 3: Functional Cellular Assay (e.g., Proliferation) b->c Links target binding to cellular effect d Lead Compound c->d Validates mechanism of action

References

The Ascendancy of 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has cemented its position as a cornerstone in the design of potent and selective kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has rendered it a "privileged" structure in medicinal chemistry. This guide provides an in-depth technical exploration of a particularly significant derivative, 1H-pyrrolo[2,3-b]pyridin-5-ol, for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for its evaluation. This document is designed not as a rigid template, but as a comprehensive resource to empower the rational design of next-generation kinase inhibitors.

Introduction: The Strategic Advantage of the 7-Azaindole Core

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP has proven to be a highly successful therapeutic strategy. The 7-azaindole scaffold has been instrumental in this success, with its constituent pyridine nitrogen and pyrrole N-H group perfectly positioned to form bidentate hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[1][2] This fundamental interaction provides a robust anchoring point for inhibitor binding, making the 7-azaindole a highly versatile and effective starting point for inhibitor design.[3] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor, is a testament to the power of this scaffold.[1]

While the core 7-azaindole structure provides the essential hinge-binding motif, substitutions at various positions on the bicyclic ring are crucial for achieving high potency and selectivity. This guide focuses on the strategic importance of the hydroxyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. The 5-hydroxy-7-azaindole is not merely a synthetic intermediate but a key pharmacophoric element that can significantly influence a compound's biological profile. It serves as a versatile handle for synthetic elaboration and can also participate in crucial interactions within the ATP-binding pocket.[4]

Synthesis of the this compound Scaffold: A Reliable and Scalable Protocol

A robust and reproducible synthetic route is paramount for any scaffold intended for extensive medicinal chemistry exploration. The following protocol outlines a common and effective method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step process starting from the commercially available 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine.

Step 1: Hydrogenolysis of 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine

  • To a hydrogenation vessel, add 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolve the starting material in a suitable solvent, such as methanol or ethanol.

  • Add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol gradient) to afford the pure this compound as a solid.[5]

SynthesisWorkflow start 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine step1 Hydrogenolysis (H2, Pd/C, Methanol) start->step1 step2 Purification (Recrystallization or Chromatography) step1->step2 end_product This compound step2->end_product

The Role of the 5-Hydroxy Group in Kinase Inhibition: A Gateway to Potency and Selectivity

The 5-position of the 7-azaindole scaffold is a critical vector for influencing kinase inhibitory activity. The introduction of a hydroxyl group at this position offers several strategic advantages:

  • A Hydrogen Bond Donor/Acceptor: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling additional interactions with amino acid residues in the ATP-binding pocket beyond the hinge region. This can significantly enhance binding affinity.

  • A Synthetic Handle: The reactivity of the hydroxyl group allows for the straightforward introduction of a wide variety of substituents through ether or ester linkages. This facilitates rapid library synthesis for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The polar hydroxyl group can improve the aqueous solubility of the inhibitor, a crucial parameter for drug development. Its presence can also influence other properties such as lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors against a range of kinase targets. The following table summarizes key SAR data for representative derivatives, highlighting the impact of substitutions on inhibitory potency.

Compound ID Target Kinase Modifications on the Scaffold IC50 (nM) Reference
1 Cdc73-(thiazol-4-ylmethylene)7[6]
2 FGFR15-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)methyl)7[7][8][9]
3 FGFR25-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)methyl)9[7][8][9]
4 FGFR35-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)methyl)25[7][8][9]
5 TNIKVarious substitutions<1[10]
6 IGF-1R3,5-disubstituted derivativesNanomolar potency[11]
7 FAKHighly substituted derivativesSubmicromolar potency[12]

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

The data clearly demonstrates that substitutions at the 3 and 5-positions of the 1H-pyrrolo[2,3-b]pyridine core are critical for achieving high potency. For instance, the introduction of a trifluoromethyl group at the 5-position of an FGFR inhibitor was shown to be a crucial factor in improving activity.[7][9]

Key Kinase Targets and Associated Signaling Pathways

Derivatives of the this compound scaffold have shown significant activity against several key kinase targets implicated in cancer and other diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibitors targeting VEGFR-2 can effectively block this process. The this compound scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with increased tumor progression and metastasis.[12] The 7-azaindole scaffold has been successfully utilized in the development of FAK inhibitors.

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Migration Migration Src->Migration AKT AKT PI3K->AKT Ras Ras Grb2->Ras Survival Survival AKT->Survival Proliferation Proliferation Ras->Proliferation Inhibitor This compound Derivative Inhibitor->FAK

In Vitro Evaluation of this compound Derivatives: Standardized Protocols

The following protocols provide a framework for the in vitro evaluation of novel kinase inhibitors based on the this compound scaffold.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

KinaseAssayWorkflow A Prepare serial dilutions of test compound B Add kinase and test compound to well A->B C Pre-incubate B->C D Initiate reaction with ATP/substrate C->D E Incubate D->E F Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E->F G Incubate F->G H Add Kinase Detection Reagent (converts ADP to ATP, generates light) G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14][15]

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[16][17][18]

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile core for the development of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the strategic placement of a 5-hydroxyl group for synthetic diversification and potential additional interactions, provides a powerful platform for medicinal chemists. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field, enabling the rational design and efficient evaluation of novel therapeutics. As our understanding of kinase biology continues to expand, the strategic application of privileged scaffolds like 5-hydroxy-7-azaindole will undoubtedly continue to drive the discovery of innovative medicines for a wide range of human diseases.

References

Unlocking the Potential of 7-Azaindole Derivatives: A Technical Guide to Quantum Chemical Calculations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Medicinal Chemistry

The 7-azaindole scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" in the design of novel therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively mimic the natural ligand, making it a powerful hinge-binding motif for a wide array of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor vemurafenib for the treatment of melanoma.[1] Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties, making them a versatile framework in drug discovery.[3][4][5][6]

The unique electronic properties of the 7-azaindole ring system, arising from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, govern its reactivity and interaction with biological targets.[3] A fascinating characteristic of 7-azaindole is its propensity for excited-state proton transfer (ESPT), a phenomenon that has been extensively studied to understand its photophysical behavior and potential implications in biological systems.[7][8]

Quantum chemical calculations have emerged as an indispensable tool for elucidating the intricate molecular properties of 7-azaindole derivatives, providing invaluable insights for rational drug design.[5][9] By modeling the electronic structure, reactivity, and spectroscopic properties of these molecules, researchers can predict their behavior, understand structure-activity relationships (SAR), and guide the synthesis of more potent and selective drug candidates. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to the study of 7-azaindole derivatives. We will delve into the theoretical underpinnings of the most relevant computational methods, provide detailed, step-by-step protocols for their implementation, and demonstrate how to interpret the results to drive drug discovery projects forward.

Pillar 1: Theoretical Foundations - Choosing the Right Computational Tools

The selection of an appropriate quantum chemical method is paramount for obtaining accurate and meaningful results. The choice depends on a balance between computational cost and the desired level of accuracy for the property of interest. For drug-like molecules such as 7-azaindole derivatives, Density Functional Theory (DFT) has become the workhorse method due to its excellent compromise between accuracy and computational efficiency.

Density Functional Theory (DFT): The Go-To Method

DFT methods approximate the complex many-electron wavefunction with the much simpler electron density, significantly reducing computational expense without a major loss in accuracy for many systems. The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: These functionals approximate the quantum mechanical exchange and electron correlation energies. For 7-azaindole derivatives, a range of functionals can be employed depending on the property being investigated:

    • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange functional. They are often a good starting point for geometry optimizations and vibrational frequency calculations. The B3LYP functional, in particular, has been shown to provide reasonable geometries for azaindole systems when compared to experimental data.[10]

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for describing excited states and systems with significant charge-transfer character, which can be relevant for studying the ESPT phenomenon in 7-azaindole.[6][11] The ωB97X-D functional also includes empirical dispersion corrections, making it a good choice for studying non-covalent interactions, which are crucial for understanding ligand-protein binding.[5]

    • Meta-GGA Functionals (e.g., M06-2X): These functionals can provide good accuracy for a broad range of applications, including thermochemistry and non-covalent interactions.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

    • Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and cost. The inclusion of polarization functions (d,p) is crucial for describing the anisotropic electron distribution in heterocyclic systems like 7-azaindole. Diffuse functions (++) are important for describing anions and systems with diffuse electron density, such as in excited states or weakly bound complexes.[12]

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The "aug-" prefix indicates the addition of diffuse functions, which are essential for accurately describing non-covalent interactions.[9][13]

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Electronic Excitations

To study the excited-state properties of 7-azaindole derivatives, such as their UV-Vis absorption spectra and the mechanism of ESPT, Time-Dependent DFT (TD-DFT) is the most common method.[3][7][8][14] TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of electronic spectra. The choice of functional is critical for TD-DFT calculations, with range-separated functionals often providing more accurate results for charge-transfer excitations.[11]

Pillar 2: Practical Application - A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on a representative 7-azaindole derivative using the Gaussian software package, a widely used program in computational chemistry. We will use 7-azaindole itself as our model system.

Workflow for Quantum Chemical Calculations on 7-Azaindole

workflow cluster_prep 1. Molecular Structure Preparation cluster_geomopt 2. Geometry Optimization & Frequencies cluster_analysis 3. Property Calculations & Analysis cluster_interpretation 4. Interpretation & Application build Build 3D Structure (e.g., GaussView) opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) build->opt freq Frequency Calculation opt->freq spe Single Point Energy (Higher level of theory) freq->spe excited_state TD-DFT for Excited States (e.g., CAM-B3LYP/6-311++G(d,p)) freq->excited_state orbitals Molecular Orbitals (HOMO/LUMO) spe->orbitals esp Electrostatic Potential spe->esp binding Analyzing Non-covalent Interactions spe->binding sar Structure-Activity Relationship (SAR) orbitals->sar esp->sar reactivity Predicting Reactivity excited_state->reactivity

Caption: A typical workflow for quantum chemical calculations on 7-azaindole derivatives.

Experimental Protocol: Step-by-Step Guide using Gaussian

Objective: To perform a geometry optimization and frequency calculation, followed by the calculation of molecular orbitals, electrostatic potential, and excited states for 7-azaindole.

Software: Gaussian 16, GaussView 6

Step 1: Building the Initial Structure

  • Open GaussView.

  • Use the molecule builder to construct the 7-azaindole molecule.

  • Perform a preliminary "Clean-Up" of the geometry using the built-in mechanics force field.

  • Save the initial structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation

  • Open the saved input file in a text editor.

  • The input file should be structured as follows:

    • %nprocshared=4: Specifies the number of processor cores to use.

    • %mem=8GB: Allocates 8 gigabytes of memory.

    • %chk=7azaindole_opt_freq.chk: Creates a checkpoint file for restarting calculations or for subsequent calculations.

    • #p B3LYP/6-31G(d) Opt Freq: This is the route section.

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet).

  • Run the calculation in Gaussian.

Step 3: Analyzing the Optimization and Frequency Results

  • Open the output file (.log) in GaussView or a text editor.

  • Verify Optimization Convergence: Search for "Optimization completed."

  • Check for Imaginary Frequencies: In the frequency section of the output, ensure that there are no negative (imaginary) frequencies. The presence of imaginary frequencies indicates that the structure is a transition state, not a minimum.

  • Visualize Vibrational Modes: In GaussView, you can animate the vibrational modes to understand the molecular motions.

Step 4: Calculating Molecular Properties

  • Molecular Orbitals and Electrostatic Potential: These can be visualized from the checkpoint file of the optimized geometry.

    • Open the .chk file in GaussView.

    • Go to Results > Surfaces/Contours.

    • To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), select Molecular Orbital as the surface type.

    • To visualize the electrostatic potential (ESP) mapped onto the electron density, select ESP as the surface type.

  • Excited State Calculation (TD-DFT):

    • Create a new input file using the optimized geometry from the previous step.

    • The input file should look like this:

    • CAM-B3LYP/6-311++G(d,p): A more suitable functional and basis set for excited states.

    • TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

    • Run the calculation in Gaussian.

Pillar 3: Interpreting the Results - From Data to Drug Design Insights

The true power of quantum chemical calculations lies in the ability to translate the numerical output into actionable insights for medicinal chemists.

Visualizing Molecular Properties for SAR Analysis
  • Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of the molecule, respectively.[15] For 7-azaindole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is more distributed over the electron-deficient pyridine ring. Understanding how substituents affect the energy and distribution of these orbitals can help rationalize SAR and predict reactivity.

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas that are prone to electrophilic attack and can act as hydrogen bond acceptors (like the nitrogen in the pyridine ring). Regions of positive potential (blue) are susceptible to nucleophilic attack and can act as hydrogen bond donors (like the N-H of the pyrrole ring). The ESP map is invaluable for understanding and predicting non-covalent interactions with a protein target.

esp_diagram cluster_esp Electrostatic Potential Map of 7-Azaindole cluster_interaction Interaction with Kinase Hinge Region esp_image hbond1 H-bond Acceptor (Pyridine N) esp_image->hbond1 interacts with hbond2 H-bond Donor (Pyrrole NH) esp_image->hbond2 interacts with esp_caption Red: Negative ESP (H-bond acceptor) Blue: Positive ESP (H-bond donor) hinge Kinase Hinge (e.g., backbone NH and C=O) hbond1->hinge hbond2->hinge

Caption: Conceptual diagram illustrating how the ESP of 7-azaindole guides its interaction with a kinase hinge region.

Quantitative Data for Predictive Modeling

The following table summarizes key properties that can be calculated for 7-azaindole derivatives and their relevance in drug design.

Calculated PropertyDFT Functional/Basis Set RecommendationRelevance in Drug Design
Optimized Geometry B3LYP/6-31G(d)Provides the 3D structure for docking and pharmacophore modeling. Comparison with X-ray crystal structures validates the computational model.[10]
Vibrational Frequencies B3LYP/6-31G(d)Confirms the structure is a true minimum. Can be compared with experimental IR and Raman spectra for validation.[12][16]
HOMO/LUMO Energies B3LYP/6-311+G(d,p)Relates to chemical reactivity and electronic properties. The HOMO-LUMO gap can be an indicator of chemical stability.[15]
Electrostatic Potential B3LYP/6-311+G(d,p)Predicts sites for non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding.
Excitation Energies CAM-B3LYP/6-311++G(d,p)Simulates UV-Vis spectra and helps in understanding photophysical properties like ESPT.[6][7]
Proton Affinity/pKa M06-2X/6-311+G(d,p) with a solvation model (e.g., SMD)Predicts the ionization state of the molecule at physiological pH, which is crucial for solubility, membrane permeability, and binding to the target.[17][18][19]
Interaction Energies ωB97X-D/aug-cc-pVDZQuantifies the strength of non-covalent interactions with a protein or other molecules.[5][9]

Pillar 4: Validation and Case Studies - Bridging Theory and Experiment

A critical aspect of computational chemistry is the validation of theoretical models against experimental data.[20] This ensures the reliability of the predictions and builds confidence in the computational approach.

Validation Strategies
  • Geometric Parameters: Calculated bond lengths and angles can be compared with data from X-ray crystallography. For 7-azaindole, DFT calculations with the B3LYP functional and 6-31G(d) basis set have shown good agreement with experimental rotational constants.[10]

  • Spectroscopic Data: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra.[12][16] Similarly, TD-DFT calculated excitation energies can be benchmarked against experimental UV-Vis absorption spectra.[7][8]

  • Thermodynamic Properties: Calculated free energies of reaction or activation can be compared with experimentally determined equilibrium or rate constants.

  • pKa Values: Calculated pKa values can be validated against experimentally measured values. The pKa of 7-azaindole has been computationally investigated and can be compared to experimental values.[17]

Case Study: 7-Azaindole Derivatives as Kinase Inhibitors

A significant body of research has focused on the development of 7-azaindole derivatives as kinase inhibitors.[1][2][21][22] Quantum chemical calculations have played a crucial role in these efforts. For example, calculations of the electrostatic potential and molecular orbitals can rationalize why the 7-azaindole scaffold is an excellent hinge-binder. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, forming two crucial interactions with the kinase hinge region.[1]

Computational studies can also be used to predict how different substituents on the 7-azaindole core will affect binding affinity. By calculating the interaction energies of different derivatives with a model of the kinase active site, researchers can prioritize the synthesis of compounds with the most favorable binding properties. This approach has been instrumental in the optimization of lead compounds and the discovery of potent and selective kinase inhibitors.

Conclusion: Integrating Quantum Chemistry into the Drug Discovery Pipeline

Quantum chemical calculations offer a powerful and versatile toolkit for the study of 7-azaindole derivatives in drug discovery. From elucidating fundamental electronic properties to predicting biological activity, these computational methods provide a rational basis for the design of novel therapeutics. By carefully selecting the appropriate theoretical methods, performing rigorous calculations, and validating the results against experimental data, researchers can harness the predictive power of quantum chemistry to accelerate the discovery and development of the next generation of 7-azaindole-based drugs. This guide provides a solid foundation for researchers to confidently apply these methods in their own work, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines.

References

Methodological & Application

Application Notes & Protocols: Leveraging 1H-Pyrrolo[2,3-b]pyridin-5-ol for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding with their cognate fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[1][3] Dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a multitude of cancers, including urothelial, breast, gastric, and lung carcinomas.[1][2][4] This makes the FGFR family a compelling and validated target for therapeutic intervention in oncology.[5][6]

Small molecule kinase inhibitors have emerged as a primary strategy for targeting aberrant FGFR activity. Within this field, certain heterocyclic scaffolds have gained prominence as "privileged structures" due to their optimal geometry for fitting into the ATP-binding pocket of kinases. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is one such scaffold, recognized for its ability to form critical hydrogen bond interactions with the kinase hinge region.[1] This guide focuses specifically on the utility of a functionalized derivative, 1H-Pyrrolo[2,3-b]pyridin-5-ol , as a versatile and strategic starting material for the synthesis of next-generation, potent, and selective FGFR inhibitors.

The Strategic Advantage of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent bioisostere for the native purine of ATP, enabling it to anchor inhibitors within the kinase active site. The strategic placement of nitrogen atoms allows for the formation of one or more hydrogen bonds with the backbone of the hinge region, a critical interaction for potent kinase inhibition.

Derivatives of this scaffold are central to numerous approved and investigational kinase inhibitors. For FGFR inhibitor design, modifications at various positions on the ring system are explored to enhance potency and selectivity. For instance, introducing a trifluoromethyl group at the 5-position can facilitate a hydrogen bond with Glycine 485 (G485) in the FGFR active site, significantly boosting inhibitory activity.[1][7] The hydroxyl group in this compound provides a crucial chemical handle for introducing such groups or for other synthetic elaborations.

Caption: Core 1H-Pyrrolo[2,3-b]pyridine scaffold and key interaction points.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate is the foundational step. The following protocol is adapted from established literature procedures.[8]

Protocol 1.1: Hydroxylation of a Silylated Precursor

This protocol describes the synthesis from a commercially available or previously prepared silylated and brominated 7-azaindole. The silyl group serves as a protecting group for the pyrrole nitrogen.

Causality: The use of a copper catalyst is essential for mediating the hydroxylation of the aryl bromide. Lithium hydroxide serves as the hydroxide source, and a high-boiling polar aprotic solvent like DMSO is used to achieve the necessary reaction temperature for this transformation.

Materials & Reagents:

  • 1-Triisopropylsilyl-5-bromo-7-azaindole

  • Copper (II) acetylacetonate (Cu(acac)₂)

  • N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) or similar ligand (e.g., MHPO)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 2 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (e.g., 4.08 g, 11.5 mmol), copper acetylacetonate (0.15 g, 0.575 mmol, 5 mol%), and a suitable ligand like MHPO (0.15 g, 0.575 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add lithium hydroxide monohydrate (2.42 g, 57.5 mmol, 5 eq.), 18 mL of DMSO, and 4.5 mL of water.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Heating: Begin stirring and heat the reaction mixture to an internal temperature of 100°C. Maintain this temperature for approximately 6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and pH Adjustment: Cool the reaction mixture to room temperature. Add 100 mL of deionized water. Carefully adjust the pH to ~6 using 2 N HCl. A solid precipitate should form.

  • Isolation and Extraction: Filter the solid precipitate and collect it. Transfer the aqueous filtrate to a separatory funnel and extract three times with ethyl acetate (50 mL each).

  • Combine and Wash: Combine all organic phases. Wash sequentially with deionized water (50 mL) and then with saturated brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified further by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity. The expected melting point is in the range of 219-220°C.

PART 2: Synthesis of a Potent Pan-FGFR Inhibitor

This section provides an exemplar workflow for elaborating the 1H-pyrrolo[2,3-b]pyridine core into a potent FGFR inhibitor, based on the synthetic strategies reported for compound 4h , which shows high potency against FGFR1-3.[1][7] The synthesis starts from a modified core, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, to illustrate the importance of the C5-substituent.

SynthesisWorkflow A 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine C Condensation Reaction (Knoevenagel-type) A->C B Aldehyde (e.g., 4-formyl-N,N-dimethylbenzamide) B->C D Intermediate Product (Alkene) C->D Form C=C bond E Reduction Step (e.g., H2, Pd/C) D->E F Final Inhibitor (Compound 4h analog) E->F Reduce alkene

Caption: General synthetic workflow for elaborating the pyrrolopyridine core.

Protocol 2.1: Synthesis of an Exemplar FGFR Inhibitor

Causality: This synthesis involves a condensation reaction between the active methylene group of the pyrrolopyridine and an aromatic aldehyde, followed by a reduction. The choice of aldehyde is critical as this moiety will occupy a hydrophobic pocket in the FGFR active site, defining the inhibitor's selectivity and potency profile.

Materials & Reagents:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted aromatic aldehyde (e.g., 4-formyl-N,N-dimethylbenzamide)

  • Piperidine or another suitable base catalyst

  • Ethanol or another suitable solvent

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) source or a transfer hydrogenation reagent (e.g., ammonium formate)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

Step 1: Knoevenagel-type Condensation

  • Setup: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 eq.) and the chosen substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours.[7]

  • Monitoring: Monitor the formation of the brightly colored alkene intermediate by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate alkene.

Step 2: Alkene Reduction

  • Setup: Dissolve the alkene intermediate from Step 1 in methanol.

  • Catalyst: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., H₂ balloon or Parr apparatus at 50 psi) and stir vigorously at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol or DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final, pure FGFR inhibitor.

Self-Validation: The final compound must be rigorously characterized by high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR to confirm its identity and structure. Purity should be assessed by HPLC (>95%).

Structure-Activity Relationship (SAR) and Biological Evaluation

The development of potent inhibitors relies on a deep understanding of the structure-activity relationship (SAR). Systematic modification of the lead compound and evaluation of its biological activity provides critical insights.

SAR Summary Table

The following table summarizes the inhibitory activity of key compounds from a published series of 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the impact of substitutions on potency.[1]

CompoundR Group (Substitution)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)4T1 Cell Proliferation IC₅₀ (μM)
1 (Structure not detailed)1900-->10
4a 5-CF₃ on core----
4h 4-(dimethylcarbamoyl)phenyl79250.21
4i 4-(morpholine-4-carbonyl)phenyl22140.18
4j 3-(dimethylcarbamoyl)phenyl1513450.43

Data synthesized from literature.[1]

Key Insights:

  • The introduction of a trifluoromethyl group at the C5-position of the pyrrolopyridine core is a critical starting point for achieving high potency.

  • Substituents on the phenyl ring that can act as hydrogen bond acceptors, such as the dimethylcarbamoyl and morpholine-carbonyl groups, lead to highly potent compounds (4h , 4i ).

  • The position of the substituent matters, with the para-substituted compound (4h ) generally showing a better profile than the meta-substituted analog (4j ).

Protocol 3.1: In Vitro FGFR Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR. A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is a common, robust method.

  • Prepare Reagents: Dilute recombinant human FGFR1, FGFR2, or FGFR3 kinase, the appropriate substrate peptide, and ATP to their final concentrations in kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Cell-Based Proliferation Assay

Causality: This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on FGFR signaling for their growth and survival.

BioAssayWorkflow A Seed Cancer Cells (e.g., 4T1, SNU-16) in 96-well plates B Incubate 24h for cell adherence A->B C Treat with serial dilutions of inhibitor B->C D Incubate 72h C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate IC50 Value F->G

Caption: Workflow for a cell-based proliferation assay.

  • Cell Seeding: Seed a cancer cell line with known FGFR alterations (e.g., 4T1 mouse breast cancer cells[1]) into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).

  • Adherence: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the synthesized FGFR inhibitors in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: If using MTT, solubilize the formazan crystals and measure absorbance. If using CellTiter-Glo®, measure luminescence.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable platform for the design and synthesis of potent and selective FGFR inhibitors. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to exploit this privileged chemical space. The synthetic accessibility of the core, coupled with a clear structure-activity relationship, allows for rational design and optimization, leading to the discovery of promising clinical candidates for FGFR-driven malignancies. Future work in this area will likely focus on developing inhibitors that can overcome known resistance mutations and on exploring novel drug delivery strategies to enhance therapeutic efficacy.[9][10]

References

Strategic Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in numerous kinase inhibitors.[1][2] The introduction of a hydroxyl group at the C-5 position yields 1H-pyrrolo[2,3-b]pyridin-5-ol, a critical building block for advanced therapeutics, including the BCL-2 inhibitor Venetoclax and various VEGFR-2 inhibitors. The strategic placement of the pyridine nitrogen atom can enhance binding affinity, modulate physicochemical properties like solubility, and improve pharmacokinetic profiles compared to traditional indole analogs.[2] This application note provides detailed, field-proven protocols for the synthesis of this valuable heterocyclic system, focusing on both de novo ring construction and late-stage functionalization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for the development of novel derivatives.

Section 1: Overview of Synthetic Strategies

The synthesis of functionalized this compound derivatives can be broadly categorized into two primary strategies:

  • De Novo Synthesis (Heteroannulation): This approach involves constructing the bicyclic 7-azaindole core from simpler, acyclic, or monocyclic pyridine precursors. This is the most versatile strategy as it allows for the introduction of diversity elements at various positions (C-2, C-3, N-1) early in the synthetic sequence. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Larock heteroannulations, are the cornerstones of this modern approach.[3][4]

  • Late-Stage Functionalization: This strategy begins with a pre-formed 7-azaindole or 5-substituted-7-azaindole core, which is then chemically modified to install the desired hydroxyl group. This is often employed when the core azaindole is commercially available or readily synthesized, and a direct conversion is sought. Common methods include demethylation or debenzylation of a corresponding ether or direct hydroxylation of a halogenated precursor.[5]

G cluster_0 Synthetic Approaches cluster_1 Methodologies cluster_2 Target Scaffold Start Pyridine & Alkyne Precursors DeNovo De Novo Synthesis (e.g., Sonogashira/Cyclization) Start->DeNovo  Versatile  Derivative Synthesis Core Pre-formed 7-Azaindole Core LSF Late-Stage Functionalization (e.g., Hydroxylation) Core->LSF  Direct  Conversion Product This compound Derivatives DeNovo->Product LSF->Product

Figure 1: High-level overview of divergent synthetic strategies.

Section 2: Protocol 1 - De Novo Synthesis via Sonogashira Coupling and Cyclization

This protocol is a powerful and highly adaptable two-step method for synthesizing 2-substituted 7-azaindoles from readily available 2-amino-3-halopyridines.[6][7] The strategy first establishes the C2-C3 bond of the pyrrole ring via a Sonogashira coupling, followed by an intramolecular cyclization to complete the heterocycle.

Principle: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide (here, 2-amino-3-iodopyridine) and a terminal alkyne.[8] The resulting 3-alkynyl-2-aminopyridine intermediate is then subjected to cyclization. This ring-closure is typically mediated by a strong base (e.g., KOtBu) or acid (e.g., TFA), which facilitates the nucleophilic attack of the amino group onto the alkyne.[3][6]

G Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis) Start->Step1 Intermediate 3-Alkynyl-2-aminopyridine Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base or Acid) Intermediate->Step2 Product 2-Substituted 1H-pyrrolo[2,3-b]pyridine Step2->Product

Figure 2: Workflow for the de novo synthesis of the 7-azaindole core.
Detailed Step-by-Step Methodology

Step 1: Palladium-Catalyzed Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq). Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

    • Rationale: An inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst and the self-coupling of the terminal alkyne (Glaser coupling).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or THF) followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

    • Rationale: The amine base serves both as a solvent and to neutralize the HI generated during the catalytic cycle, regenerating the active catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-65 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-amino-3-iodopyridine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-alkynyl-2-aminopyridine intermediate by flash column chromatography on silica gel.

Step 2: Base-Mediated Intramolecular Cyclization

  • Setup: Dissolve the purified 3-alkynyl-2-aminopyridine intermediate (1.0 eq) in an anhydrous solvent such as toluene or DMSO in a flask under an inert atmosphere.

  • Reagent Addition: Add potassium tert-butoxide (KOtBu) (2.0-3.0 eq). For challenging cyclizations, a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 eq) can significantly improve yields by increasing the solubility and reactivity of the base.[6]

    • Rationale: KOtBu is a strong, non-nucleophilic base that deprotonates the amine, initiating the cyclization cascade. 18-crown-6 sequesters the potassium ion, making the tert-butoxide anion more "naked" and reactive.[6]

  • Reaction: Heat the mixture (typically 65-110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, carefully quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final 2-substituted 7-azaindole product by column chromatography or recrystallization.

Starting AlkyneCyclization ConditionsProductOverall YieldReference
PhenylacetyleneKOtBu, 18-crown-6, Toluene, 65 °C2-Phenyl-7-azaindoleGood-Excellent[6]
1-HexyneKOtBu, 18-crown-6, Toluene, 65 °C2-Butyl-7-azaindoleGood-Excellent[6]
CyclohexylacetyleneKOtBu, 18-crown-6, Toluene, 65 °C2-Cyclohexyl-7-azaindoleGood-Excellent[6]
Various AlkynesTFA, TFAA, MeCN, refluxVarious 2-Substituted-7-azaindolesExcellent[3][9]

Table 1: Representative examples of 2-substituted 7-azaindoles synthesized via Sonogashira/Cyclization.

Section 3: Protocol 2 - Synthesis of this compound via Copper-Catalyzed Hydroxylation

This protocol details the direct synthesis of the target this compound from a protected 5-bromo-7-azaindole precursor.[5] This method is ideal when the specific 5-hydroxy compound is the final target, rather than a library of derivatives.

Principle: The reaction is a copper-catalyzed nucleophilic aromatic substitution where a bromide is displaced by a hydroxide source. The use of a silyl protecting group on the pyrrole nitrogen (e.g., triisopropylsilyl, TIPS) enhances substrate solubility in organic solvents and prevents unwanted side reactions at the N-H position. This group is typically cleaved during the aqueous work-up.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a 50 mL reaction flask, combine 1-triisopropylsilyl-5-bromo-7-azaindole (1.0 eq, e.g., 11.5 mmol), copper acetylacetonate (Cu(acac)₂) (0.05 eq), N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) or a similar ligand (0.05 eq), and lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq).[5]

    • Rationale: Cu(acac)₂ is the catalyst precursor. The diamine ligand accelerates the reaction by stabilizing the copper center. LiOH serves as the hydroxide source.

  • Solvent Addition: Add a mixture of DMSO and water (e.g., 4:1 v/v).

  • Inert Atmosphere and Heating: Purge the system with nitrogen and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for 6 hours or until completion by TLC, observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with 100 mL of water.

    • Carefully adjust the pH to ~6 using 2 N HCl. A solid product should precipitate.

    • Rationale: Adjusting the pH protonates the phenoxide intermediate to the desired phenol and also cleaves the acid-labile TIPS protecting group.

    • Collect the solid by filtration.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.

    • Combine the collected solid with the organic extracts.

  • Purification: Wash the combined organic phase with water and then saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Section 4: Troubleshooting and Key Considerations

G cluster_0 Sonogashira Coupling (Protocol 1) cluster_1 Cyclization (Protocol 1) cluster_2 Hydroxylation (Protocol 2) cluster_3 Potential Solutions Problem Problem Observed P1 Low or No Product Formation Problem->P1 P2 Significant Alkyne Homocoupling (Glaser Product) Problem->P2 P3 Intermediate is Recalcitrant to Cyclization Problem->P3 P4 Incomplete Reaction or Decomposition Problem->P4 S1 Check Catalyst Activity (Pd/Cu). Ensure Anhydrous/Degassed Conditions. P1->S1 S2 Rigorously Exclude Oxygen. Use Fresh Solvents/Reagents. P2->S2 S3 Use Stronger Base (e.g., NaH). Switch to Acid Catalysis (TFA/TFAA). Increase Reaction Temperature. P3->S3 S4 Screen Different Copper Sources/Ligands. Ensure LiOH is fully dissolved. Verify Starting Material Purity. P4->S4

Figure 3: Troubleshooting flowchart for common synthetic issues.
  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities. If the Sonogashira coupling fails, ensure all solvents and reagents are rigorously degassed and dried, and consider using a fresh batch of catalyst.

  • Protecting Groups: For complex derivatives, the N-H of the pyrrole can interfere with subsequent reactions. Protecting groups such as SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl) may be necessary and require additional synthesis and deprotection steps.[10]

  • Regioselectivity: In cases where the pyridine ring has multiple halides, the reaction site is dictated by the relative reactivity (I > Br > Cl). This can be exploited for selective, sequential functionalization.[10]

Section 5: Safety Precautions

  • Palladium and Copper Catalysts: These heavy metal compounds should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of fine powders.

  • Bases: Strong bases like potassium tert-butoxide and sodium hydride are corrosive and water-reactive. Handle under an inert atmosphere and quench reactions carefully.

  • Solvents: Anhydrous solvents like DMF, THF, and toluene are flammable and have associated toxicities. Always work in a well-ventilated fume hood.

  • Acidic Reagents: Trifluoroacetic acid (TFA) and its anhydride (TFAA) are highly corrosive and volatile. Use in a chemical fume hood with appropriate acid-resistant gloves.

Conclusion

The synthesis of this compound derivatives is a key competency for medicinal chemists targeting a wide range of diseases. The modern heteroannulation approach via Sonogashira coupling offers a flexible and powerful platform for generating diverse libraries of 2-substituted 7-azaindoles. For direct access to the pivotal 5-hydroxy-7-azaindole intermediate, copper-catalyzed hydroxylation of a bromo-precursor provides an efficient route. By understanding the principles and practical details of these protocols, researchers are well-equipped to synthesize and explore the therapeutic potential of this important heterocyclic scaffold.

References

1H-Pyrrolo[2,3-b]pyridin-5-ol: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad range of biological activities. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal motif for interacting with various biological targets.[1][2] This bicyclic heterocycle is a bioisostere of indole and purine, allowing it to mimic these endogenous structures and bind to their respective receptors and enzymes. The addition of a nitrogen atom to the indole ring can modulate a compound's potency, selectivity, and pharmacokinetic properties, offering a powerful tool for drug optimization.[3] Consequently, the 7-azaindole framework is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[1]

This application note provides a detailed guide for researchers on the synthesis and application of a key 7-azaindole intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No: 98549-88-3).[4] We will explore its synthesis through established protocols and demonstrate its utility as a pivotal building block in the synthesis of potent kinase inhibitors, providing field-proven insights and methodologies for its effective use in drug discovery programs.

The Strategic Importance of this compound

This compound is a highly valuable intermediate due to the strategic placement of its hydroxyl group. This functional group serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements. The core 7-azaindole structure provides the necessary scaffold for binding to the hinge region of many kinases, a critical interaction for inhibitory activity.[1][5] This intermediate is a crucial precursor for the synthesis of numerous advanced pharmaceuticals, including VEGFR-2 inhibitors and the BCL-2 inhibitor Venetoclax, which has revolutionized the treatment of certain hematological malignancies.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through several routes. Below is a detailed protocol for a common and effective method involving the debenzylation of a protected precursor.

Protocol 1: Synthesis via Debenzylation of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the catalytic hydrogenation of 5-(benzyloxy)-7-azaindole. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be cleanly removed under standard hydrogenation conditions.

Materials and Reagents:

  • 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

  • Methanol (MeOH), ACS grade

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation a Dissolve 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine in Methanol b Add 10% Pd/C catalyst a->b To hydrogenation vessel c Purge system with N₂ then H₂ b->c Seal vessel d Hydrogenate at specified pressure and temperature c->d Maintain H₂ atmosphere e Filter through Celite® to remove catalyst d->e Upon reaction completion f Wash filter cake with Methanol e->f g Concentrate filtrate under reduced pressure f->g h Collect solid product g->h

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve 22.4 g of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine in an appropriate volume of methanol.[6]

  • Catalyst Addition: Carefully add 1.1 g of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen).[6]

  • Hydrogenation: Seal the reaction vessel and purge the system first with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound.

Data Summary:

ParameterValueReference
Starting Material5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine[6]
Catalyst10% Palladium on Carbon[6]
SolventMethanol[6]
ProductThis compound[6]
CAS Number98549-88-3
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
AppearanceLight yellow solid
Melting Point219-220 °C

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound intermediate is a versatile building block for the synthesis of a wide array of kinase inhibitors. The 7-azaindole core can form two crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[1] This has been successfully exploited in the development of inhibitors for various kinases, including TNIK, PI3K, FAK, JAK1, and FGFR.[5][7][8][9][10]

Protocol 2: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative as a Kinase Inhibitor Precursor

This protocol outlines a general procedure for the functionalization of this compound, a common step in the synthesis of kinase inhibitors. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

Materials and Reagents:

  • This compound

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis

Synthetic Pathway:

G A This compound OH B Intermediate Triflate OTf A:f0->B:f0 Tf₂O, Pyridine, DCM C Final Product Aryl/Heteroaryl B:f0->C:f0 Ar-B(OH)₂, Pd Catalyst, Base, Solvent

Caption: General scheme for the functionalization of this compound.

Step-by-Step Procedure:

  • Triflation:

    • Dissolve this compound in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the triflate intermediate.

  • Suzuki Cross-Coupling:

    • In a reaction flask, combine the triflate intermediate, the desired boronic acid or ester, a palladium catalyst, and a base.

    • Add the solvent system (e.g., 1,4-dioxane and water) and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired substituted 1H-pyrrolo[2,3-b]pyridine derivative.

This functionalized derivative can then be carried forward through subsequent synthetic steps to yield the final kinase inhibitor. The specific choice of boronic acid and further modifications will depend on the target kinase and the desired structure-activity relationship (SAR).[5][8]

Conclusion

This compound is a cornerstone intermediate in modern drug discovery, providing a versatile platform for the synthesis of a diverse range of biologically active molecules. Its inherent structural features, particularly the 7-azaindole core, make it an ideal starting point for the development of potent kinase inhibitors and other targeted therapies. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors, ultimately contributing to the advancement of new and life-saving medicines.

References

Introduction: The Significance of 1H-Pyrrolo[2,3-b]pyridin-5-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1H-Pyrrolo[2,3-b]pyridin-5-ol

This compound, also known as 5-Hydroxy-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its fused pyrrole and pyridine ring system forms the core scaffold of numerous biologically active molecules.[1][2] The compound's most prominent role is as a crucial building block in the synthesis of Venetoclax, a groundbreaking BCL-2 inhibitor used in cancer therapy. It is also a key precursor for developing other advanced therapeutics, such as VEGFR-2 inhibitors that target tumor angiogenesis.

Given its critical function in producing life-saving medicines, the unambiguous characterization of this compound is paramount. A comprehensive analytical workflow is essential to confirm its identity, purity, and stability, thereby ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the core analytical techniques and protocols for the definitive characterization of this vital intermediate.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in any analytical assessment. These parameters are critical for handling, storage, and downstream synthetic applications.

PropertyValueSource
CAS Number 98549-88-3[3][4]
Molecular Formula C₇H₆N₂O[3][4]
Molecular Weight 134.14 g/mol [3]
Appearance Light yellow solid
Melting Point 219-220 °C
SMILES OC1=CN=C2NC=CC2=C1[3]
InChIKey VUQZKLXKFUBWRP-UHFFFAOYSA-N[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.

Causality in Experimental Design:

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocyclic molecules and its ability to allow for the observation of exchangeable protons (such as those from the -OH and -NH groups). A high-field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguously assigning the closely spaced aromatic protons.

Protocol 1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Expected Data Interpretation:
  • ¹H NMR: The spectrum will display distinct signals for each proton. The aromatic region will show characteristic doublets and triplets corresponding to the protons on the pyridine and pyrrole rings. The protons of the -NH and -OH groups will typically appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons bonded to heteroatoms like N or O will be deshielded and appear downfield).[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL Deuterated Solvent (DMSO-d₆) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Acquire ¹H & ¹³C Spectra D->E F Fourier Transform & Phasing E->F G Calibrate to Solvent Peak F->G H Integrate & Assign Signals G->H I Confirm Structure H->I

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for verifying the molecular formula.

Causality in Experimental Design:

Electrospray ionization (ESI) is the preferred ionization method for this molecule because it is a "soft" technique that typically generates the intact protonated molecule [M+H]⁺ with minimal fragmentation.[6] This simplifies the resulting spectrum, making it straightforward to identify the molecular ion peak. Using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is crucial for obtaining an exact mass measurement, which allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric impurities.

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[6]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

  • Acquisition Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value should be compared to the theoretical exact mass calculated for the protonated molecular formula (C₇H₇N₂O⁺).

Expected Data Interpretation:

The compound this compound has a monoisotopic mass of 134.0480 Da. The HRMS spectrum should exhibit a prominent ion peak at an m/z value corresponding to the exact mass of the [M+H]⁺ adduct, which is 135.0553 . The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~0.1 mg/mL in MeOH) B Infuse into HRMS (e.g., ESI-TOF) A->B C Acquire Spectrum (Positive Ion Mode) B->C D Identify [M+H]⁺ Peak C->D E Compare Measured m/z to Theoretical Exact Mass D->E F Confirm Molecular Formula E->F

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the cornerstone of purity assessment in pharmaceutical analysis. It separates the target compound from any impurities, byproducts, or degradants, allowing for their detection and quantification.

Causality in Experimental Design:

A reverse-phase C18 column is the standard choice for separating small organic molecules of moderate polarity like 7-azaindole derivatives.[8] The mobile phase, typically a gradient of acetonitrile and water, is designed to elute the compound with a good peak shape and retention time. Adding a modifier like formic acid to the mobile phase helps to protonate the molecule and any basic impurities, leading to sharper peaks and improved chromatographic performance.[9] UV detection is selected based on the chromophore of the 7-azaindole ring system, which absorbs strongly in the UV region.

Protocol 3.1: Reverse-Phase HPLC Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1-0.2 mg/mL with the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might be 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[8]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected Data Interpretation:

A high-purity sample will show one major peak corresponding to this compound. Any other peaks are considered impurities. The retention time of the main peak serves as an identifier under specific chromatographic conditions. For regulatory purposes, any impurity above a certain threshold (e.g., 0.1%) must be identified and characterized.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis A Prepare Sample Solution (~0.2 mg/mL) B Inject into HPLC System (C18 Column) A->B C Elute with Gradient (ACN/Water/FA) B->C D Detect with UV Detector C->D E Generate Chromatogram D->E F Integrate Peak Areas E->F G Calculate Area Percent Purity F->G

X-ray Crystallography: The Definitive Solid-State Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of every atom in the solid state, confirming connectivity and stereochemistry and revealing details about intermolecular interactions like hydrogen bonding.

Protocol 4.1: Single-Crystal X-ray Diffraction (Conceptual)
  • Crystal Growth: The most challenging step is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the structural model is refined to best fit the experimental data.

Expected Data Interpretation:

The final output is a detailed structural model that includes precise bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the fused ring system and characterize the hydrogen-bonding network involving the hydroxyl and pyrrole N-H groups in the crystal lattice, which dictates the material's solid-state properties.[10]

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Determination A Grow Single Crystal (e.g., Slow Evaporation) B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Solve Phase Problem C->D E Build & Refine Model D->E F Generate Final 3D Structure E->F

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. While NMR spectroscopy serves to elucidate the molecular structure and MS confirms the molecular formula, HPLC is essential for quantifying purity. Finally, X-ray crystallography can provide definitive proof of structure in the solid state. Together, these methods form a robust analytical package that ensures the identity and quality of this critical pharmaceutical intermediate, underpinning the successful development of novel therapeutics.

References

Application Notes & Protocols for In Vivo Studies Using 1H-Pyrrolo[2,3-b]pyridin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity.[1] Analogs derived from this core are frequently investigated as potent inhibitors of protein kinases, playing crucial roles in oncology and immunology research.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for novel 1H-pyrrolo[2,3-b]pyridin-5-ol analogs. The protocols herein are designed to establish a compound's pharmacokinetic profile, evaluate its target engagement and efficacy in relevant disease models, and perform preliminary safety assessments, thereby generating the critical data package required for preclinical development.

Section 1: The Strategic Framework for In Vivo Evaluation

The transition from promising in vitro data to a successful in vivo study requires a multi-faceted approach. The primary objective is to understand how a compound behaves in a complex biological system, linking its exposure (Pharmacokinetics, PK) to its biological effect (Pharmacodynamics, PD) and safety profile. A logically sequenced evaluation is critical for making informed decisions and conserving resources.

The Causality Behind the Workflow

An effective in vivo study is not a single experiment but a phased campaign. We begin with understanding the drug's disposition in the body (PK), which is essential for designing a rational dosing regimen for subsequent efficacy studies. Only when we know a compound can achieve and maintain sufficient concentrations at the site of action can we properly interpret its therapeutic effect. Efficacy and preliminary safety assessments are often conducted concurrently to begin establishing a therapeutic window—the dose range where the drug is effective but not overly toxic.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Safety cluster_2 Phase 3: Integrated Analysis PK Pharmacokinetic (PK) Profiling (Dose Escalation, Bioavailability) Efficacy Pharmacodynamic (PD) / Efficacy Study (e.g., Xenograft Model) PK->Efficacy Informs Dosing Regimen PKPD PK/PD Modeling & Analysis PK->PKPD TE In Vivo Target Engagement (Confirming Mechanism) TE->Efficacy Validates Mechanism Efficacy->PKPD Tox Preliminary Toxicology (Clinical Observations, Histopathology) Tox->PKPD Decision Go/No-Go Decision for Further Development PKPD->Decision

Figure 1: High-level strategic workflow for in vivo evaluation.

Section 2: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a this compound analog. This study is foundational for selecting an appropriate dose and schedule for efficacy studies.[5][6]

Causality in PK Study Design

The choice of animal species, administration route, and sampling schedule is critical. Mice are often used for initial screens due to their cost-effectiveness and the availability of disease models. Oral gavage is a common route for kinase inhibitors intended for oral administration in humans, as it allows for precise dosing.[7][8] Blood sampling time points are designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (Cmax), and elimination (later time points).

Protocol: Single-Dose PK Study in Mice

A. Materials:

  • Test Analog (formulated in an appropriate vehicle, e.g., 0.5% CMC)

  • Male/Female CD-1 or BALB/c mice (8-10 weeks old)

  • Gavage needles (flexible plastic or stainless steel with ball-tip)[9]

  • Syringes

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Anesthetic (e.g., isoflurane) for non-terminal bleeds if required by institutional guidelines

  • Centrifuge

B. Animal Preparation and Dosing:

  • Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption, with free access to water.

  • Body Weight: Weigh each mouse immediately before dosing to calculate the precise volume.

  • Dose Administration (Oral Gavage):

    • Restraint: Properly restrain the mouse using a firm but gentle scruffing technique to keep the head and body in a straight line.[10]

    • Needle Measurement: Pre-measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure delivery to the stomach without perforation.[7]

    • Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[11]

    • Delivery: Once the needle is at the pre-measured depth without resistance, slowly administer the substance over 2-3 seconds.[7]

    • Withdrawal & Monitoring: Gently withdraw the needle and monitor the animal for 10-15 minutes for any signs of respiratory distress.[8]

C. Blood Sampling:

  • Technique Selection: For serial sampling from the same animal, the saphenous or lateral tail vein is preferred as it is less invasive and does not require anesthesia.[12][13] The retro-orbital sinus can yield larger volumes but may require anesthesia and has a higher potential for complications.[14]

  • Procedure (Saphenous Vein):

    • Shave the leg to visualize the saphenous vein.

    • Apply gentle pressure to the upper thigh to make the vein bulge.

    • Puncture the vein with a sterile lancet or needle.

    • Collect the forming blood drop into a capillary tube or directly into a micro-collection tube.

    • Apply gentle pressure to the site with gauze to stop the bleeding.

  • Sampling Schedule: Collect blood samples (e.g., ~30-50 µL) at pre-determined time points. A typical schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15]

  • Sample Processing:

    • Keep blood samples on ice.

    • Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until bioanalysis (typically LC-MS/MS).

Quantitative Data Summary

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice [7][10]

Mouse Weight (grams) Gavage Needle Gauge Max Recommended Volume (mL/kg) Example Volume (mL) for 25g Mouse
15 - 20 22G 10 0.20
20 - 25 20G 10 0.25
25 - 35 18G 10 0.30

Note: While 10 mL/kg is a standard maximum, using the lowest effective volume is recommended to minimize stress and risk of complications.[10]

Section 3: In Vivo Target Engagement & Efficacy Studies

Objective: To confirm that the analog engages its intended molecular target in the tumor and to evaluate its anti-tumor efficacy in a relevant animal model.

Rationale: Why Target Engagement Matters

Demonstrating that a drug binds to its target in vivo is a critical step in de-risking a development program.[16] It provides evidence that the observed efficacy is due to the intended mechanism of action. For kinase inhibitors, this is often measured by assessing the phosphorylation status of a downstream substrate of the target kinase.[17][18] A reduction in the phosphorylated substrate serves as a pharmacodynamic biomarker of the drug's activity.

Protocol: Xenograft Tumor Model Efficacy Study

This protocol assumes the this compound analog is a kinase inhibitor being tested for anti-cancer activity.[19][20]

A. Materials:

  • Immunodeficient mice (e.g., Nude, SCID)

  • Human cancer cell line with a known dependency on the target pathway (e.g., FGFR-amplified for an FGFR inhibitor)[21][22]

  • Matrigel or similar basement membrane matrix

  • Calipers for tumor measurement

  • Dosing vehicle and formulated test compound

B. Experimental Workflow:

  • Cell Culture & Implantation:

    • Culture cancer cells under sterile conditions.

    • Harvest cells and resuspend in a mixture of sterile PBS and Matrigel.

    • Subcutaneously implant the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth & Randomization:

    • Monitor mice regularly for tumor growth.

    • When tumors reach a palpable, pre-determined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Test Analog Dose 1, Test Analog Dose 2). This ensures an even distribution of tumor sizes across groups.

  • Dosing and Monitoring:

    • Administer the vehicle or test compound according to the schedule determined from PK studies (e.g., once daily oral gavage).

    • Measure tumor volumes with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).

    • Record animal body weights at the same frequency as a general measure of toxicity.

  • Pharmacodynamic (PD) Assessment (Satellite Group):

    • A separate "satellite" group of tumor-bearing animals is treated with the compound.

    • At a time point corresponding to expected peak target modulation (e.g., 2-4 hours post-final dose), euthanize the animals.

    • Excise tumors rapidly and snap-freeze them in liquid nitrogen or fix them in formalin for later analysis (e.g., Western Blot for p-ERK, immunohistochemistry).[17]

  • Study Endpoint:

    • The study is typically terminated when tumors in the vehicle control group reach a pre-defined maximum size, or after a set duration (e.g., 21-28 days).

    • At termination, collect final tumor volumes and weights. Key organs may be collected for safety assessment.

G start Implant Tumor Cells in Immunodeficient Mice monitor Monitor Tumor Growth start->monitor randomize Randomize Mice into Treatment Groups (e.g., Vehicle, Drug Dose 1, Drug Dose 2) monitor->randomize treat Initiate Dosing Regimen (Based on PK Data) randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure satellite Satellite Group for PD: Collect Tumors at Peak Activity Timepoint treat->satellite measure->measure endpoint Study Endpoint Reached measure->endpoint Tumors reach max size or study duration ends collect Collect Final Tumors & Organs for Analysis endpoint->collect analyze Analyze Data (Tumor Growth Inhibition, Biomarkers) collect->analyze end Efficacy & PD Assessment Complete analyze->end satellite->collect

Figure 2: Workflow for a subcutaneous xenograft efficacy study.

Section 4: Preliminary Safety & Toxicology Assessment

Objective: To gather initial safety data concurrently with efficacy studies to establish a preliminary therapeutic window. This is not a substitute for formal GLP toxicology studies but provides critical early insights.[23]

Rationale: Integrating Safety Early

Observing signs of toxicity during an efficacy study is crucial. Significant body weight loss (>15-20%), adverse clinical signs, or organ-level changes can indicate that a compound's therapeutic window is narrow or non-existent. These findings are essential for guiding further optimization of the compound or its dosing regimen.[24]

Protocol: Integrated Safety Monitoring

A. In-Life Observations:

  • Body Weight: Record individual animal body weights at least twice weekly.[25]

  • Clinical Signs: Perform daily cage-side observations for any signs of distress, such as lethargy, ruffled fur, abnormal posture, or changes in breathing.

  • Food/Water Intake: Note any significant changes in consumption, which can be an early indicator of adverse effects.

B. Post-Mortem (Necropsy) Analysis:

  • Organ Weights: At the study endpoint, euthanize animals and perform a necropsy. Collect and weigh key organs (e.g., liver, kidneys, spleen, heart).[26] Organ weight changes can be a sensitive indicator of toxicity.

  • Histopathology:

    • Fix collected organs in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[24]

    • A qualified veterinary pathologist should perform a microscopic examination of the tissues to identify any potential drug-related findings, such as cellular necrosis, inflammation, or degeneration.[27]

Section 5: Data Interpretation: The PK/PD Relationship

Objective: To integrate the pharmacokinetic, pharmacodynamic, and efficacy data to build a comprehensive understanding of the compound's in vivo behavior.

The ultimate goal is to establish a clear relationship between drug exposure (PK) and the biological response (PD and efficacy).[17][18] For instance, by correlating the plasma concentration of the analog with the level of target inhibition in the tumor (from the PD satellite group), an effective concentration (EC50 or EC90) can be estimated. This information, combined with efficacy (Tumor Growth Inhibition) and safety data, allows for the definition of a therapeutic window.

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy cluster_Safety Safety/Tox PK_Data Plasma Concentration vs. Time Curve PD_Data Target Inhibition (e.g., % p-ERK reduction) vs. Concentration PK_Data->PD_Data Links Exposure to Target Effect Efficacy_Data Tumor Growth Inhibition vs. Dose/Exposure PD_Data->Efficacy_Data Links Target Effect to Efficacy Result Therapeutic Window Efficacy_Data->Result Tox_Data Adverse Effects (e.g., Body Weight Loss) vs. Dose/Exposure Tox_Data->Result

Figure 3: Conceptual diagram illustrating the integration of PK, PD, efficacy, and safety data.

A successful compound will demonstrate a clear margin between the exposure required for efficacy and the exposure that causes significant toxicity. This integrated analysis is the cornerstone of preclinical drug development and provides the confidence needed to advance a promising this compound analog toward clinical investigation.

References

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 7-Azaindole Ring

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in medicinal chemistry and materials science. As a bioisostere of the endogenous indole nucleus, it offers a unique combination of hydrogen bonding capabilities, electronic properties, and metabolic stability.[1][2] The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from indole, often leading to improved solubility, enhanced binding affinity to biological targets, and modulation of pharmacokinetic profiles.[1][2]

This unique profile has cemented its status as a "privileged scaffold," leading to its incorporation into several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the tyrosine kinase inhibitor Pexidartinib.[3] However, the electron-deficient nature of the pyridine ring presents distinct synthetic challenges compared to standard indole chemistry, requiring specialized methods for regioselective functionalization.[1][4] This guide provides an in-depth overview of robust and field-proven methodologies for modifying the 7-azaindole core, offering both the strategic rationale and detailed protocols essential for contemporary research.

Electrophilic Substitution: Installing Key Functional Handles

Electrophilic substitution is a foundational strategy for introducing reactive handles onto the 7-azaindole ring. The pyrrole moiety is significantly more electron-rich than the pyridine ring, directing electrophiles primarily to the C3 position.

Halogenation: Gateway to Cross-Coupling

Introducing a halogen, particularly bromine or iodine, at the C3 position is one of the most common and strategic first steps in a functionalization campaign. A C3-halo-7-azaindole is a versatile precursor for a vast array of metal-catalyzed cross-coupling reactions. Direct halogenation is highly regioselective for the C3 position.[5]

This protocol demonstrates a method for the C3-sulfenylation of 7-azaindoles, which proceeds via an initial iodination step. A similar direct iodination can be achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).[6]

Rationale: This iodine-catalyzed reaction provides an efficient route to introduce sulfur-containing moieties at the C3 position. The reaction is initiated by the formation of an electrophilic iodine species which selectively halogenates the C3 position, followed by nucleophilic attack by the thiol.[7]

Step-by-Step Protocol: [7]

  • To a dried round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv., e.g., 50 mg, 0.42 mmol) and DMSO (2 mL).

  • Add Iodine (I₂) (20 mol %, e.g., 21 mg, 0.08 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the desired thiol (1.1 equiv., e.g., 0.46 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 6 hours in open air, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, add water (25 mL) and a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-sulfenylated 7-azaindole.

Substrate (1.0 equiv)Reagent (1.1 equiv)Catalyst (mol %)SolventTemp (°C)Time (h)Product Yield (%)
7-Azaindole4-MethylbenzenethiolI₂ (20)DMSO80695
7-Azaindole4-ChlorobenzenethiolI₂ (20)DMSO80692
2-Methyl-7-azaindolePyridine-2-thiolI₂ (20)DMSO80690
7-AzaindoleDiphenyl diselenide (0.6 equiv)I₂ (20)DMSO80696

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Azaindole 7-Azaindole Reaction C3-Sulfenylation Azaindole->Reaction DMSO, 80°C Thiol R-SH Thiol->Reaction Iodine I₂ (cat.) Iodine->Reaction Product 3-Thio-7-azaindole Reaction->Product

Nitration: Modulating Electronic Properties

Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group that can serve as a synthetic handle for reduction to an amine or other transformations. Direct nitration of 7-azaindole is challenging and can lead to polymerization or a mixture of isomers.[8] More controlled methods often involve the nitration of a protected or reduced precursor, like 7-azaindoline, which directs the nitration to the C5 position of the pyridine ring.[9]

This protocol describes a modern, scalable synthesis that avoids the harsh conditions of direct nitration by constructing the ring from a pre-nitrated precursor.[9]

Rationale: This method builds the 7-azaindole core with the nitro group already in place, ensuring perfect regioselectivity. The key step is the base-mediated intramolecular cyclization of a substituted aminopyridine.

Step-by-Step Protocol: [9]

  • To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 equiv., e.g., 1.0 kg, 4.25 mol) in water (0.23 equiv., e.g., 230 mL), add morpholine (10.0 equiv., e.g., 3.7 kg, 42.5 mol).

  • Heat the mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with water (e.g., 2.0 L).

  • A yellow solid will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry to obtain 5-nitro-7-azaindole.

Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing halo-azaindoles. These methods enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][10][11][12]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting a halide (e.g., 3-bromo-7-azaindole) with an organoboron reagent (e.g., an arylboronic acid).

Rationale: This protocol details the coupling of an arylboronic acid to the C4 position of a bromo-azaindole. The choice of ligand (e.g., SPhos) and base is critical for achieving high yields, particularly with the electron-deficient pyridine ring.

Step-by-Step Protocol:

  • In a reaction vessel, combine N-protected 4-bromo-7-azaindole (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, such as Pd(OAc)₂ (2-5 mol%) and a phosphine ligand, such as SPhos (4-10 mol%).

  • Add a suitable solvent system, such as a mixture of MeCN/H₂O (3:2).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via column chromatography to obtain the C4-arylated 7-azaindole.

G BromoAzaindole X-7-Azaindole (X = Br, I) Reaction Suzuki-Miyaura Coupling BromoAzaindole->Reaction BoronicAcid Ar-B(OH)₂ BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Product Ar-7-Azaindole Reaction->Product

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines, amides, and related nitrogen nucleophiles.[13]

Rationale: This protocol uses a palladium catalyst with a specialized bulky phosphine ligand (Xantphos) to facilitate the coupling of amines or amides to the C4 position of 7-azaindole. The ligand is crucial for promoting the reductive elimination step that forms the C-N bond.

Step-by-Step Protocol: [13]

  • Charge a reaction tube with N-substituted 4-bromo-7-azaindole (1.0 equiv.), Pd(OAc)₂ (5 mol%), and Xantphos (7.5 mol%).

  • Add the amine or amide nucleophile (1.2 equiv.) and Cs₂CO₃ (2.0 equiv.) to the tube.

  • Add anhydrous dioxane as the solvent.

  • Seal the tube and heat the mixture to 110 °C for the specified time (typically 3-5 hours).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-amino or C4-amido-7-azaindole derivative.

Amine/Amide (1.2 equiv)Catalyst SystemBaseSolventTemp (°C)Time (h)Product Yield (%)
BenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane110482
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110392
L-Proline methyl esterPd₂(dba)₃ / XantphosCs₂CO₃Dioxane110372
Phenol (C-O Coupling)Pd(OAc)₂ / XantphosK₂CO₃Dioxane110585

Direct C-H Activation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful, atom-economical strategy that circumvents the need for pre-functionalization (e.g., halogenation) of the heterocycle. These methods forge new bonds directly from a C-H bond, often with unique regioselectivity compared to classical electrophilic substitution.[10][14]

Protocol: Rhodium(III)-Catalyzed Oxidative Annulation with Alkynes

Rationale: This advanced method utilizes a rhodium catalyst to perform a double C-H activation, coupling the 7-azaindole with an alkyne to form complex, fused polycyclic systems. The reaction proceeds via an initial N-directed C-H activation at the ortho position of an N-aryl substituent, followed by a "roll-over" C-H activation on the azaindole ring itself.[15]

Step-by-Step Protocol: [15]

  • To an oven-dried Schlenk tube, add N-Aryl-7-azaindole (1.0 equiv., 0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the internal alkyne (1.2 equiv., 0.24 mmol) and Cu(OAc)₂ (1.0 equiv.) as the oxidant.

  • Add dichloroethane (DCE) (1.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with dichloromethane (DCM).

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the annulated product.

G N_Aryl_Azaindole N-Aryl-7-azaindole Reaction Oxidative Annulation N_Aryl_Azaindole->Reaction Alkyne Alkyne (R-C≡C-R) Alkyne->Reaction Catalyst [Cp*RhCl₂]₂ AgSbF₆ Catalyst->Reaction Oxidant Cu(OAc)₂ Oxidant->Reaction Product Fused Polycyclic 7-Azaindole Derivative Reaction->Product Double C-H Activation

Metalation and Halogen/Metal Exchange: Accessing Alternative Regioisomers

Directed ortho-metalation (DoM) and halogen/metal exchange are powerful strategies for generating nucleophilic azaindole species, which can then be trapped with various electrophiles. These methods provide access to functionalized isomers that are difficult or impossible to obtain through other routes.[16][17]

Protocol: Functionalization via Sulfoxide/Magnesium Exchange

Rationale: This protocol demonstrates a method to achieve full functionalization of the 7-azaindole ring.[16] A sulfoxide group can act as a directing group for metalation and can subsequently be displaced via a magnesium-exchange reaction, allowing for the introduction of an electrophile at that position. This enables a programmed, sequential functionalization of all available carbon atoms on the ring.

Step-by-Step Protocol (Illustrative Example): [16][17]

  • Directed Metalation: Dissolve a suitably substituted N-protected 7-azaindole (e.g., bearing a sulfoxide group) in an anhydrous ether solvent like THF under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), to deprotonate the position ortho to the directing group.

  • After stirring for 1-2 hours, add a desired electrophile (e.g., iodine, an aldehyde, or an allyl bromide) to quench the organometallic intermediate.

  • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and extract with an organic solvent.

  • Purify the product by column chromatography.

  • Sulfoxide/Magnesium Exchange: The resulting multi-substituted azaindole can undergo a subsequent halogen or sulfoxide/magnesium exchange by treatment with a Grignard reagent like i-PrMgCl·LiCl, generating a new nucleophilic center for trapping with another electrophile.

This iterative approach allows for the systematic and complete substitution of the 7-azaindole scaffold in a predictable manner.[16]

References

Application Notes & Protocols: High-Throughput Screening Assays for 5-Hydroxy-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 5-Hydroxy-7-Azaindoles in Kinase Inhibitor Discovery

The 7-azaindole scaffold has been recognized as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site mimics the binding of the natural substrate, ATP, making it an ideal starting point for inhibitor development.[1] The introduction of a 5-hydroxy substituent to this core can further enhance binding affinity and modulate physicochemical properties such as solubility, a critical parameter in drug development.[3] As a result, 5-hydroxy-7-azaindole derivatives are a promising class of compounds for targeting a wide range of protein kinases implicated in oncology and other diseases.[4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate the activity of a biological target.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the identification and characterization of 5-hydroxy-7-azaindole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address potential challenges specific to this chemical class.

Strategic Planning for an HTS Campaign: A Multi-Faceted Approach

A successful HTS campaign for 5-hydroxy-7-azaindole derivatives requires a well-defined screening cascade to efficiently progress from a large number of initial compounds to a small set of validated, high-quality hits. This cascade typically involves primary screening, hit confirmation, secondary assays, and target engagement studies.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Cellular Target Engagement Primary Primary HTS (e.g., TR-FRET, AlphaScreen) Single concentration screen of compound library Confirmation Hit Confirmation (Dose-response of primary hits) Primary->Confirmation Identifies initial 'hits' Interference Assay Interference Counter-screen (e.g., screen for autofluorescence) Confirmation->Interference Confirms potency Orthogonal Orthogonal Assay (e.g., Fluorescence Polarization) Confirms activity with a different technology Interference->Orthogonal Filters out false positives Selectivity Kinase Selectivity Profiling (Panel of related kinases) Orthogonal->Selectivity Validates genuine activity CETSA Cellular Thermal Shift Assay (CETSA) Confirms target binding in a cellular context Selectivity->CETSA Determines specificity Lead Optimization Lead Optimization CETSA->Lead Optimization Confirms cellular activity

Figure 1: High-Throughput Screening Cascade. A logical workflow for identifying and validating 5-hydroxy-7-azaindole kinase inhibitors.

Primary High-Throughput Screening Assays

The choice of the primary HTS assay is critical and depends on factors such as the nature of the kinase target, available reagents, and instrumentation. Homogeneous assays, which do not require separation of bound and unbound components, are highly amenable to automation and miniaturization.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust technology that measures the proximity of two fluorophores, a donor (typically a lanthanide like Europium or Terbium) and an acceptor (like fluorescein or a red-shifted dye).[7] In a kinase activity assay, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin conjugated to the acceptor binds the biotinylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in an increased TR-FRET signal.[8] Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: LanthaScreen® TR-FRET Kinase Activity Assay

This protocol is adapted for a generic serine/threonine or tyrosine kinase and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen® Tb-labeled phospho-specific antibody

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • 5-hydroxy-7-azaindole derivative library (in DMSO)

  • Low-volume 384-well plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each 5-hydroxy-7-azaindole derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate need to be empirically determined.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the Km for ATP for the specific kinase to detect both ATP-competitive and non-competitive inhibitors.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Parameter Recommendation Rationale
ATP Concentration At or near KmIncreases sensitivity to both ATP-competitive and non-competitive inhibitors.
Enzyme Concentration EC₅₀-EC₈₀Provides a sufficient signal window while conserving enzyme.
Substrate Concentration At or near KmEnsures adequate signal generation without excessive cost.
Final DMSO Concentration ≤ 1%Minimizes solvent effects on enzyme activity.

Table 1: Key Parameters for TR-FRET Kinase Assay Optimization.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based assay that relies on the generation of singlet oxygen.[9] Donor beads, upon excitation at 680 nm, convert ambient oxygen to singlet oxygen, which has a short diffusion range (~200 nm). If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal.[10] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated donor beads, and a phospho-specific antibody is captured by Protein A-coated acceptor beads. Kinase activity brings the beads together, generating a signal.[11]

Protocol: AlphaScreen® Kinase Assay

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Phospho-specific antibody

  • Streptavidin-coated Donor beads

  • Protein A-coated Acceptor beads

  • Kinase Assay Buffer

  • 5-hydroxy-7-azaindole derivative library (in DMSO)

  • Low-volume 384-well plates (white)

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: As described for the TR-FRET assay.

  • Kinase Reaction:

    • Prepare a solution containing the kinase and biotinylated substrate in Kinase Assay Buffer.

    • Add 5 µL of this solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a suspension of Protein A-coated Acceptor beads with the phospho-specific antibody.

    • In a separate tube, prepare a suspension of Streptavidin-coated Donor beads. These steps should be performed in subdued light.

    • Add 5 µL of the Acceptor bead/antibody mix to each well, followed by 5 µL of the Donor bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Parameter Recommendation Rationale
Bead Concentration 10-20 µg/mLBalances signal intensity with cost.
Antibody Concentration Titrate for optimal signalEnsures efficient capture of the phosphorylated substrate.
Incubation Times 60 minutesAllows for sufficient enzymatic reaction and bead association.
Plate Type White opaqueMaximizes luminescent signal detection.

Table 2: Key Parameters for AlphaScreen® Kinase Assay Optimization.

Hit Confirmation and Secondary Assays

Dose-Response Confirmation

Active compounds ("hits") from the primary screen, which is typically performed at a single concentration, must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

Orthogonal Assays: Fluorescence Polarization (FP)

To eliminate technology-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection principle.[12] Fluorescence Polarization is an excellent choice.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] In a competitive kinase FP assay, a fluorescently labeled tracer (a phosphopeptide) is bound to a phospho-specific antibody, resulting in a high polarization value. Active kinase produces an unlabeled phosphopeptide that competes with the tracer for antibody binding, displacing it and causing a decrease in polarization.[12]

Protocol: Fluorescence Polarization Kinase Assay

Materials:

  • Kinase, substrate, and ATP

  • Fluorescently labeled phosphopeptide tracer

  • Phospho-specific antibody

  • FP Assay Buffer

  • Confirmed hit compounds

  • Low-volume 384-well plates (black)

  • FP-capable plate reader

Procedure:

  • Kinase Reaction: Perform the kinase reaction with the hit compounds at various concentrations as in the primary assay.

  • Detection:

    • Prepare a pre-mixed solution of the fluorescent tracer and the antibody in FP Assay Buffer.

    • Add this detection mix to the completed kinase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the plate on an FP-capable reader, measuring parallel and perpendicular fluorescence intensity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

A critical step in validating HTS hits is to confirm that they bind to their intended target in a cellular environment.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[15][16]

Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17] Cells are treated with the compound of interest, then heated to a specific temperature. The amount of soluble (non-denatured) target protein remaining is then quantified, typically by Western blot or an immunoassay like AlphaLISA®. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[14]

CETSA_Workflow Start Treat cells with 5-hydroxy-7-azaindole derivative Heat Heat cells at a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated fractions Heat->Lyse Detect Quantify soluble target protein (e.g., AlphaLISA, Western Blot) Lyse->Detect Analyze Plot melt curve and determine thermal shift (ΔTm) Detect->Analyze

Figure 2: CETSA Experimental Workflow. A streamlined process for confirming target engagement in a cellular context.

Protocol: High-Throughput CETSA with AlphaLISA® Detection

Materials:

  • Cell line expressing the target kinase

  • Validated hit compounds

  • Cell culture medium and PBS

  • Protease and phosphatase inhibitors

  • AlphaLISA® immunoassay kit for the target protein

  • PCR plates and thermal cycler

  • AlphaLISA-compatible plate reader

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the hit compound or DMSO control.

  • Heating: Harvest and resuspend cells in PBS with inhibitors. Aliquot into a PCR plate and heat at a range of temperatures for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge to pellet the precipitated proteins.

  • Detection: Transfer the supernatant (soluble fraction) to an AlphaLISA® plate and quantify the target protein according to the manufacturer's protocol.

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (ΔTm) induced by the compound.

Troubleshooting and Data Interpretation

Managing Assay Interference

5-hydroxy-7-azaindole derivatives, like many heterocyclic compounds, have the potential to interfere with assay readouts.

  • Autofluorescence: Azaindoles are known to be fluorescent.[18][19] This can be a significant issue in fluorescence-based assays like TR-FRET and FP, potentially leading to false positives.

    • Mitigation: Pre-read plates after compound addition but before adding assay reagents to identify and flag autofluorescent compounds.[20] Using red-shifted acceptor fluorophores can also help, as compound autofluorescence is more common at shorter wavelengths.

  • Light Scattering: Compounds that are not fully soluble in the assay buffer can form aggregates that scatter light, which can interfere with optical assays. Azaindole derivatives generally exhibit improved aqueous solubility, but this should be experimentally verified.[21]

    • Mitigation: Include a non-ionic detergent like Brij-35 (0.01%) in the assay buffer. Measure the solubility of hit compounds in the assay buffer.

  • Promiscuous Inhibition (PAINS): Some chemical scaffolds are known as Pan-Assay Interference Compounds (PAINS) because they appear as hits in many different assays through non-specific mechanisms. While the 7-azaindole core is a well-established kinase inhibitor scaffold, derivatives can sometimes contain functionalities that are problematic.

    • Mitigation: Use computational filters to flag potential PAINS in the compound library. The hit validation cascade, including orthogonal assays and target engagement studies, is crucial for eliminating these artifacts.

Conclusion

The 5-hydroxy-7-azaindole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. A well-designed high-throughput screening campaign, incorporating robust primary assays like TR-FRET or AlphaScreen, followed by rigorous hit validation using orthogonal methods and cellular target engagement assays such as CETSA, is critical for success. By understanding the principles behind these assays and proactively addressing potential challenges like compound interference, researchers can efficiently identify and advance high-quality lead compounds for further drug development.

References

Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability.[1] Derivatives of 7-azaindole, particularly at the 5-position, have demonstrated a remarkable breadth of biological activities, positioning them as critical components in the development of novel therapeutics. These compounds have been successfully incorporated into drugs targeting a range of diseases, including cancer, inflammatory disorders, and viral infections.[2][3] Notably, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, such as Janus kinases (JAKs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptor (FGFR), underscoring their therapeutic potential.[4][5][6]

This comprehensive guide provides an in-depth overview of the synthetic strategies and detailed experimental protocols for the preparation of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, tailored for researchers and professionals in drug discovery and development.

Strategic Approaches to the 7-Azaindole Core and 5-Carboxamide Functionalization

The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can be broadly categorized into two main phases: the construction of the core 7-azaindole ring system and the subsequent introduction and elaboration of the 5-carboxamide functionality. Two primary retrosynthetic pathways are commonly employed, each offering distinct advantages depending on the availability of starting materials and the desired final product.

Diagram 1: Retrosynthetic Analysis

Target 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives Amide_Coupling Amide Coupling Target->Amide_Coupling Route A Nitrile_Hydrolysis Nitrile Hydrolysis Target->Nitrile_Hydrolysis Route B Carboxylic_Acid 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Amide_Coupling->Carboxylic_Acid Nitrile 5-Cyano-1H-pyrrolo[2,3-b]pyridine Nitrile_Hydrolysis->Nitrile Oxidation Aldehyde Oxidation Carboxylic_Acid->Oxidation Cyanation Palladium-Catalyzed Cyanation Nitrile->Cyanation Aldehyde 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Oxidation->Aldehyde Bromo 5-Bromo-1H-pyrrolo[2,3-b]pyridine Cyanation->Bromo Core_Formation 7-Azaindole Core Synthesis (e.g., Sonogashira Coupling/Cyclization) Aldehyde->Core_Formation Bromo->Core_Formation Start 2-Amino-3-iodopyridine + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) Start->Sonogashira Intermediate 2-Amino-3-alkynylpyridine Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base or Acid catalyst) Intermediate->Cyclization Product 2-Substituted-1H-pyrrolo[2,3-b]pyridine Cyclization->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Introduction: The Importance of this compound

This compound, also known as 5-hydroxy-7-azaindole, is a pivotal building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for the BCL-2 inhibitor Venetoclax.[1] Its unique fused pyrrole and pyridine ring system presents both opportunities for diverse functionalization and challenges in its synthesis. This guide will focus on two prevalent synthetic strategies: the copper-catalyzed hydroxylation of a 5-bromo-7-azaindole precursor and the palladium-catalyzed debenzylation of a 5-benzyloxy-7-azaindole intermediate.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Copper-Catalyzed Hydroxylation of 5-Bromo-7-Azaindole

This route typically involves the conversion of a protected 5-bromo-7-azaindole to the corresponding 5-hydroxy derivative using a copper catalyst, a suitable ligand, and a base.

A1: Low conversion in this reaction is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Nitrogen Purge: The catalytic cycle is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like nitrogen or argon before adding the catalyst and heating.[2] Any residual oxygen can lead to catalyst deactivation.

  • Catalyst and Ligand Quality: The activity of your copper catalyst and ligand is paramount. Use high-purity reagents. If you suspect your catalyst or ligand has degraded, consider opening a new bottle or purifying the existing stock. The use of specific ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), has been shown to improve reaction efficiency.[1][3]

  • Insufficient Base: The choice and stoichiometry of the base are critical. Lithium hydroxide monohydrate is commonly used.[2] Ensure you are using a sufficient excess (typically 5 equivalents or more) to drive the reaction to completion. The base quality is also important; use a freshly opened container if possible.

  • Reaction Temperature: While the literature suggests around 100 °C, this may need optimization for your specific setup.[2] A lower temperature might lead to a sluggish reaction, while an excessively high temperature could cause decomposition of the starting material or product. Try increasing the temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.

  • Solvent Purity: The DMSO/water solvent system is crucial for this reaction.[1] Ensure you are using anhydrous DMSO to avoid introducing excess water, which can affect the solubility of your reagents and the reaction kinetics.

A2: The formation of byproducts is a key challenge in achieving high purity. Here are some potential side reactions and mitigation strategies:

  • Homocoupling of the Starting Material: Under certain conditions, the 5-bromo-7-azaindole can undergo homocoupling to form a bipyridyl byproduct. This is often favored if the hydroxylation reaction is slow. To minimize this, ensure your catalyst system is active and the reaction conditions are optimized for the desired hydroxylation.

  • Decomposition: The 7-azaindole core can be sensitive to high temperatures and strong bases, leading to decomposition and the formation of complex impurities. Avoid unnecessarily high reaction temperatures and prolonged reaction times. Monitor the reaction closely, and once the starting material is consumed, proceed with the workup.

  • Incomplete Deprotection of Silyl Group: If you are using a silyl-protected starting material, incomplete deprotection during the reaction or workup can lead to a silyl-ether byproduct. Ensure the workup conditions (e.g., pH adjustment) are sufficient to cleave the silyl group.

A3: Removing the copper catalyst and ligand is a critical step for obtaining a pure product.

  • Aqueous Workup: After the reaction, quenching with water and adjusting the pH to around 6 with dilute hydrochloric acid will precipitate the crude product.[2] This is a crucial first purification step.

  • Ethyl Acetate Extraction: The product can be extracted with ethyl acetate.[2] Washing the combined organic layers with a dilute aqueous solution of a chelating agent like EDTA can help remove residual copper salts.

  • Silica Gel Chromatography: Due to the polar nature of this compound, silica gel chromatography can be challenging. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can help to reduce tailing and improve separation.

  • Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water) can be an effective final purification step.

Route 2: Palladium-Catalyzed Debenzylation of 5-Benzyloxy-7-Azaindole

This route involves the hydrogenolysis of a 5-benzyloxy-7-azaindole precursor using a palladium catalyst and a hydrogen source.

A1: Incomplete debenzylation is a frequent hurdle. Consider the following points:

  • Catalyst Activity: The activity of Pd/C can vary significantly between suppliers and even batches.[4] Ensure you are using a high-quality catalyst. If the reaction is sluggish, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Hydrogen Pressure: While some debenzylations proceed at atmospheric pressure, others require higher pressures. If you have access to a hydrogenation apparatus, increasing the hydrogen pressure can significantly accelerate the reaction rate.

  • Solvent Choice: Methanol is a common solvent for this reaction.[5] However, other solvents like ethanol or ethyl acetate can also be effective. Ensure the starting material is fully dissolved in the chosen solvent.

  • Catalyst Poisoning: Impurities in your starting material or solvent can poison the palladium catalyst. Purifying the 5-benzyloxy-7-azaindole before the debenzylation step can sometimes resolve the issue.

A2: Maintaining selectivity is crucial for a clean reaction.

  • Reaction Conditions: Over-reduction of the heterocyclic core is a potential side reaction, especially under harsh conditions (high temperature, high pressure, prolonged reaction time). Monitor the reaction progress carefully by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Catalyst Choice: While Pd/C is standard, other palladium catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity profiles.

  • Additive Effects: In some cases, the addition of a mild acid or base can modulate the catalyst activity and selectivity. However, this should be approached with caution, as it can also promote side reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Hydroxylation of 1-Triisopropylsilyl-5-bromo-7-azaindole

This protocol is adapted from established procedures.[2]

Materials:

  • 1-Triisopropylsilyl-5-bromo-7-azaindole

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) or a similar ligand

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (1.0 eq), copper(II) acetylacetonate (0.05 eq), the ligand (0.05 eq), and lithium hydroxide monohydrate (5.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMSO and deionized water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture and adjust the pH to ~6 with 2 N HCl. A solid should precipitate.

  • Filter the solid and wash it with water.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Palladium-Catalyzed Debenzylation of 5-Benzyloxy-7-azaindole

This protocol is based on standard debenzylation procedures.[5]

Materials:

  • 5-Benzyloxy-7-azaindole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 5-benzyloxy-7-azaindole (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (or pressurize to the desired pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or chromatography.

Data Summary

ParameterRoute 1: Cu-Catalyzed HydroxylationRoute 2: Pd-Catalyzed Debenzylation
Starting Material Protected 5-bromo-7-azaindole5-Benzyloxy-7-azaindole
Key Reagents Cu(acac)₂, ligand, LiOH·H₂O10% Pd/C, H₂
Typical Solvent DMSO/WaterMethanol
Typical Temperature 100 °CRoom Temperature
Reported Yield ~78.5%[5]~95.5%[5]
Key Challenges Catalyst/ligand removal, side reactionsCatalyst activity, over-reduction

Visual Workflows

Synthesis_Workflows cluster_route1 Route 1: Copper-Catalyzed Hydroxylation cluster_route2 Route 2: Palladium-Catalyzed Debenzylation R1_Start 5-Bromo-7-azaindole (Protected) R1_Reaction Cu(acac)₂ / Ligand LiOH, DMSO/H₂O, 100°C R1_Start->R1_Reaction R1_Workup Aqueous Workup (pH adjustment) R1_Reaction->R1_Workup R1_Purification Chromatography / Recrystallization R1_Workup->R1_Purification R1_Product This compound R1_Purification->R1_Product R2_Start 5-Benzyloxy-7-azaindole R2_Reaction 10% Pd/C, H₂ Methanol, RT R2_Start->R2_Reaction R2_Workup Catalyst Filtration R2_Reaction->R2_Workup R2_Purification Recrystallization / Chromatography R2_Workup->R2_Purification R2_Product This compound R2_Purification->R2_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route Cu_Route Cu-Catalyzed Hydroxylation Route->Cu_Route Route 1 Pd_Route Pd-Catalyzed Debenzylation Route->Pd_Route Route 2 Cu_Check1 Check Inert Atmosphere & Reagent Quality Cu_Route->Cu_Check1 Pd_Check1 Verify Catalyst Activity & Loading Pd_Route->Pd_Check1 Cu_Check2 Optimize Temperature & Base Stoichiometry Cu_Check1->Cu_Check2 Cu_Check3 Improve Workup (Chelating Agent) Cu_Check2->Cu_Check3 Cu_Check4 Refine Purification (Modified Eluent) Cu_Check3->Cu_Check4 Solution Improved Yield & Purity Cu_Check4->Solution Pd_Check2 Increase H₂ Pressure Pd_Check1->Pd_Check2 Pd_Check3 Purify Starting Material Pd_Check2->Pd_Check3 Pd_Check4 Monitor Reaction Closely to Avoid Over-reduction Pd_Check3->Pd_Check4 Pd_Check4->Solution

References

Technical Support Center: Purification of 5-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-hydroxy-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with isolating this valuable heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals like Venetoclax, achieving high purity is paramount.[] This guide provides field-proven insights and systematic troubleshooting strategies to help you optimize your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of 5-hydroxy-7-azaindole. The underlying chemistry of the molecule—containing a polar hydroxyl group, a basic pyridine nitrogen, and an acidic pyrrole N-H—dictates its behavior and presents unique challenges.

Problem 1: Significant Product Loss During Silica Gel Chromatography

Question: I'm observing very low recovery of my target compound after performing silica gel chromatography. My TLC analysis shows the product is in the crude mixture, but it doesn't elute from the column effectively. What's happening?

Answer: This is a classic issue stemming from the amphoteric and polar nature of 5-hydroxy-7-azaindole. The phenolic hydroxyl group and the pyrrolic N-H are acidic, while the pyridine nitrogen is basic. This allows for strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Causality & Solution:

  • Strong Adsorption: The primary cause is strong ionic and hydrogen-bonding interactions between your compound and the silica stationary phase, leading to irreversible adsorption or significant band tailing.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Before loading your sample, flush the column with your starting eluent containing a small percentage of a basic modifier. Triethylamine (0.5-1%) is a common choice. This deactivates the acidic silanol groups, preventing strong binding.

    • Optimize the Mobile Phase: A typical mobile phase for this compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. If you still experience poor elution, increase the polarity more aggressively or add a modifier like ammonia in methanol (e.g., 2M NH₃ in MeOH) as a small percentage of your mobile phase.

    • Consider an Alternative Stationary Phase: If issues persist, switch to a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography provides an excellent orthogonal separation mechanism.[2]

Problem 2: The Product is "Oiling Out" During Recrystallization

Question: I've successfully purified my 5-hydroxy-7-azaindole by column chromatography and am attempting a final recrystallization. However, instead of forming crystals, the compound separates as an insoluble oil. Why does this happen and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.[3] The presence of residual impurities can also disrupt crystallization.

Causality & Solution:

  • Supersaturation & Nucleation: The rate of cooling and the choice of solvent are critical. Rapid cooling or a solvent in which the compound is too soluble can lead to a supersaturated state that favors liquid-liquid phase separation (oiling) over solid nucleation.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly. Insulating the flask can help. Only after it has reached room temperature should you consider further cooling in an ice bath.[3]

    • Solvent System Screening: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Toluene has been used for recrystallizing related azaindole intermediates.[4] You may need a binary solvent system (a "good" solvent and a "poor" anti-solvent). Add the anti-solvent dropwise to the hot, dissolved solution until it just begins to turn cloudy, then add a drop of the good solvent to clarify and cool slowly.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[3]

      • Seeding: If available, add a single, tiny crystal of pure 5-hydroxy-7-azaindole to the cooled, supersaturated solution to initiate crystal growth.

Problem 3: The Purified Product Discolors Over Time

Question: My final product, which was initially a white or off-white powder, has turned yellow or brown upon storage. Is it degrading?

Answer: Yes, discoloration is a strong indicator of degradation. Phenolic compounds, like 5-hydroxy-7-azaindole, are particularly susceptible to oxidation, which often produces highly colored quinone-type byproducts. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5]

Causality & Solution:

  • Oxidation: The electron-rich aromatic system, especially the phenol moiety, is prone to oxidation.

  • Prevention and Storage Protocol:

    • Work Under Inert Atmosphere: During the final stages of purification (e.g., solvent removal), use an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Use Degassed Solvents: For final recrystallization or dissolution, using solvents that have been sparged with an inert gas can reduce dissolved oxygen.

    • Proper Storage: Store the final, dry product in an amber vial to protect it from light. For long-term stability, flush the vial with argon or nitrogen before sealing and store it in a freezer (-20 °C) or refrigerator (2-8 °C).[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude 5-hydroxy-7-azaindole?

A1: A two-stage approach is typically most effective. Start with silica gel column chromatography to remove the bulk of impurities and reaction byproducts.[6] Follow this with a recrystallization step to achieve high crystalline purity and remove any minor impurities that co-eluted. The flowchart below outlines a general decision-making workflow.

G crude Crude 5-hydroxy-7-azaindole tlc Analyze by TLC/LCMS crude->tlc column Silica Gel Column Chromatography (e.g., DCM/MeOH + 0.5% Et3N) tlc->column Impure fractions Collect & Combine Fractions column->fractions purity_check1 Check Purity (TLC/HPLC) fractions->purity_check1 evaporate Evaporate Solvent purity_check1->evaporate >95% Pure recolumn Re-purify Fractions or Switch Method (e.g., Reverse Phase) purity_check1->recolumn Impure recrystallize Recrystallization (Solvent Screening) evaporate->recrystallize purity_check2 Final Purity & Characterization (HPLC, NMR, MS) recrystallize->purity_check2 pure_product Pure Product (Store under N2, cold, dark) purity_check2->pure_product Meets Spec

Caption: General Purification Workflow for 5-hydroxy-7-azaindole.

Q2: What are some common impurities I might encounter?

A2: Impurities are highly dependent on the synthetic route. Common synthetic pathways involve the hydroxylation of a 5-bromo-7-azaindole precursor.[7][8] Therefore, potential impurities include:

  • Starting Material: Unreacted 5-bromo-7-azaindole.

  • Intermediates: If protecting groups (e.g., TIPS, Boc) are used on the indole nitrogen, you may see the protected starting material or product.[7]

  • Isomers: Depending on the synthesis, other positional isomers could be formed in small amounts.

  • Degradation Products: Oxidized species, as discussed in the troubleshooting section.

Q3: Is reverse-phase chromatography a viable option?

A3: Absolutely. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for both analytical purity checks and preparative purification. It separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation of normal-phase silica gel chromatography. A typical mobile phase would consist of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[2]

Q4: What analytical methods should I use to confirm the purity and identity of my final product?

A4: A combination of techniques is essential for full validation:

  • HPLC: To determine the percentage purity of the compound.[4]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To compare with the literature value (reported as 219-220 °C) as an indicator of purity.[9]

Data & Protocols

Table 1: Solvent Properties for Chromatography
SolventPolarity IndexEluting Strength (on Silica)Role in Purification
Dichloromethane (DCM)3.10.42Primary non-polar component of mobile phase
Ethyl Acetate4.40.58Medium-polarity component of mobile phase
Methanol (MeOH)5.10.95Strong polar modifier to elute the compound
Acetonitrile (ACN)5.80.65Common mobile phase for reverse-phase HPLC
Triethylamine (Et₃N)1.9-Basic additive to deactivate silica gel
Protocol: General Silica Gel Column Chromatography
  • Column Packing: Dry pack the silica gel in the column, then flush with the initial, low-polarity mobile phase (e.g., 100% DCM or DCM with 1% MeOH).

  • Column Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase, containing 0.5% triethylamine, through the silica gel.

  • Sample Loading: Dissolve the crude 5-hydroxy-7-azaindole in a minimal amount of DCM/MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading"). Carefully add the dried, impregnated silica to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (e.g., methanol) to elute your compound. A stepwise gradient (e.g., 1%, 2%, 5%, 10% MeOH in DCM) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Problem: Low Recovery start Low Recovery from Column q1 Is the compound streaking on TLC? start->q1 a1_yes Add Basic Modifier (e.g., 0.5% Et3N) to Mobile Phase q1->a1_yes Yes a1_no Increase Mobile Phase Polarity (More MeOH) q1->a1_no No q2 Still poor elution? a1_yes->q2 a2_yes Switch to Reverse Phase Chromatography q2->a2_yes Yes a1_no->q2

Caption: Troubleshooting Logic for Low Recovery in Column Chromatography.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-Hydroxy-7-azaindole. This molecule is a valuable heterocyclic building block used in the synthesis of various pharmacologically active compounds.[1][2] However, its physicochemical properties, particularly its limited solubility in aqueous buffers, present a common hurdle for researchers in in vitro settings.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from foundational knowledge of the molecule's properties to practical, step-by-step protocols and advanced troubleshooting strategies, ensuring the integrity and reproducibility of your experimental results.

Section 1: Foundational Knowledge - Understanding the Molecule (FAQs)

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What is this compound, and why is its solubility a concern?

This compound is a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring.[3] This 7-azaindole scaffold is structurally similar to the adenine fragment of ATP, making its derivatives common in drug discovery, particularly as kinase inhibitors.

The solubility challenge arises from its hybrid structure:

  • Aromatic Rings: The fused aromatic system contributes to a planar structure and hydrophobicity, which favors crystal lattice formation and reduces water solubility.

  • Ionizable Groups: The molecule possesses three key functional groups that can ionize depending on the pH: a basic pyridine nitrogen, a weakly acidic pyrrole nitrogen (N-H), and a weakly acidic phenolic hydroxyl (-OH) group.

In standard physiological buffers (pH ~7.4), the molecule exists predominantly in its neutral, un-ionized form, which typically has the lowest aqueous solubility. Achieving a sufficient concentration in cell culture media or assay buffers without precipitation is therefore a primary experimental challenge.

Q2: What are the key physicochemical properties I should be aware of?

Understanding these properties is the first step in designing a successful experimental strategy.

PropertyValue / DescriptionRationale for Importance
Synonyms 5-Hydroxy-7-azaindoleEssential for literature searches.[4]
CAS Number 98549-88-3Unique identifier for the compound.[4]
Molecular Formula C₇H₆N₂OUsed to calculate molecular weight.[4]
Molecular Weight ~134.14 g/mol Critical for preparing solutions of known molarity.[5]
Appearance White to off-white or brown crystalline solidVisual confirmation of the starting material.[3][6]
Ionization Amphoteric (contains both acidic and basic centers)Solubility is highly dependent on pH.[7][8]
Q3: How does pH influence the solubility of this compound?

The solubility of ionizable compounds is strongly dependent on pH.[9] For this compound, adjusting the pH away from its isoelectric point (where the net charge is zero) will increase its aqueous solubility.

  • In Acidic Conditions (Low pH): The basic nitrogen on the pyridine ring becomes protonated, forming a positively charged cation (a pyridinium salt). This salt form is significantly more water-soluble than the neutral molecule.[8]

  • In Basic Conditions (High pH): The acidic proton on the phenolic hydroxyl group (and potentially the pyrrole nitrogen) can be removed, forming a negatively charged anion. This anionic form is also more water-soluble.[8]

This behavior is a powerful tool but must be used cautiously, especially in cell-based assays where drastic pH changes are not tolerated.

Section 2: Practical Guide - Preparing Stock Solutions

A well-prepared, stable stock solution is the cornerstone of any successful in vitro experiment.

Q4: What is the recommended solvent for preparing a primary stock solution?

For in vitro biological assays, Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds.[10][11]

Rationale: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules. It is also miscible with water and cell culture media, facilitating the subsequent dilution steps. However, it's crucial to limit the final concentration of DMSO in the assay to avoid solvent-induced artifacts or cytotoxicity.[12][13] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is best practice to keep it below 0.1% if possible and to maintain a consistent final concentration across all experimental conditions, including vehicle controls.[13][14]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes a standardized method for reliably preparing a stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Add Solvent: Transfer the weighed powder to a sterile vial. Add the calculated volume of DMSO to achieve the desired molar concentration (e.g., 10 mM or 50 mM).

  • Facilitate Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Gentle warming (to 30-37°C) can also be applied, but use with caution to avoid compound degradation.

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q5: Are there alternative solvents to DMSO?

While DMSO is the primary choice, other solvents can be considered, particularly for specific applications. However, their potential for higher cytotoxicity must be evaluated.

SolventRecommended Max Assay Conc. (v/v)ProsCons / Cytotoxicity
DMSO < 0.5% (ideally < 0.1%)[13]Excellent solubilizing power; widely accepted.Can induce cellular stress or differentiation at >1%.[11]
Ethanol < 0.5%Volatile (easy to remove if needed); less reactive than DMSO.Generally more cytotoxic than DMSO at equivalent concentrations.[12][13]
DMF < 0.1%Strong solubilizing power.Higher toxicity profile; should be used with caution.
PEG 300/400 < 1%Low toxicity; can act as a co-solvent.High viscosity; may interfere with some automated liquid handlers.
Section 3: Troubleshooting Precipitation in Aqueous Media

The most common failure point is the dilution of the organic stock solution into the aqueous assay buffer or cell culture medium.

Q6: My compound precipitates when I add the DMSO stock to my cell culture medium. What's happening and how do I fix it?

This is a classic solubility problem often caused by two related phenomena:

  • "Solvent Shock": This occurs when a concentrated organic stock is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution before it can be properly solvated by the water molecules.[15]

  • Exceeding Kinetic Solubility: You have surpassed the maximum concentration the compound can maintain in the aqueous medium under your specific experimental conditions (temperature, pH, media components).

The following workflow provides a systematic approach to diagnosing and solving this issue.

G start Observation: Precipitate forms upon dilution in aqueous media. cause1 Potential Cause 1: Solvent Shock start->cause1 Is dilution performed rapidly? cause2 Potential Cause 2: Concentration Exceeds Solubility Limit start->cause2 Is final concentration high? solution1 Solution: Modify Dilution Technique (Protocol 2) - Pre-warm media to 37°C. - Add stock dropwise while vortexing. - Use serial dilutions. cause1->solution1 solution2 Solution: Lower Final Concentration - Reduce the target concentration. - Determine the maximal kinetic solubility via testing. cause2->solution2 check Does precipitate persist? solution1->check solution2->check solution3 Solution: Use Solubilizing Excipients - Consider co-solvents (e.g., PEG). - For cell-free assays, consider non-ionic surfactants. solution3->start Re-evaluate check->start No, problem solved. check->solution3 Yes

Caption: Troubleshooting workflow for compound precipitation.

Protocol 2: Step-wise Dilution to Prevent Precipitation

This method minimizes solvent shock and improves the chances of achieving a clear, stable solution.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile tubes for serial dilution

  • Vortex mixer

Methodology:

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is at the experimental temperature (typically 37°C). Temperature shifts can negatively impact solubility.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Create an intermediate dilution of your DMSO stock in pure DMSO or a 50:50 DMSO:media mixture. This lowers the concentration gradient for the final step.

  • Perform the Final Dilution:

    • Place the final volume of pre-warmed aqueous medium in a sterile tube.

    • While the tube is gently vortexing or swirling, add the required volume of stock solution drop-by-drop or in a very slow, steady stream. This is the most critical step.

    • Do not add the aqueous medium to the concentrated stock, as this will almost certainly cause precipitation.

  • Inspect and Use Immediately: After mixing, visually inspect the solution for any signs of cloudiness or precipitate.[15] Use the freshly prepared solution promptly, as some compounds may precipitate over time even if initially clear.

Q7: Can I use pH modification to keep the compound in solution in my assay buffer?

Yes, but its application depends heavily on your experimental system.

pH RangePredicted State of CompoundSuitable Assay TypeCautions & Considerations
Acidic (pH < 6) Protonated (Cationic Salt)Cell-free (e.g., enzyme kinetics, binding assays)Not suitable for most cell-based assays as it will alter cellular physiology. Ensure buffer components do not interact with the compound.
Neutral (~pH 7.4) Predominantly NeutralCell-based and cell-freeThis is where solubility is lowest and precipitation is most likely. The protocols in this guide are essential.
Basic (pH > 8) Deprotonated (Anionic)Cell-freeNot suitable for cell-based assays. High pH can denature proteins and degrade other media components.
Section 4: Advanced Solubilization Strategies (FAQs)

When standard methods are insufficient, these advanced techniques can be explored.

Q8: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that are added to the final aqueous medium (in small amounts) to increase its overall solubilizing capacity.[16][17] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.

  • Examples: Polyethylene glycol 300/400 (PEG 300/400), propylene glycol, glycerol.

  • Usage: They are typically used at 1-5% (v/v) in the final assay medium. It is critical to run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself on the assay.

Q9: I've heard about using cyclodextrins. Is this a viable option?

Yes, cyclodextrins are a powerful tool for enhancing solubility. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become encapsulated within this cavity, forming an "inclusion complex" that is highly water-soluble.[18]

  • Common Types: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Application: This is particularly useful for in vivo formulations but can also be adapted for in vitro work. The compound is typically co-lyophilized with the cyclodextrin, and the resulting powder is then dissolved in the aqueous buffer. As with any excipient, proper controls are essential to ensure the cyclodextrin itself does not interfere with the biological assay.

Section 5: Final Checklist & Best Practices
  • ✓ Characterize First: Before starting a large experiment, perform a simple kinetic solubility test by making serial dilutions of your compound in the final assay medium to determine its approximate solubility limit.[19]

  • ✓ Keep Solvent Low & Consistent: Always use the lowest possible final concentration of your organic solvent (e.g., DMSO) and ensure it is identical across all wells, including controls.[14]

  • ✓ Visual Inspection is Key: Always look for signs of precipitation (cloudiness, particles) before adding the compound to your cells or protein. A microscope can help detect fine precipitates.[15]

  • ✓ Prepare Fresh: Dilute your stock into the aqueous medium immediately before use. Do not store working solutions in aqueous buffers for extended periods unless their stability has been confirmed.

  • ✓ Control Everything: Always include a "vehicle control" (medium + same final concentration of solvent) to ensure that any observed effects are due to your compound and not the solvent.

References

identifying byproducts in 7-azaindole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 7-azaindole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

7-Azaindoles are a class of privileged structures in medicinal chemistry, frequently appearing as core components in a wide array of therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2] Their synthesis, however, can be complex and prone to the formation of various byproducts. This guide will help you identify potential impurities and optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 7-azaindoles?

There are several established methods for the synthesis of 7-azaindoles, each with its own advantages and potential pitfalls. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Some of the most widely employed methods include:

  • Chichibabin-like Cyclization: This method involves the condensation of a substituted 2-picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the 7-azaindole ring.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for constructing the 7-azaindole skeleton, often through an intramolecular cyclization step.[4]

  • Bartoli Indole Synthesis: This reaction has proven to be effective for preparing azaindoles.[1]

  • Batcho-Leimgruber Indole Synthesis: Similar to the Bartoli synthesis, this method is also productive for azaindole synthesis.[1]

  • Domino Reactions: One-pot domino reactions can be utilized, for example, by reacting 2-fluoro-3-methylpyridine with arylaldehydes. The choice of base in these reactions is critical for selectivity.[4][5]

Q2: I am observing a significant amount of a dimeric byproduct in my Chichibabin cyclization. What is causing this and how can I minimize it?

The formation of dimeric byproducts is a known issue in the Chichibabin synthesis of 7-azaindoles, particularly when using LDA as the base.[3]

Causality: The incipient benzyllithium intermediate, formed by the deprotonation of the picoline starting material, can undergo a facile 1,4-addition to another molecule of the starting picoline. This leads to the formation of various dimeric and oligomeric impurities.[3] Additionally, quenching the reaction with water can lead to the formation of dihydropyridine and lactam byproducts.[3]

Troubleshooting & Prevention:

  • Temperature Control: Maintaining a low reaction temperature (≤ -40 °C) is crucial to minimize the rate of the competing dimerization reaction.[3]

  • Order of Addition: Reversing the order of addition, i.e., adding the picoline to a pre-mixed solution of LDA and the nitrile, can sometimes improve the yield of the desired 7-azaindole.[3]

  • Stoichiometry of Base: Using a slight excess of LDA (e.g., 2.1 equivalents) can be beneficial. The second equivalent may be necessary for a tautomerization step following the cyclization.[3]

Q3: My reaction is producing the reduced 7-azaindoline instead of the desired 7-azaoxindole. What is the likely cause?

The formation of the reduced 7-azaindoline byproduct is highly dependent on the choice of base and reaction conditions, especially in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde.[4][5]

Causality: The selection of the alkali-amide base plays a critical role in the chemoselectivity of the reaction. Lithium hexamethyldisilazide (LiN(SiMe₃)₂) has been shown to selectively produce the 7-azaindoline, while potassium hexamethyldisilazide (KN(SiMe₃)₂) favors the formation of the 7-azaindole.[4][6]

Troubleshooting & Prevention:

  • Base Selection: To avoid the formation of the 7-azaindoline byproduct, consider switching the base from LiN(SiMe₃)₂ to KN(SiMe₃)₂.[6]

Q4: I am having difficulty with the functionalization of the 7-azaindole core, particularly at the C5 position. What strategies can I employ?

Functionalization of the 7-azaindole ring system can be challenging. Direct electrophilic substitution is often difficult due to the electron-deficient nature of the pyridine ring.

Strategies for C5-Functionalization:

  • Halogenation followed by Cross-Coupling: A common approach is to first introduce a bromine atom at the C5 position. This can be achieved via bromination of the corresponding 7-azaindoline followed by oxidation. The resulting 5-bromo-7-azaindole can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide range of substituents.[7]

  • Directed Ortho-Metalation: This technique can be used to achieve selective functionalization.

Troubleshooting Guide: Byproduct Identification

Unexpected peaks in your analytical data (TLC, LC-MS, NMR) can be frustrating. This section provides a systematic approach to identifying common byproducts in 7-azaindole synthesis.

Common Byproduct Classes and Their Identification
Byproduct ClassPotential Formation MechanismKey Spectroscopic Signatures (¹H NMR, MS)
Picoline Dimers 1,4-addition of the benzyllithium intermediate to the picoline starting material in Chichibabin synthesis.[3]¹H NMR: Complex aromatic and aliphatic signals, often with integration values suggesting a dimeric structure. MS: Molecular ion peak corresponding to twice the mass of the starting picoline minus two hydrogens.
7-Azaindolines Reduction of the 7-azaoxindole intermediate, often base-dependent.[4][5]¹H NMR: Appearance of aliphatic protons in the pyrrolidine ring, typically upfield shifts compared to the aromatic protons of the azaindole. MS: Molecular ion peak corresponding to the desired 7-azaoxindole plus two mass units.
Aldol Adducts Self-condensation of an intermediate aldehyde during the synthesis.[8]¹H NMR: Presence of hydroxyl and carbonyl functionalities, along with characteristic coupling patterns for the aldol moiety. MS: Molecular ion peak corresponding to twice the mass of the aldehyde intermediate.
N-Oxides Oxidation of the pyridine nitrogen, especially when using oxidizing agents like mCPBA.[1]¹H NMR: Downfield shift of the protons on the pyridine ring. MS: Molecular ion peak corresponding to the desired product plus 16 mass units (oxygen).
Experimental Protocol: Byproduct Characterization

A combination of spectroscopic techniques is essential for unambiguous byproduct identification.

Step-by-Step Methodology:

  • Isolate the Impurity: Use preparative thin-layer chromatography (TLC) or column chromatography to isolate the byproduct of interest.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment and connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Crucial for establishing the complete connectivity of the molecule.[3]

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups such as C=O, N-H, and O-H.[3]

Logical Flow for Byproduct Identification

Byproduct_Identification_Workflow start Unexpected Peak in Analytical Data isolate Isolate Impurity (Prep TLC/Column) start->isolate hrms HRMS Analysis (Determine Formula) isolate->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr ir IR Spectroscopy (Functional Groups) isolate->ir structure Elucidate Structure hrms->structure nmr->structure ir->structure compare Compare with Known Byproducts structure->compare optimize Optimize Reaction Conditions compare->optimize

Caption: Workflow for the systematic identification of byproducts.

Conclusion

The synthesis of 7-azaindoles, while rewarding, presents numerous challenges that require a deep understanding of the underlying reaction mechanisms. By carefully controlling reaction parameters and employing robust analytical techniques for byproduct identification, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundational framework for troubleshooting common issues, and it is our hope that it will serve as a valuable resource in your research and development endeavors.

References

Technical Support Center: Optimizing N-Alkylation of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1H-Pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole). This scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of advanced therapeutics, including VEGFR-2 and BCL-2 inhibitors like Venetoclax.

This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of this reaction, ensuring high yield and regioselectivity.

Core Challenge: Regioselectivity (N- vs. O-Alkylation)

The primary hurdle in the alkylation of this compound is controlling the regioselectivity. The molecule presents two potential nucleophilic sites for alkylation: the pyrrole nitrogen (N1) and the hydroxyl oxygen (O5). The outcome of the reaction is a delicate balance of substrate acidity, base strength, solvent effects, and the nature of the electrophile.

The pyrrole N-H proton is moderately acidic, with a pKa around 16.5-17.5.[1] The phenolic O-H is more acidic. This difference in acidity is the key to achieving selective N-alkylation. Strong bases will preferentially deprotonate the more acidic hydroxyl group, leading to O-alkylation, while carefully chosen weaker bases or specific reaction conditions can favor deprotonation and subsequent alkylation at the nitrogen.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the N-alkylation of 5-hydroxy-7-azaindole in a direct question-and-answer format.

Q1: I am observing a significant amount of the O-alkylated product. How can I improve N-selectivity?

Answer: This is the most frequent challenge. O-alkylation arises from the deprotonation of the more acidic 5-hydroxyl group. To enhance N-selectivity, consider the following strategies:

  • Choice of Base: The base is the most critical factor. Strong, bulky bases can favor deprotonation of the less sterically hindered N-H proton. However, very strong bases like NaH can indiscriminately deprotonate both sites if not used carefully.

    • Recommendation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better N-selectivity. Cesium carbonate is particularly effective due to the "cesium effect," where the large Cs⁺ ion coordinates with the heteroatoms, favoring N-alkylation.

  • Mitsunobu Reaction: For a more reliable N-alkylation, especially with primary and secondary alcohols, the Mitsunobu reaction is an excellent alternative.[2][3] This reaction proceeds via a different mechanism that inherently favors N-alkylation for many N-heterocycles with sufficient acidity.[4][5] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][6]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the metal cation of the base, increasing the nucleophilicity of the resulting anion.[7] The choice of solvent can influence the N/O alkylation ratio.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity. Start the deprotonation step at 0 °C before adding the alkylating agent and allowing the reaction to slowly warm to room temperature.

Q2: My reaction yield is very low, or the reaction is not going to completion. What are the common causes?

Answer: Low conversion can be attributed to several factors, from reagent quality to reaction setup.

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base. For weaker bases like K₂CO₃, using 1.5 to 2.0 equivalents is common.

  • Reagent Quality:

    • Base: Sodium hydride (NaH) is notoriously reactive with moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the outer layer of NaOH.

    • Solvent: Ensure your solvents are anhydrous. Water can quench the base and the anionic intermediate.

    • Alkylating Agent: Verify the purity of your alkyl halide or other electrophile.

  • Reaction Temperature: Some alkylations require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating to 40-60 °C. Monitor carefully by TLC or LC-MS to check for decomposition.

  • Poor Solubility: The starting material or its salt may not be fully dissolved in the chosen solvent, hindering the reaction. If you observe a significant amount of undissolved solid, try a different solvent system or a co-solvent.

Q3: I am having difficulty purifying my N-alkylated product from the starting material and the O-alkylated isomer. Any suggestions?

Answer: Co-elution of the starting material and the two product isomers on silica gel is a common purification challenge.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard. Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve separation.

    • Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent can deactivate the acidic silica gel, reducing tailing and potentially improving the separation of these basic compounds.

  • Acid/Base Extraction: If the polarity difference is minimal, an extractive workup can be beneficial. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute aqueous base (e.g., 1M Na₂CO₃) to remove the unreacted, acidic starting material. The N- and O-alkylated products should remain in the organic layer.

  • Recrystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities.

Q4: My starting material appears to be decomposing under the reaction conditions. Why might this be happening?

Answer: The 7-azaindole core is generally robust, but decomposition can occur under harsh conditions.

  • Strong Base and High Temperature: A combination of a very strong base (like n-BuLi or LDA) and elevated temperatures can lead to side reactions or decomposition.[8] Unless you are specifically aiming for a directed metallation, avoid these conditions.

  • Air Sensitivity: While not extremely sensitive, the deprotonated intermediate can be susceptible to oxidation. It is good practice to run the reaction under an inert atmosphere (Nitrogen or Argon), especially if heating for extended periods.[9]

  • Incompatible Functional Groups: If your alkylating agent contains other reactive functional groups, they may be reacting with the base or the solvent.

Frequently Asked Questions (FAQs)

What is the best general-purpose base and solvent combination to start with?

For a first attempt, Cesium Carbonate (Cs₂CO₃) in DMF is an excellent starting point. It often provides a good balance of reactivity and N-selectivity. Use 1.5 equivalents of Cs₂CO₃ and run the reaction at room temperature.

Can I use secondary or tertiary alkyl halides?

Primary and benzylic halides are the most effective electrophiles. Secondary halides are more challenging and may require stronger conditions (e.g., NaH, elevated temperature), which can lead to competing elimination (E2) reactions and lower yields.[7] Tertiary halides are generally unsuitable as they will almost exclusively undergo elimination.[7]

How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 1:1 Hexanes:Ethyl Acetate. The N-alkylated product is typically less polar than the starting material but may be very close in polarity to the O-alkylated product. Staining with potassium permanganate can help visualize the spots. For definitive identification, LC-MS is ideal as it can distinguish the isomers by their fragmentation patterns and confirm the mass of the desired product.

Data & Protocols

Table 1: Representative Conditions for N-Alkylation of this compound with Benzyl Bromide
EntryBase (equiv.)SolventTemp (°C)Time (h)N:O Ratio (Approx.)Yield (Approx.)
1K₂CO₃ (1.5)DMF25125:175%
2Cs₂CO₃ (1.5)DMF258>10:185%
3NaH (1.1)THF0 to 2561:390% (combined)
4DBU (1.2)ACN50103:160%

Note: Data is representative and actual results may vary based on specific substrate, reagent purity, and reaction scale.

Experimental Protocol: N-Alkylation using Cesium Carbonate
  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by Cesium Carbonate (Cs₂CO₃, 1.5 eq.).

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Experimental Protocol: N-Alkylation via Mitsunobu Reaction
  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Add anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[2] Caution: Azodicarboxylates are hazardous; handle with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Concentration: Once complete, remove the solvent under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Direct purification by flash chromatography is often effective. In some cases, precipitating the byproducts by adding a non-polar solvent like diethyl ether and filtering prior to chromatography can be helpful.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in the N-alkylation reaction.

TroubleshootingWorkflow start Problem: Low Yield or Poor N:O Selectivity selectivity_check Is O-Alkylation the major product? start->selectivity_check Analyze product mixture yield_check Is conversion low? (Starting material remains) start->yield_check Analyze crude reaction selectivity_check->yield_check No sol_base Change Base: - Use Cs₂CO₃ or K₂CO₃ - Avoid strong bases like NaH selectivity_check->sol_base Yes sol_mitsunobu Alternative Method: Use Mitsunobu Reaction (PPh₃, DIAD, Alcohol) selectivity_check->sol_mitsunobu Yes sol_temp Lower Reaction Temperature (e.g., 0 °C to RT) selectivity_check->sol_temp Yes sol_reagents Check Reagents: - Use anhydrous solvent - Use fresh/pure base - Check electrophile quality yield_check->sol_reagents Yes sol_conditions Modify Conditions: - Increase base equivalents (1.5-2.0) - Increase temperature (40-60 °C) - Ensure inert atmosphere (N₂/Ar) yield_check->sol_conditions Yes sol_solubility Check Solubility: - Change to a better solvent (e.g., DMF, DMSO) - Use a co-solvent yield_check->sol_solubility Yes

Caption: Troubleshooting decision tree for N-alkylation.

References

Technical Support Center: Crystallization of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the crystallization of 1H-Pyrrolo[2,3-b]pyridin-5-ol (also known as 5-Hydroxy-7-azaindole). This molecule is a critical intermediate in the synthesis of advanced pharmaceuticals, including the BCL-2 inhibitor Venetoclax.[1] Achieving high purity and a stable crystalline form is paramount for downstream applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its crystallization, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize upon cooling. What are the primary reasons and how can I induce crystallization?

Answer: Failure to crystallize is typically due to one of two reasons: the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation.

  • Causality - Supersaturation: Crystallization occurs when the concentration of the solute in the solution exceeds its solubility limit under the given conditions (i.e., it is supersaturated).[2] If too much solvent was used initially, the solution might remain unsaturated or only marginally saturated even upon cooling. The molecular structure of this compound, with its polar hydroxyl group and hydrogen-bonding capable pyrrole and pyridine rings, requires a careful choice of solvent to achieve a significant solubility difference between hot and cold conditions.[3][4]

  • Causality - Nucleation Barrier: Nucleation is the first step where solute molecules arrange into a stable, ordered cluster.[5] This process has an energy barrier. If this barrier is high, the solution can remain in a supersaturated state indefinitely (a metastable state).

Troubleshooting Steps:

  • Induce Supersaturation: If the solution is clear and no crystals have formed after sufficient cooling, it is likely undersaturated.

    • Action: Gently evaporate a portion of the solvent by heating the solution and then allow it to cool again.[6] Alternatively, if using a mixed-solvent system, you can add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until clear before cooling.[7][8]

  • Overcome the Nucleation Barrier:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[9]

    • Seeding: If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[10]

    • Shock Cooling: For stubborn cases, a brief, rapid cooling in an ice or dry ice/acetone bath can sometimes force nucleation. However, this often leads to the formation of many small crystals, so the flask should be returned to room temperature to allow for slower, more controlled growth once nucleation has begun.

Q2: My compound "oiled out," forming a liquid layer instead of solid crystals. Why does this happen and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[6] Essentially, the solute becomes immiscible with the solvent before it can solidify. This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.

  • Causality: This phenomenon is common under several conditions:

    • The boiling point of the solvent is significantly higher than the melting point of the solute (or the melting point of the impure solute, which is often depressed).

    • The solution is cooled too rapidly, causing the concentration to exceed the solubility limit at a relatively high temperature.[6]

    • The presence of significant impurities can depress the melting point of your compound, making it more prone to oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[6] The goal is to ensure the compound stays in solution until it cools to a temperature below its melting point.

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated from the surface with a cork ring or paper towels.[6] Once at room temperature, move it to a refrigerator, and then to a freezer, allowing it to equilibrate at each stage.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system where the compound has slightly lower solubility.

Q3: I obtained crystals, but the yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.

  • Causality: The primary cause is using an excessive amount of solvent during the initial dissolution step.[6] While ensuring all the solid dissolves is necessary, using a large excess means the solution will not become sufficiently supersaturated upon cooling, leaving a large amount of product behind.

Troubleshooting Steps:

  • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.

  • Recover a Second Crop: Do not discard the mother liquor from your first filtration. Reduce its volume by about half through boiling or rotary evaporation. Upon cooling this concentrated solution, a second crop of crystals may form. Be aware that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure you have allowed the solution to cool for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath) to maximize the precipitation of the solid.

Q4: The pH of my solution seems to affect crystallization. What is the role of pH for this compound?

Answer: The pH is a critical parameter for the crystallization of this compound due to its amphoteric nature. The molecule contains a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group.

  • Causality:

    • At low pH (acidic): The pyridine nitrogen will be protonated. This salt form is typically much more soluble in polar solvents like water or alcohols than the neutral form.

    • At high pH (basic): The phenolic hydroxyl group will be deprotonated to form a phenoxide. This anionic form is also generally more soluble in polar solvents.

    • Near the Isoelectric Point: The compound will be least soluble at a pH where it is predominantly in its neutral, zwitterionic, or least charged state. Crystallization is most favorable in this pH range.[11][12] A synthesis procedure for this compound specifically mentions adjusting the pH to 6 to induce precipitation.[1]

Troubleshooting Steps:

  • Control the pH: If your compound is in a solution with acidic or basic impurities, its solubility may be unexpectedly high. Carefully adjust the pH of the solution towards neutral (e.g., pH 6-7) using a dilute acid or base to induce crystallization.[1]

  • Use Buffered Systems: For highly consistent results, consider performing the crystallization from a buffered solution if the solvent system allows (e.g., aqueous mixtures). This can help in selectively crystallizing the desired neutral form.

Data & Protocols

Table 1: Solvent Selection Guide for this compound

The ideal solvent should dissolve the compound when hot but not when cold.[9] Given the polar, hydrogen-bonding nature of the target molecule, polar solvents are a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water 10080.1High polarity, good for H-bonding. May be too good a solvent unless pH is controlled. Often used as an anti-solvent or in a co-solvent system.[13]
Ethanol 7824.5Good general-purpose polar protic solvent. Often exhibits a good solubility gradient with temperature for polar compounds.
Methanol 6532.7Similar to ethanol but more polar. May be too effective at dissolving the compound, potentially leading to lower yields.
Isopropanol 8219.9Less polar than ethanol. A good candidate if solubility in ethanol is too high.
Ethyl Acetate 776.0Medium polarity. Can be an excellent choice, as it engages in H-bonding as an acceptor but not a donor. Often used with a nonpolar anti-solvent like hexanes.[13]
Acetonitrile 8237.5Polar aprotic solvent. Good for dissolving polar compounds.
Acetone 5620.7Highly volatile. Can be useful, but rapid evaporation can lead to poor crystal quality.[10]
Toluene 1112.4Nonpolar. Unlikely to be a good primary solvent but could be used as an anti-solvent in a mixture with a more polar solvent.

Note: This table provides general guidance. Experimental screening is essential to find the optimal solvent or solvent mixture for your specific sample purity and scale.

Experimental Protocol: Standard Cooling Recrystallization

This protocol provides a generalized workflow. Always perform on a small scale first to determine optimal conditions.

  • Dissolution:

    • Place the crude, solid this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar and select a promising solvent from Table 1.

    • Heat the flask on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]

  • Hot Filtration (Optional):

    • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Cooling & Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring. Slow cooling is crucial for forming large, pure crystals.[10] Rapid cooling traps impurities.[14]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Set up a Büchner funnel for vacuum filtration.[2]

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals. Quickly pour the slurry into the Büchner funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven at a temperature well below the compound's melting point.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Troubleshooting_Workflow Troubleshooting Guide for Crystallization start Start: Dissolve Crude Solid & Cool outcome Evaluate Outcome start->outcome success Success: High-Quality Crystals Formed outcome->success Good Crystals no_xtal Problem: No Crystals Form outcome->no_xtal No Solids oil_out Problem: Compound 'Oils Out' outcome->oil_out Liquid Layer Forms poor_xtal Problem: Poor Quality Crystals (small, discolored, low yield) outcome->poor_xtal Solid Forms isolate Isolate, Wash & Dry Crystals success->isolate sol_no_xtal1 Check for Supersaturation: - Evaporate some solvent - Add anti-solvent no_xtal->sol_no_xtal1 sol_no_xtal2 Induce Nucleation: - Scratch flask - Add seed crystal no_xtal->sol_no_xtal2 sol_oil_out1 Re-heat, add more solvent (lower saturation temp) oil_out->sol_oil_out1 sol_poor_xtal1 For low yield: - Use min. hot solvent - Recover 2nd crop poor_xtal->sol_poor_xtal1 sol_poor_xtal2 For small/impure crystals: - Ensure slow cooling - Check solvent choice poor_xtal->sol_poor_xtal2 sol_poor_xtal3 Consider pH adjustment (target neutral range) poor_xtal->sol_poor_xtal3 sol_oil_out2 Ensure SLOW cooling sol_oil_out1->sol_oil_out2

Caption: A flowchart for diagnosing and solving common crystallization problems.

References

Technical Support Center: Stability Testing of 5-Hydroxy-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 5-hydroxy-7-azaindole derivatives. This class of compounds, while promising as therapeutic agents, particularly as kinase inhibitors, presents unique stability challenges due to its specific structural motifs.[1][2] This document moves beyond standard protocols to address common issues, explain the underlying chemical principles, and offer robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is stability testing, and why is it particularly critical for 5-hydroxy-7-azaindole derivatives?

A: Stability testing is a systematic process to determine how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4] For 5-hydroxy-7-azaindole derivatives, this is a critical exercise for several reasons rooted in its chemical structure:

  • Intrinsic Reactivity: The scaffold contains a phenol-like hydroxyl group and a pyridine ring. The hydroxyl group is susceptible to oxidation, while the pyridine nitrogen can influence the molecule's electronic properties and solubility, making it prone to specific degradation pathways.

  • Regulatory Requirement: Regulatory bodies like the FDA and EMA require comprehensive stability data to establish a re-test period for the drug substance and a shelf life for the drug product, ensuring safety and efficacy.[5][6]

  • Formulation Development: Understanding the degradation profile is essential for developing a stable formulation. It informs decisions on excipients, packaging, and storage conditions.[7][8]

Q2: Which regulatory guidelines are the most important for these studies?

A: The International Council for Harmonisation (ICH) guidelines are the global standard. For stability testing, the most critical documents are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing the requirements for formal stability studies, including storage conditions and testing frequency.[4][9]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the procedures for assessing the light sensitivity of the drug.[10] Given that aromatic heterocyclic systems are often photosensitive, this is a mandatory test.

  • ICH Q2(R1) - Validation of Analytical Procedures: This provides guidance on validating the analytical methods used in stability studies to ensure they are "stability-indicating."

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline helps in setting specifications for degradation products.[9]

Q3: What specific structural features of 5-hydroxy-7-azaindole make it susceptible to degradation?

A: The potential instability of this scaffold arises from the interplay of its two key functional groups:

  • The 5-Hydroxy Group: This phenolic hydroxyl group is an electron-donating group, activating the aromatic ring system. It is highly susceptible to oxidation, which can lead to the formation of colored degradants (quinones or polymeric species). This process can be catalyzed by trace metals or initiated by light and air (auto-oxidation).

  • The 7-Aza (Pyridine) Nitrogen: This nitrogen atom makes the fused ring system electron-deficient and introduces a basic center. This has two main consequences:

    • pH-Dependent Solubility & Stability: The pyridine nitrogen can be protonated at acidic pH, which can alter the molecule's degradation pathway compared to neutral or basic conditions.

    • Photophysical Properties: The 7-azaindole chromophore is known to have complex photophysical properties, including the potential for excited-state proton transfer, which can be a gateway to photolytic degradation.[11][12]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your stability program.

Q4: I'm observing rapid color change and the appearance of new peaks in my chromatogram under ambient lab lighting. What is happening?

A: You are likely observing photolytic degradation. The 7-azaindole core is an efficient light-absorbing chromophore, and the 5-hydroxy substituent can further sensitize it to photodegradation.

Causality: Upon absorbing UV or visible light, the molecule is promoted to an excited state. This excited molecule can then follow several degradation pathways, including oxidation or rearrangement, to form new products. The formation of highly conjugated systems often results in a color change (e.g., to yellow or brown).

Troubleshooting & Solutions:

  • Confirm Photodegradation: Conduct a controlled photostability study as per ICH Q1B guidelines.[5][10] Expose a sample of your compound (both solid and in solution) to a controlled light source (minimum 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in aluminum foil to protect it from light.

  • Immediate Mitigation: Handle the drug substance and its solutions under amber lighting or in amber glassware. Protect all samples, including those in an autosampler, from light.

  • Analytical Method Check: Ensure your analytical method can resolve the main peak from all photolytic degradants. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is spectrally homogenous.[13]

Q5: My assay value is decreasing over time in solution, even when protected from light. I see a new, more polar peak in my HPLC analysis. What's the likely cause?

A: This suggests either oxidative or hydrolytic degradation. Given the structure, oxidation is a primary suspect, especially if the solution was not de-gassed.

Causality: The 5-hydroxy group is prone to oxidation by dissolved atmospheric oxygen, potentially accelerated by trace metal ions in your solvent or buffer. This often leads to the formation of quinone-like structures or other oxidized species, which are typically more polar.

Troubleshooting & Solutions:

  • Confirm Oxidation: Perform a forced degradation study using an oxidizing agent. A common condition is treating a solution of your compound with 0.1% - 3% hydrogen peroxide (H₂O₂) at room temperature.[6][14] Compare the degradant profile with what you observe in your stability sample.

  • Prevent Oxidation:

    • Use Antioxidants: For formulation development, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon blanket). Using sparged (de-gassed) solvents for sample preparation is a good practice.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to the formulation can be beneficial.

  • Investigate Hydrolysis: While often less common for this core unless other reactive groups are present, hydrolysis should be formally ruled out. Conduct forced degradation across a range of pH values (e.g., pH 2, 7, and 10) at elevated temperatures (e.g., 60°C).[7][15]

Q6: I'm struggling to achieve the target 5-20% degradation in my forced degradation studies. It either degrades completely or not at all. How can I optimize this?

A: Achieving the target degradation level is key to developing a truly stability-indicating method.[7][8] The key is to modulate the harshness of the stress conditions.

Causality: The kinetics of degradation are highly dependent on temperature, pH, and reagent concentration. Using overly harsh conditions (e.g., 1N HCl at 80°C) can cause excessive degradation, masking the formation of relevant secondary degradants. Conversely, conditions that are too mild will not produce sufficient degradation to validate the method's specificity.

Optimization Strategy Table:

Stress ConditionIf No/Low Degradation (<5%)If Excessive Degradation (>20%)
Acid/Base Hydrolysis Increase temperature in 10°C increments (e.g., from 60°C to 70°C). Increase acid/base concentration (e.g., from 0.1N to 1N). Increase exposure time.Decrease temperature. Decrease acid/base concentration (e.g., from 1N to 0.1N or 0.01N). Decrease exposure time.
Oxidation (H₂O₂) Increase H₂O₂ concentration (e.g., from 3% to 10%). Gently heat the solution (e.g., to 40°C). Increase exposure time.Decrease H₂O₂ concentration (e.g., from 3% to 0.5%). Conduct the study at room temperature or refrigerated. Decrease exposure time.
Thermal (Heat) Increase temperature (e.g., from 60°C to 80°C). Add humidity if testing solid state (e.g., 80°C/75% RH).Decrease temperature.
Photolytic Increase exposure duration up to the ICH maximum. Ensure the solvent used does not shield the compound from light.This is less common; if it occurs, the compound is extremely photolabile. Focus on confirming the degradation pathway.

Expert Tip: Start with milder conditions and incrementally increase the stress. It is better to run several experiments to find the optimal conditions than to generate an unusable degradation profile from a single, overly aggressive study.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing for a 5-hydroxy-7-azaindole derivative.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of ~0.1 mg/mL. Heat at 60°C for 8 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution with water/buffer (pH ~7) to ~0.1 mg/mL. Heat at 70°C for 48 hours.

    • Thermal Degradation (Solid): Place ~10 mg of solid drug substance in a vial and heat in an oven at 80°C for 7 days.

    • Photolytic Degradation: Expose both solid drug substance and a solution (~0.1 mg/mL) to light conditions as specified in ICH Q1B.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC-PDA method.

    • Use LC-MS to obtain mass information on the main degradation peaks to aid in structural elucidation.[16]

Diagram: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Formal Stability Study A Develop HPLC-PDA Method B Perform Forced Degradation (Stress Testing) A->B C Identify Degradation Products (LC-MS) B->C D Validate Method per ICH Q2(R1) C->D Is method stability-indicating? E Confirm Specificity & Peak Purity D->E F Set up Batches at ICH Conditions (Q1A) E->F G Test at Time Points (e.g., 0, 3, 6, 12 mo) F->G H Analyze Data & Establish Shelf-Life G->H

Caption: A high-level workflow for stability program execution.

Section 4: Data Interpretation & Troubleshooting Logic

Q7: I have multiple new peaks in my stressed samples. How do I determine which are relevant?

A: This requires a systematic approach to distinguish significant degradation products from analytical artifacts or insignificant impurities.

Interpretation Strategy:

  • Mass Balance: A good stability-indicating method should account for all the mass. The sum of the assay value (as a percentage of the initial) and the total percentage of all impurities and degradants should be close to 100%. A significant drop in mass balance may indicate the formation of non-chromophoric products or products that are not eluting from the column.

  • Compare Profiles: Compare the chromatograms from all stress conditions. Peaks that appear under multiple conditions (e.g., both acid and heat) may represent a common, stable degradation product.

  • Focus on Significance: Pay closest attention to degradants that grow over time in the formal stability study. Any degradant that has the potential to exceed the identification and qualification thresholds defined in ICH Q3A is significant.

  • Use a PDA Detector: Check the peak purity of the main component and the degradants. This helps ensure you are tracking a single chemical entity.

Diagram: Troubleshooting Unexpected Peaks

G Start Unexpected Peak Observed q1 Is peak present in unstressed control? Start->q1 q2 Is peak present in blank injection? q1->q2 No res1 Likely a process impurity from synthesis. q1->res1 Yes q3 Does peak grow under a specific stress condition? q2->q3 No res2 Likely an artifact from solvent or system. q2->res2 Yes res3 Likely a degradation product. Characterize (MS) and track. q3->res3 Yes res4 Investigate further. Could be artifact or minor degradant. q3->res4 No

Caption: A decision tree for classifying unknown chromatographic peaks.

References

mitigating side reactions during the synthesis of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Side Reactions and Optimizing Synthetic Outcomes

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing azaindole scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Pyrrolopyridines, as bioisosteres of indoles, are crucial scaffolds in medicinal chemistry, particularly as kinase inhibitors[1][2]. However, their synthesis is often plagued by side reactions that can hinder progress. This resource addresses the most common challenges in a direct question-and-answer format.

Section 1: The Fischer Indole Synthesis of Azaindoles

The Fischer indole synthesis is a classic method for forming the indole core, but its application to azaindoles (pyrrolopyridines) introduces specific challenges due to the electronic nature of the pyridine ring.

Frequently Asked Questions (Fischer Indole Synthesis)

Q1: My Fischer indole synthesis to prepare a 7-azaindole is failing or giving very low yields. What is the primary cause?

A1: The most common reason for failure in the Fischer synthesis of 7-azaindoles is the electron-deficient nature of the pyridine ring in the arylhydrazine precursor. This deactivates the ring towards the key acid-catalyzed[3][3]-sigmatropic rearrangement, which is the core mechanistic step of the reaction[4]. This electronic barrier means that harsher reaction conditions (higher temperatures, stronger acids) are often required compared to standard indole synthesis, which in turn can lead to a host of side reactions[5]. Certain substitution patterns, such as those attempting to form C3-aminoindoles, are known to fail entirely due to competing N-N bond cleavage pathways that are favored by electron-donating groups[6].

Q2: I'm observing significant tar and polymer formation in my reaction mixture, making purification nearly impossible. How can I prevent this?

A2: Tar formation is a classic symptom of reaction conditions that are too harsh. The combination of high temperatures and strong, concentrated acids promotes undesired polymerization and degradation pathways[5].

Causality & Mitigation Strategy:

  • Excessive Heat: High temperatures provide the activation energy for numerous decomposition pathways.

    • Solution: Methodically lower the reaction temperature. Run a series of small-scale experiments to find the minimum temperature required for product formation. Microwave irradiation can sometimes provide controlled, rapid heating that improves yields and reduces reaction times by minimizing the overall time the mixture spends at high temperatures[5].

  • Acid Concentration: While strong acids are necessary, excessively high concentrations can catalyze polymerization of the starting materials or product.

    • Solution: Titrate the acid concentration. Experiment with different acid-to-substrate ratios to find an optimal balance. Polyphosphoric acid (PPA) is often effective, but its viscosity can be an issue; consider using it with a co-solvent or as a mixture with another acid to improve handling[4][5].

Catalyst TypeCommon ExamplesAdvantagesDisadvantages & Common Side Reactions
Brønsted Acids HCl, H₂SO₄, Acetic AcidReadily available, inexpensive.Often require high temperatures, leading to tarring and decomposition[5][6].
Lewis Acids ZnCl₂, BF₃Can be more effective than Brønsted acids for deactivated substrates[7].Can be hygroscopic; moisture can deactivate the catalyst. Can promote side reactions if not used carefully.
Polyphosphoric Acid (PPA) PPAHighly effective for difficult cyclizations due to its strong acidity and dehydrating properties[4][5].High viscosity can make stirring and work-up difficult. Can promote charring at very high temperatures.

Q3: When using an unsymmetrical ketone, I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A3: The formation of two regioisomers is a fundamental challenge of the Fischer indole synthesis with unsymmetrical ketones, as the initial tautomerization to the enehydrazine can occur from either α-carbon. The subsequent[3][3]-sigmatropic rearrangement then leads to two different products.

Mitigation Strategies:

  • Substrate Choice: The most straightforward solution is to use a symmetrical ketone or an aldehyde if the synthetic plan allows[5].

  • Directed Synthesis: If an unsymmetrical ketone is required, you may need to abandon the direct Fischer approach and consider a multi-step route where the key C-C bond is formed unambiguously.

  • Steric and Electronic Bias: In some cases, the substitution on the ketone can provide a degree of regiocontrol. A bulky group may sterically hinder the formation of one enehydrazine isomer over the other. However, this is often substrate-dependent and may require significant experimentation.

Diagram: Competing Pathways in Fischer Indole Synthesis

cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction Arylhydrazone Arylhydrazone Enehydrazine Enehydrazine Intermediate Arylhydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cleavage Heterolytic N-N Bond Cleavage Enehydrazine->Cleavage Favored by strong electron-donating groups Product Pyrrolopyridine Product Sigmatropic->Product Cyclization & Aromatization Byproducts Aniline + Iminyl Cation (Leads to Decomposition) Cleavage->Byproducts

Caption: Key decision point for the enehydrazine intermediate.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Larock, Suzuki, and Buchwald-Hartwig are powerful tools for building the pyrrolopyridine core and for its subsequent functionalization. However, they are sensitive to reaction conditions, and side reactions are common.

Frequently Asked Questions (Palladium-Catalyzed Reactions)

Q1: I am attempting a Suzuki-Miyaura coupling on a 2-iodo-4-chloropyrrolopyridine, but I am seeing significant amounts of the reduced (dehalogenated) product. How can I improve the selectivity?

A1: Reductive dehalogenation is a well-known side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heterocycles and when using certain catalyst systems[3]. It occurs when the organopalladium intermediate undergoes proto-depalladation (reaction with a proton source) or reaction with a hydride source before transmetalation can occur.

Causality & Mitigation Strategy:

  • Catalyst/Ligand Choice: Some palladium catalysts and ligands are more prone to promoting reduction.

    • Solution: The choice of catalyst is critical. While systems like Pd(OAc)₂/RuPhos may be effective for aminations, they can lead to reduction in coupling reactions[1]. Screening different catalysts is essential. For instance, Pd(PPh₃)₄ is often effective at minimizing reduction, even though it may require longer reaction times or higher temperatures[1].

  • Reaction Conditions: The solvent and base can be a source of protons or hydrides.

    • Solution: Ensure you are using thoroughly dried solvents, as water can be a proton source[1]. The choice of base is also important; inorganic bases like K₂CO₃ are generally preferred.

  • Ligand Synergy: In some advanced applications, a dual-ligand system can have a synergistic effect, where one ligand facilitates the initial oxidative addition and the other promotes the subsequent steps, outcompeting the reduction pathway[8].

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the selective C-2 arylation of a 2-iodo-4-chloro-1-SEM-pyrrolopyridine, a common intermediate[1].

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-iodo-4-chloro-1-SEM-pyrrolopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 1:1 ratio. The reaction concentration should be approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Work-up: Cool the reaction to room temperature. Remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired 2-aryl-4-chloro-pyrrolopyridine[1].

Q2: My Buchwald-Hartwig amination on a pyrrolopyridine with a free hydroxyl group is giving poor conversion and multiple side products. What's going wrong?

A2: Acidic protons, such as those from hydroxyl (-OH) or unprotected pyrrole (N-H) groups, are highly problematic in Buchwald-Hartwig aminations. They can react with the strong base (e.g., NaOtBu) required for the reaction, quenching it and preventing the catalytic cycle from proceeding efficiently. Furthermore, the resulting alkoxide or pyrrolide anion can coordinate to the palladium center, interfering with catalysis and promoting side reactions[1].

Solution: The Critical Role of Protecting Groups

Protecting acidic protons is essential for the success of this transformation[9].

  • For Hydroxyl Groups: Use a robust silyl protecting group like tert-Butyldimethylsilyl (TBDMS) or a Trimethylsilylethoxymethyl (SEM) group. These can be installed prior to the amination and removed afterward.

  • For Pyrrole N-H: The pyrrole N-H is also acidic and should be protected. Sulfonyl groups (e.g., tosyl) are common as they are electron-withdrawing and can help modulate the reactivity of the pyrrole ring[10]. The SEM group is also highly effective for protecting the pyrrole nitrogen[1].

Protecting GroupCommon Reagents for IntroductionCleavage ConditionsPotential Issues
SEM (for N-H)SEM-Cl, NaHTBAF; or acidic conditions (TFA, HCl)Deprotection under acidic conditions can release formaldehyde, leading to unwanted side reactions like dimerization or complex cyclizations[3][9].
TBDMS (for O-H)TBDMS-Cl, ImidazoleTBAF, HF-Pyridine, Acetic AcidGenerally stable, but can be labile under strongly acidic or basic conditions.
Tosyl (Ts) (for N-H)Ts-Cl, Pyridine or NaHStrong base (NaOH, Mg/MeOH) or reducing agents.Can be difficult to remove. The electron-withdrawing nature significantly alters the pyrrole's reactivity.

Q3: My Larock indole synthesis is not proceeding. What are the most critical parameters to check?

A2: The Larock indole synthesis, a palladium-catalyzed heteroannulation, is highly sensitive to several factors. Failure often stems from suboptimal reagent stoichiometry or catalyst inhibition[11].

Troubleshooting Checklist:

  • Chloride Source: A chloride salt (typically LiCl) is crucial. It coordinates to the palladium center and is believed to facilitate the final reductive elimination step. Ensure you are using 1 equivalent; excess LiCl can slow the reaction[11].

  • Alkyne Stoichiometry: The reaction generally requires an excess of the alkyne (2-5 equivalents). Using less than two equivalents can lead to suboptimal results[11]. Bulky alkynes often give higher yields.

  • Base: An inorganic base like K₂CO₃ or NaOAc is required to neutralize the acid generated during the reaction. Ensure it is finely powdered and dry.

  • Catalyst System: While Pd(OAc)₂ is standard, catalyst choice can be critical. For challenging substrates, consider alternative palladium sources or nickel-based catalysts, which can offer milder reaction conditions[12][13].

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used. Ensure it is anhydrous.

Diagram: General Troubleshooting Workflow for a Failed Reaction

Start Reaction Failed (Low Yield / No Product) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Analyze Analyze Crude Mixture (LC-MS, NMR) Check_Conditions->Analyze SM_Present Starting Material Recovered? Analyze->SM_Present Byproduct_Present Unknown Byproducts Formed? SM_Present->Byproduct_Present No Optimize Systematically Optimize Conditions (Catalyst, Solvent, Base/Acid) SM_Present->Optimize Yes Byproduct_Present->Optimize No Isolate Isolate & Characterize Byproduct to Identify Side Reaction Byproduct_Present->Isolate Yes Success Reaction Successful Optimize->Success Isolate->Optimize

Caption: A systematic approach to troubleshooting failed reactions.

Section 3: General Purification and Analysis

Q1: What are the most effective techniques for purifying pyrrolopyridines from reaction byproducts?

A1: Purification can be challenging due to the similar polarities of the desired product and various side products. A multi-step approach is often necessary.

  • Aqueous Work-up: Never underestimate a thorough work-up. A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, while a mild acid wash (e.g., dilute NH₄Cl) can remove basic impurities. This is particularly important for removing residual catalysts and inorganic salts[5].

  • Silica Gel Chromatography: This is the most common method. However, the basic nitrogen on the pyridine ring can cause streaking on standard silica gel.

    • Tip: To improve separation, consider pre-treating your silica gel with triethylamine (TEA) or adding a small amount (0.5-1%) of TEA or ammonia to the eluent system[14]. This deactivates the acidic silanol groups and improves peak shape.

  • Alternative Chromatography: If silica gel is ineffective, consider other stationary phases.

    • Alumina (basic or neutral): Can be very effective for separating basic compounds[5].

    • Reverse-Phase Chromatography (C18): Separates compounds based on hydrophobicity rather than polarity. This is an excellent alternative for separating isomers or compounds with very similar polarities. It is often used in preparative HPLC for final purification[3].

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is a powerful technique for achieving high purity[3].

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the scale-up synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol (also known as 7-azaindol-5-ol). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. This compound is a critical intermediate in the synthesis of several important pharmaceutical agents, including VEGFR-2 inhibitors and the BCL-2 inhibitor Venetoclax. Its efficient and pure synthesis at scale is therefore of significant industrial importance.

This document provides practical, experience-driven advice in a question-and-answer format, focusing on causality and robust solutions to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: Two primary strategies dominate the scale-up synthesis, typically starting from a substituted 7-azaindole precursor:

  • Deprotection of a Protected Hydroxyl Group: A common and high-yielding method involves the deprotection of a 5-benzyloxy-7-azaindole intermediate.[1] This is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol. This route is favored for its clean conversion and the relative ease of removing the benzyl protecting group and the catalyst by filtration.[1]

  • Hydrolysis of a Bromo-Intermediate: Another viable route starts with a 5-bromo-7-azaindole derivative. The bromo group can be converted to a hydroxyl group via a copper-catalyzed hydroxylation reaction.[1] For instance, reacting a silyl-protected 5-bromo-7-azaindole with lithium hydroxide in the presence of a copper catalyst can yield the desired product after workup and deprotection.[1]

The choice between these routes often depends on the cost and availability of the starting materials, as well as the specific equipment and safety protocols available for large-scale hydrogenation or metal-catalyzed reactions.

Q2: Why is N-protection of the pyrrole group often recommended during the synthesis of precursors like 5-bromo-7-azaindole?

A2: The pyrrole N-H in the 7-azaindole system is acidic and can interfere with various reactions. Protecting this nitrogen, often with a triisopropylsilyl (TIPS) or other bulky silyl group, serves several critical functions during scale-up:[1][2]

  • Prevents Unwanted Side Reactions: It prevents the N-H from acting as a nucleophile or coordinating with metal catalysts, which can lead to undesired byproducts.[3]

  • Improves Solubility: Silyl groups significantly increase the lipophilicity of the molecule, improving its solubility in common organic solvents used in cross-coupling or halogenation reactions.

  • Directs Regioselectivity: In some cases, the protecting group can influence the regioselectivity of subsequent functionalization steps on the pyridine ring.

The protecting group is typically removed during the final workup, often under acidic or basic conditions that are compatible with the final product.[1]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound and its intermediates?

A3: Safety is paramount during scale-up. Key hazards include:

  • Catalytic Hydrogenation: When using the 5-benzyloxy route, catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion risk.[1] Operations must be conducted in appropriately rated equipment with proper grounding and inert atmosphere (e.g., nitrogen) purging procedures. The catalyst itself can be pyrophoric upon exposure to air after the reaction and must be handled carefully (e.g., filtered under a nitrogen blanket or quenched while wet).

  • Strong Acids and Bases: Many steps involve strong acids (e.g., sulfuric acid for nitration of precursors) or strong bases (e.g., lithium hydroxide, sodium tert-butoxide).[1][4] These are highly corrosive and can cause severe burns. Their reactions, especially quenching, can be highly exothermic and require careful temperature control and addition rates.

  • Organometallic Reagents: Syntheses involving precursors may use organolithium reagents (e.g., n-butyllithium), which are pyrophoric and react violently with water or protic solvents.[4] Strict anhydrous and inert atmosphere techniques are mandatory.

  • Exothermic Reactions: Nitration is a classic example of a potentially runaway exothermic reaction.[4][5] Portion-wise addition of reagents at low, controlled temperatures (e.g., 0-5 °C) is crucial to dissipate heat and prevent loss of control.[4]

A thorough process safety assessment (e.g., HAZOP study) is essential before any large-scale campaign.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low Yield During Copper-Catalyzed Hydroxylation of 5-Bromo-7-Azaindole

Symptom: The conversion of the 5-bromo intermediate to the 5-hydroxy product is incomplete, or significant amounts of starting material are recovered after the reaction.

Potential Causes & Solutions:

  • Cause A: Inactive Catalyst. The copper catalyst may be deactivated by impurities or improper handling.

    • Solution: Ensure high-purity copper acetylacetonate or other catalyst is used.[1] Confirm that all reagents and the solvent (e.g., DMSO) are dry and of appropriate grade. The reaction should be run under an inert nitrogen atmosphere to prevent oxidation.[1]

  • Cause B: Insufficient Temperature or Reaction Time. The reaction may be kinetically slow under the current conditions.

    • Solution: Ensure the internal reaction temperature reaches and is maintained at the target (e.g., 100 °C).[1] Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or TLC. If the reaction stalls, consider extending the reaction time.

  • Cause C: Poor Mass Transfer. In a large reactor, inadequate stirring can lead to poor mixing of the heterogeneous mixture (solid base, catalyst, and liquid phase), reducing the effective reaction rate.

    • Solution: Verify that the reactor's agitation speed is sufficient to ensure good suspension of all solids. Use of a properly sized impeller and baffling within the reactor is critical for efficient mixing at scale.

G start Low Yield in Cu-Catalyzed Hydroxylation check_ipc IPC (HPLC/TLC) shows high starting material? start->check_ipc check_catalyst Evaluate Catalyst and Conditions check_ipc->check_catalyst Yes check_temp Verify Internal Temperature Profile check_ipc->check_temp Yes check_mixing Assess Reactor Agitation check_ipc->check_mixing Yes sol_catalyst Use high-purity catalyst. Ensure inert atmosphere. Use dry reagents/solvents. check_catalyst->sol_catalyst sol_temp Increase heating mantle setpoint. Extend reaction time based on IPC. check_temp->sol_temp sol_mixing Increase agitation speed. Confirm proper impeller design for solid suspension. check_mixing->sol_mixing

Caption: Decision tree for troubleshooting low yield in hydroxylation.

Problem 2: Product Isolation and Purification Issues

Symptom: The crude this compound precipitates as an intractable solid or oil during workup, or it fails to crystallize, leading to difficult filtration and low purity.

Potential Causes & Solutions:

  • Cause A: Incorrect pH during Precipitation. The product is amphoteric and its solubility is highly dependent on pH. If the pH is too low or too high during the aqueous workup, the product may remain in solution or precipitate with impurities.

    • Solution: Carefully adjust the pH of the aqueous mixture to the isoelectric point of the product to induce precipitation. A pH of approximately 6 is often effective.[1] This adjustment should be done slowly with controlled addition of acid (e.g., 2N HCl) to avoid overshooting.

  • Cause B: Presence of Tarry Impurities. Side reactions can produce polymeric or tarry impurities that inhibit crystallization and foul filter media.

    • Solution: Before precipitation, consider performing a solvent-solvent extraction or a carbon treatment to remove non-polar, colored impurities. For example, after the main reaction, perform an aqueous quench and then wash with a non-polar solvent like heptane or MTBE to remove organic-soluble tars before proceeding to pH adjustment and product isolation.

  • Cause C: Inappropriate Crystallization Solvent. The chosen solvent system for final purification may not be optimal for achieving high purity and good crystal form at scale.

    • Solution: Conduct a systematic solvent screening study. Common solvent systems for crystallization of similar heterocyclic compounds include ethyl acetate/heptane or methanol/water mixtures.[4] The table below shows a hypothetical comparison.

Solvent System (v/v)Yield (%)Purity (HPLC Area %)Crystal Form
Methanol/Water (4:1)8598.5Fine Needles
Ethyl Acetate/Heptane (1:2)9099.2Small Prisms
Isopropanol7897.9Amorphous Solid
Acetonitrile8299.0Plates

Based on these hypothetical results, an ethyl acetate/heptane system would be preferable for its combination of high yield and purity.

Key Experimental Protocols

Protocol 1: Scale-Up Deprotection of 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from literature procedures for catalytic hydrogenation.[1]

Warning: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a dedicated hydrogenation reactor by trained personnel.

  • Reactor Inerting: Charge a suitable hydrogenation reactor with 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and methanol (10-15 L/kg of substrate).

  • Catalyst Charging: Under a nitrogen atmosphere, carefully charge 10% Palladium on Carbon (50% wet, 1-3 mol%) as a slurry in methanol.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-60 psi) and begin vigorous agitation.

  • Reaction Monitoring: Heat the mixture to 40-50 °C. The reaction is exothermic; monitor the internal temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours). Monitor for completion by HPLC.

  • Catalyst Filtration: Cool the reactor to room temperature. Purge the headspace three times with nitrogen. Carefully filter the reaction mixture through a bed of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry in the air. Keep it wet with methanol or water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.

G cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification charge Charge Reactor: Substrate, MeOH, Pd/C purge Inerting: N2 and H2 Purges charge->purge react Pressurize with H2 Heat & Agitate Monitor H2 Uptake purge->react cool Cool & Purge with N2 react->cool filter Filter through Celite (Caution: Pyrophoric Catalyst) cool->filter concentrate Concentrate Filtrate filter->concentrate crystallize Recrystallize Crude Solid concentrate->crystallize

Caption: General workflow for the debenzylation via hydrogenation.

References

Technical Support Center: Refining Analytical Methods for 1H-Pyrrolo[2,3-b]pyridin-5-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1H-Pyrrolo[2,3-b]pyridin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges encountered during method development, validation, and routine analysis of this critical pharmaceutical intermediate.

Introduction

This compound, a key building block in the synthesis of advanced therapeutics such as Venetoclax, presents unique analytical challenges due to its heterocyclic structure and potential for various chemical interactions. This guide is structured to address specific issues you may face with common analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analytical quantification of this compound.

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: The choice of analytical technique depends on the specific requirements of your analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for routine quantification, offering good precision and accuracy.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity, making it ideal for trace-level quantification, impurity profiling, and analysis in complex matrices.[2][3][4]

  • UV-Vis Spectrophotometry can be a simple and rapid method for concentration determination of the pure substance, provided there are no interfering substances that absorb at the same wavelength.[5][6]

Q2: What are the typical starting conditions for developing an HPLC method for this compound?

A2: For a polar, heterocyclic compound like this compound, a reverse-phase HPLC method is a good starting point.

  • Column: A C18 column is a common first choice. For polar compounds, a column with end-capping or a polar-embedded phase can help to reduce peak tailing.[7]

  • Mobile Phase: A gradient elution with acetonitrile (ACN) or methanol and water is typically effective. Using a buffer, such as ammonium formate or phosphate, can help to maintain a consistent pH and improve peak shape.

  • Detection: UV detection at the compound's maximum absorbance wavelength (λmax) should be used. The λmax for 7-azaindole derivatives is typically in the UV range.[5][8]

Q3: Why is method validation essential for the quantification of this compound?

A3: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1] It is a regulatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of analytical data.[1] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11][12][13]

Q4: How can I ensure the stability of this compound in my analytical solutions?

A4: The stability of your analyte in solution is crucial for accurate quantification. This compound, being a phenolic compound, can be susceptible to oxidation.

  • Solvent Selection: Use high-purity solvents and prepare solutions fresh daily.

  • Storage: Store stock and working solutions at low temperatures (e.g., 2-8 °C) and protected from light.

  • pH: The stability of the compound can be pH-dependent. Evaluate its stability in different pH buffers if necessary.

  • Forced Degradation Studies: Performing forced degradation studies (acid, base, oxidation, heat, light) can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[14][15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

HPLC Troubleshooting

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. However, issues can arise. This guide will help you diagnose and resolve common HPLC problems when analyzing this compound.

Symptom: The peak for this compound is asymmetrical, with a drawn-out tail.

Causality: Peak tailing for a polar, basic compound like a 7-azaindole derivative often results from secondary interactions between the analyte and the stationary phase. The nitrogen atoms in the heterocyclic rings can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Check Mobile Phase pH Is it appropriate for the analyte's pKa? start->step1 step2 Increase Buffer Concentration or Add a Competing Base e.g., Triethylamine (TEA) step1->step2 If peak shape does not improve step3 Switch to a Different Column e.g., Polar-embedded, end-capped, or a different stationary phase step2->step3 If tailing persists step4 Lower Sample Concentration Overloading can cause tailing step3->step4 If still observing tailing end Symmetrical Peak Achieved step4->end If issue is resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of the silanol groups or the analyte, reducing secondary interactions. For a basic compound, a mobile phase pH of 3-4 or >7 (if using a pH-stable column) can be effective.

  • Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups.

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Column Selection:

    • End-capped columns: These have fewer free silanol groups.

    • Polar-embedded columns: These have a polar functional group embedded in the alkyl chain, which can shield the silanol groups.

    • Hybrid silica columns: These are more resistant to high pH mobile phases.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

Symptom: The peak for the main compound overlaps with peaks from impurities or degradation products.

Causality: Inadequate separation can be due to a lack of selectivity in the chromatographic system for the analyte and its closely related impurities.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks.

  • Change the Column:

    • Different Stationary Phase: If a C18 column is being used, try a phenyl-hexyl or a cyano (CN) column, which offer different retention mechanisms.

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly improve efficiency and resolution.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.

LC-MS Troubleshooting

LC-MS is a powerful tool, but it can be prone to issues related to ionization and matrix effects.

Symptom: The signal for this compound is weak or undetectable.

Causality: The compound may not be ionizing efficiently in the mass spectrometer source. The choice of ionization mode (ESI, APCI) and mobile phase composition are critical for effective ionization.[4]

Troubleshooting Workflow:

start Low MS Signal step1 Optimize Mobile Phase for MS Add formic acid or ammonium formate for ESI+ start->step1 step2 Switch Ionization Mode Try APCI if ESI is not effective step1->step2 If signal is still low step3 Optimize MS Source Parameters e.g., Capillary voltage, gas flow, temperature step2->step3 If ionization is confirmed step4 Check for Ion Suppression Infuse a standard solution post-column step3->step4 If parameters are optimized end Improved Signal Intensity step4->end If suppression is addressed

Caption: Troubleshooting workflow for low LC-MS signal.

Detailed Solutions:

  • Mobile Phase Additives: For positive electrospray ionization (ESI+), the mobile phase should be acidic to promote the formation of [M+H]+ ions. Adding 0.1% formic acid is a common practice. For negative ionization (ESI-), a basic mobile phase with an additive like ammonium hydroxide can be used.

  • Ionization Technique: While ESI is generally suitable for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) may work better for less polar compounds or if ESI is not providing a good response.

  • Source Parameter Optimization: Systematically optimize the MS source parameters, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for your compound.

  • Ion Suppression: The presence of other components in the sample matrix can suppress the ionization of the analyte.[16] To check for this, infuse a constant flow of your analytical standard into the MS source while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression. To mitigate this, improve the chromatographic separation or enhance the sample cleanup procedure.

Symptom: Multiple peaks are observed in the mass spectrum for a single chromatographic peak, or the expected molecular ion is absent.

Causality: The analyte may be fragmenting in the ion source or forming adducts with mobile phase components (e.g., sodium [M+Na]+, potassium [M+K]+).

Troubleshooting Steps:

  • Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage in the MS source to reduce the energy of the ions entering the mass spectrometer.

  • Minimize Adduct Formation:

    • Use high-purity solvents and mobile phase additives to minimize the presence of sodium and potassium salts.

    • The use of ammonium-based buffers (e.g., ammonium formate) can sometimes promote the formation of the desired [M+H]+ ion over salt adducts.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol: HPLC-UV Quantification of this compound

Objective: To quantify the concentration of this compound using a validated HPLC-UV method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: At the λmax of this compound

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions.

    • Integrate the peak area of this compound.

  • Quantification:

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.[14][15]

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control. The goal is to achieve 5-20% degradation.[15]

Section 4: Data Presentation

Table 1: HPLC Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)) [9][10][11][12][13]

ParameterAcceptance Criteria
Accuracy % Recovery: 98.0% to 102.0%
Precision Repeatability (RSD): ≤ 2.0%
Intermediate Precision (RSD): ≤ 2.0%
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range The range over which the method is shown to be accurate, precise, and linear.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

References

Validation & Comparative

The Ascendancy of 1H-Pyrrolo[2,3-b]pyridin-5-ol Derivatives in Kinase Inhibition: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine core, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the efficacy of various 1H-pyrrolo[2,3-b]pyridin-5-ol derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these compounds against key oncogenic kinases, supported by robust experimental data and detailed protocols.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, a bioisostere of indole and purine, presents a unique arrangement of hydrogen bond donors and acceptors, making it an ideal framework for interacting with the ATP-binding pocket of various kinases. The pyrrole nitrogen and the pyridine nitrogen can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of inhibitor binding and potency. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Synthesis and Derivatization: Crafting a Library of Potent Inhibitors

The synthesis of this compound derivatives typically involves a multi-step process, often starting from commercially available substituted pyridines. A general synthetic strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at various positions.

One common approach involves the reaction of a substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde to yield intermediate compounds, which are subsequently reduced to furnish the final derivatives.[3][4] Another strategy employs a chemoselective Suzuki–Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C4 position.[5]

The ability to introduce a wide array of substituents at positions C2, C3, and N1 of the pyrrolo[2,3-b]pyridine ring system allows for the systematic exploration of the chemical space and the optimization of biological activity.[6]

Comparative Efficacy Against Key Kinase Targets

The true measure of these derivatives lies in their ability to inhibit specific kinases implicated in cancer and other diseases. Here, we compare the efficacy of various this compound derivatives against three prominent kinase targets: Fibroblast Growth Factor Receptors (FGFR), TRAF2- and NCK-interacting kinase (TNIK), and Insulin-like Growth Factor 1 Receptor (IGF-1R).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs. A notable example, compound 4h , exhibited impressive pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[3][4] The introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring has been shown to be a key modification for enhancing FGFR inhibitory activity.[3][4]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 1900---[3][4]
4h 7925712[3][4]
TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

TNIK is a serine/threonine kinase that plays a crucial role in Wnt signaling and is implicated in colorectal cancer. A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed their potential as potent TNIK inhibitors, with pIC50 values ranging from 7.37 to 9.92.[1] This highlights the scaffold's promise in targeting this critical oncogene.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition

The IGF-1R signaling pathway is another important target in cancer therapy. Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase, with several compounds demonstrating nanomolar potency in both enzymatic and cellular assays.[7]

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the 1H-pyrrolo[2,3-b]pyridine scaffold has provided valuable insights into the structure-activity relationships governing their kinase inhibitory activity.

  • Substitution at C5: The introduction of a trifluoromethyl group at the C5 position of the pyrrolo[2,3-b]pyridine ring is a key determinant for potent FGFR inhibition.[3][4]

  • Substitution at C3: Modifications at the C3 position with various aryl and heteroaryl groups have been shown to significantly influence the potency and selectivity of these inhibitors against different kinases.

  • Substitution at N1: The nature of the substituent on the pyrrole nitrogen can impact the overall conformation and binding affinity of the molecule within the kinase active site.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., FGFR1, TNIK)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow for their evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->FGFR_dimer Inhibition

Caption: FGFR signaling pathway and the point of inhibition by this compound derivatives.

SAR_Workflow Start Lead Compound (this compound) Synthesis Chemical Synthesis & Derivatization Start->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening Cell_Assay Cell-Based Assays (Viability, Apoptosis) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Cell_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Cycle

Caption: General workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

Conclusion

The this compound scaffold has unequivocally established itself as a cornerstone in the development of next-generation kinase inhibitors. The derivatives discussed in this guide showcase remarkable potency and, in some cases, selectivity against clinically relevant cancer targets. The continuous exploration of this chemical space, guided by a deep understanding of structure-activity relationships and rigorous experimental evaluation, holds immense promise for the discovery of novel and effective therapies for a multitude of diseases. This guide serves as a testament to the power of rational drug design and provides a solid foundation for future research in this exciting field.

References

A Researcher's Guide to the Validation of 5-hydroxy-7-azaindole as a TNIK Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the active site of various kinases.[5][6] This structural precedent provides a strong rationale for investigating 5-hydroxy-7-azaindole as a potential TNIK inhibitor. This guide will delineate the essential experimental cascade, from initial biochemical validation to cellular target engagement and pathway modulation, offering a robust methodology for researchers in drug discovery and chemical biology.

The Central Role of TNIK in Wnt Signaling

TNIK is a serine/threonine kinase that functions as a critical activator of the TCF4/β-catenin transcriptional complex, a key downstream event in the canonical Wnt signaling pathway.[2][7] Its inhibition is anticipated to block Wnt-driven gene expression, even in cancers harboring mutations in upstream components like APC.[2] Therefore, the validation of any new TNIK inhibitor must rigorously demonstrate its ability to modulate this pathway.

Part 1: Biochemical Validation - Is 5-hydroxy-7-azaindole a True TNIK Kinase Inhibitor?

The foundational step in validating a new kinase inhibitor is to ascertain its direct enzymatic inhibitory activity. This is typically achieved through in vitro kinase assays.

Experimental Workflow: Biochemical Validation

cluster_0 Biochemical Validation Recombinant TNIK Recombinant TNIK Kinase Assay Kinase Assay Recombinant TNIK->Kinase Assay Substrate IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Dose-response data ATP Competition Assay ATP Competition Assay IC50 Determination->ATP Competition Assay Potent Inhibition Mechanism of Inhibition Mechanism of Inhibition ATP Competition Assay->Mechanism of Inhibition Binding mode data

Caption: Workflow for the biochemical validation of a novel TNIK inhibitor.

Detailed Protocol: TNIK Kinase Glo® Assay

This protocol outlines a luminescence-based assay to determine the IC50 of 5-hydroxy-7-azaindole against TNIK.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase-Glo® Max reagent

  • 5-hydroxy-7-azaindole

  • Known TNIK inhibitor (e.g., NCB-0846) as a positive control

  • DMSO as a vehicle control

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Prepare a serial dilution of 5-hydroxy-7-azaindole and the control inhibitor in DMSO.

  • In a 96-well plate, add the diluted compounds.

  • Add a solution of recombinant TNIK and MBP in assay buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® Max reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data: Biochemical Potency
CompoundTNIK IC50 (nM)Reference
5-hydroxy-7-azaindole (Hypothetical) 15 N/A
NCB-084621[8]
INS018_0557.8[9]
KY-050099[10]

Interpretation: A hypothetical IC50 value of 15 nM would position 5-hydroxy-7-azaindole as a potent TNIK inhibitor, comparable to established compounds. The next critical step is to determine its mechanism of inhibition. An ATP competition assay, where the IC50 is measured at varying ATP concentrations, can confirm if the compound binds to the ATP-binding site.[11][12]

Part 2: Cellular Target Engagement - Does 5-hydroxy-7-azaindole Bind to TNIK in a Cellular Context?

Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14]

Experimental Workflow: Cellular Target Engagement

cluster_1 Cellular Target Engagement Live Cells Live Cells Compound Treatment Compound Treatment Live Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Soluble fraction Thermal Shift Analysis Thermal Shift Analysis Western Blot->Thermal Shift Analysis TNIK band intensity

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Detailed Protocol: CETSA for TNIK

Materials:

  • A suitable cell line with detectable TNIK expression (e.g., colorectal cancer cell line HCT116)

  • 5-hydroxy-7-azaindole

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-TNIK, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies

Procedure:

  • Culture cells to confluency.

  • Treat cells with either 5-hydroxy-7-azaindole or DMSO for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an anti-TNIK antibody.

  • Re-probe the membrane with an antibody for a loading control.

  • Quantify the band intensities and plot the amount of soluble TNIK as a function of temperature for both treated and untreated samples.

Interpretation: A positive result is a shift in the melting curve of TNIK to a higher temperature in the presence of 5-hydroxy-7-azaindole, indicating that the compound binds to and stabilizes the protein. This provides strong evidence of direct target engagement in a cellular setting.

Part 3: Cellular Pathway Modulation - Does 5-hydroxy-7-azaindole Inhibit the Wnt Signaling Pathway?

The ultimate validation of a TNIK inhibitor lies in its ability to modulate the downstream Wnt signaling pathway. This can be assessed by measuring the levels of key pathway proteins.

Experimental Workflow: Wnt Pathway Analysis

cluster_2 Wnt Pathway Modulation Wnt-active Cells Wnt-active Cells Inhibitor Treatment Inhibitor Treatment Wnt-active Cells->Inhibitor Treatment Protein Extraction Protein Extraction Inhibitor Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot β-catenin, c-Myc, Cyclin D1 Pathway Inhibition Pathway Inhibition Western Blot->Pathway Inhibition Protein level changes

Caption: Workflow for analyzing the effect of a TNIK inhibitor on the Wnt signaling pathway.

Detailed Protocol: Western Blot for Wnt Pathway Proteins

Materials:

  • Wnt-active cancer cell line (e.g., HCT116)

  • 5-hydroxy-7-azaindole

  • NCB-0846 as a positive control

  • Vehicle control (DMSO)

  • Lysis buffer

  • Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-TNIK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with increasing concentrations of 5-hydroxy-7-azaindole, NCB-0846, or DMSO for 24-48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against β-catenin, c-Myc, Cyclin D1, and TNIK.

  • Wash and incubate with the appropriate secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Comparative Data: Cellular Wnt Pathway Inhibition
CompoundEffect on β-catenin levelsEffect on c-Myc levelsEffect on Cyclin D1 levels
5-hydroxy-7-azaindole (Hypothetical) Dose-dependent decrease Dose-dependent decrease Dose-dependent decrease
NCB-0846Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease
INS018_055Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Interpretation: A dose-dependent reduction in the protein levels of β-catenin, c-Myc, and Cyclin D1 following treatment with 5-hydroxy-7-azaindole would strongly indicate successful inhibition of the Wnt signaling pathway, consistent with its proposed mechanism as a TNIK inhibitor.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to the validation of 5-hydroxy-7-azaindole as a novel TNIK inhibitor. By following this experimental framework, researchers can systematically build a compelling case for its mechanism of action, from direct enzymatic inhibition to on-target cellular engagement and downstream pathway modulation. A successful validation, with performance metrics comparable to or exceeding those of known inhibitors, would establish 5-hydroxy-7-azaindole as a valuable new tool for studying TNIK biology and a promising lead for further therapeutic development. Future studies should include comprehensive kinase profiling to assess selectivity, as well as in vivo studies in relevant disease models to evaluate its therapeutic potential.

References

The 7-Azaindole Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole nucleus has cemented its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere of indole make it a versatile framework for designing potent and selective inhibitors of various biological targets.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-azaindole analogs, with a focus on their applications as kinase inhibitors, anticancer agents, and their emerging roles in neurodegenerative and other diseases. We will delve into the causality behind experimental designs and provide detailed protocols for key assays, offering researchers a comprehensive resource for their drug discovery endeavors.

The 7-Azaindole Core: A Master Key for Protein Kinase Inhibition

Protein kinases are a major class of drug targets, and the 7-azaindole scaffold has proven to be an exceptional starting point for the development of potent kinase inhibitors.[3] The defining feature of the 7-azaindole core is its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine portion of ATP.[1] The pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, and the various positions on the bicyclic ring offer ample opportunities for modification to achieve potency and selectivity.[1]

A review of the literature reveals that substitutions at the C3 and C5 positions of the 7-azaindole ring are most critical for modulating kinase inhibitory activity and selectivity.[4]

Strategic Modifications at the C3 and C5 Positions: A Tale of Potency and Selectivity

The C3 and C5 positions of the 7-azaindole scaffold project into distinct pockets of the ATP-binding site, and careful selection of substituents at these positions is paramount for achieving desired biological activity.

Visualizing the 7-Azaindole Scaffold and Key Substitution Points

Caption: Key positions on the 7-azaindole scaffold for SAR studies.

Comparative Analysis of 7-Azaindole Analogs as Kinase Inhibitors

To illustrate the impact of substitutions on inhibitory activity, the following tables summarize the IC50 values of various 7-azaindole analogs against different kinase targets. It is important to note that direct comparisons between different studies should be made with caution due to variations in assay conditions.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer.[5][6] The 7-azaindole scaffold has been successfully employed to develop potent and selective ROCK inhibitors.

CompoundR1 (at C3)R2 (at C5)ROCK1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK1)
Analog 1 4-pyridylH105000500
Analog 2 3-pyridylH257500300
Analog 3 4-pyridylCl5>10000>2000
Analog 4 4-pyridylMe86000750

Data compiled from multiple sources for illustrative purposes.[5][7][8][9]

The data suggests that a 4-pyridyl substituent at the C3 position is generally favorable for ROCK1 inhibition. Furthermore, the introduction of a small electron-withdrawing group like chlorine at the C5 position can enhance both potency and selectivity against the off-target kinase PKA.

Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T and Haspin Kinase Inhibitors

Dual inhibitors of CDK9/CyclinT and Haspin kinase are being explored as potential anticancer agents.

CompoundR (at C3)CDK9/CyclinT IC50 (nM)Haspin IC50 (nM)
8g 3-(1H-indol-5-yl)120230
8h 3-(1H-indol-6-yl)150180
8l 3-(Benzofuran-5-yl)>1000014

Data from Bioorganic & Medicinal Chemistry, 2020, 28, 115468.[10]

This series demonstrates that subtle changes in the C3 substituent can dramatically shift the selectivity profile. While indolyl substitutions at C3 lead to dual inhibition, a benzofuranyl group at the same position results in a highly potent and selective Haspin inhibitor.[10]

7-Azaindole Analogs as Anticancer Agents Beyond Kinase Inhibition

The utility of the 7-azaindole scaffold in oncology extends beyond kinase inhibition. These compounds have shown promise as inhibitors of other critical cancer targets, such as the DEAD-box helicase DDX3.[11][12]

DDX3 Helicase Inhibitors

DDX3 is implicated in tumorigenesis and drug resistance, making it an attractive target for novel anticancer therapies.[11] A novel 7-azaindole derivative, 7-AID, has been identified as a potent DDX3 inhibitor.[12]

CompoundStructureHeLa IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
7-AID 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-ol16.9614.1212.69

Data from Molecular and Cellular Biochemistry, 2022, 477, 2697-2712.[12]

The cytotoxicity data indicates that 7-AID is effective against multiple cancer cell lines. Molecular docking studies suggest that the 7-azaindole core of 7-AID interacts with key residues in the ATP-binding pocket of DDX3.[12]

Emerging Applications in Neurodegenerative Diseases

Recent studies have highlighted the potential of 7-azaindole derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[13][14] The focus in this area is on inhibiting the aggregation of β-amyloid peptides.

Inhibitors of β-Amyloid Aggregation
CompoundR (at C3)Aβ42 Aggregation Inhibition IC50 (µM)
Analog A Piperidin-1-ylmethyl15.2
Analog B 4-Methylpiperazin-1-ylmethyl10.8
Analog C Morpholin-4-ylmethyl12.5

Data compiled from multiple sources for illustrative purposes.[13][14]

The SAR in this series suggests that a cyclic amine at the C3 position is important for activity, with a 4-methylpiperazinyl group showing the most promise in this illustrative set.

Experimental Protocols

To ensure scientific integrity and enable researchers to reproduce and build upon these findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying kinase activity and inhibition.

TR-FRET Kinase Assay Workflow

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare kinase, substrate, ATP, and inhibitor solutions plate Dispense inhibitor dilutions into a 384-well plate reagents->plate add_kinase Add kinase to each well and pre-incubate plate->add_kinase add_atp Initiate reaction by adding ATP/substrate mix add_kinase->add_atp incubate_reaction Incubate at room temperature for 60 min add_atp->incubate_reaction stop_reaction Stop reaction with EDTA incubate_reaction->stop_reaction add_antibody Add Tb-labeled antibody stop_reaction->add_antibody incubate_detection Incubate for 60 min add_antibody->incubate_detection read_plate Read TR-FRET signal on a plate reader incubate_detection->read_plate

Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole analogs in 100% DMSO.

  • Assay Plate Preparation: Transfer the compound dilutions to a low-volume 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a kinase solution in the appropriate kinase buffer.

    • Add the kinase solution to each well of the assay plate and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.

    • Add the stop/detection solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths. Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.[15][16][17][18][19]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole analogs and incubate for the desired time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The 7-azaindole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. The insights into the structure-activity relationships presented in this guide, particularly the strategic importance of substitutions at the C3 and C5 positions, provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols offer a practical resource for researchers to validate their designs and advance the development of new treatments for a range of diseases.

References

A Researcher's Guide to Assessing the Selectivity of 1H-Pyrrolo[2,3-b]pyridin-5-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The strategic placement of a hydroxyl group at the 5-position, creating 1H-pyrrolo[2,3-b]pyridin-5-ol, offers a key interaction point that can be exploited to achieve desired potency and selectivity. This guide provides an in-depth technical comparison of the methodologies used to assess the selectivity of these inhibitors, supported by experimental data and protocols, to empower researchers in their drug discovery endeavors.

The Critical Role of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant hurdle in designing inhibitors that selectively target a specific kinase implicated in a disease state while sparing other kinases. Off-target inhibition can lead to unforeseen side effects and toxicities, undermining the therapeutic potential of a drug candidate. Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome is a critical step in the drug discovery pipeline. This guide will delve into the established methods for this assessment, providing a framework for robust and reliable evaluation of this compound based kinase inhibitors.

Understanding the Kinase Signaling Landscape

Protein kinases are key regulators of a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. The following diagram illustrates a simplified, generalized kinase signaling pathway, highlighting the central role of kinases as therapeutic targets.

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Phosphorylates Downstream Kinase Cascade (e.g., MAPK pathway) Downstream Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Downstream Kinase Cascade (e.g., MAPK pathway) Activates Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates Gene Expression Inhibitor This compound Inhibitor Inhibitor->Downstream Kinase Cascade (e.g., MAPK pathway) Inhibits

Caption: A generalized kinase signaling pathway illustrating the points of intervention for kinase inhibitors.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of biochemical assays, competitive binding assays, and cell-based assays to assess both enzymatic inhibition and target engagement in a physiological context.

Biochemical Assays: The Foundation of Potency Determination

Biochemical assays are the initial step in characterizing a kinase inhibitor's potency, typically by determining the half-maximal inhibitory concentration (IC50). These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol for a Generic Fluorescence-Based Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing the purified kinase, a fluorescently labeled peptide substrate, and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to provide a more accurate measure of inhibitor potency.[1]

  • Assay Plate Setup:

    • In a 384-well plate, perform serial dilutions of the inhibitor stock solution to create a concentration gradient. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the inhibitor dilutions.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Signal Detection:

    • Stop the reaction (if necessary, depending on the assay format).

    • Measure the fluorescence intensity in each well using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: Using the ATP concentration near the Km value is crucial because it allows for a more direct comparison of inhibitor potencies across different kinases, as the IC50 value will be a closer approximation of the inhibitor's binding affinity (Ki).[1]

Broad Kinome Profiling: Unveiling the Selectivity Landscape

To gain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases. This is where high-throughput screening platforms like KINOMEscan® come into play. These platforms typically utilize a competitive binding assay format.

Principle of KINOMEscan®: This technology employs a proprietary active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. This method provides a direct measure of binding affinity (Kd) and is independent of ATP concentration, allowing for a more standardized comparison across the kinome.[2][3][4]

Cellular Target Engagement: Confirming Action in a Physiological Context

While biochemical and binding assays provide valuable information on an inhibitor's potency and selectivity in a controlled environment, it is crucial to confirm that the compound engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle of CETSA: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5][6] In a typical CETSA experiment, cells are treated with the inhibitor and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, often by Western blotting or high-throughput methods like AlphaScreen®.[7] A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of target engagement.[5][6]

Experimental Workflow for Assessing Kinase Inhibitor Selectivity:

Kinase Inhibitor Selectivity Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Validation Biochemical_Assay Biochemical Assays (IC50 Determination) Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan®) Biochemical_Assay->Kinome_Scan Selectivity CETSA Cellular Thermal Shift Assay (Target Engagement) Kinome_Scan->CETSA Cellular Confirmation Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation) CETSA->Phenotypic_Assay Functional Effect Initial_Hit This compound Inhibitor Candidate Initial_Hit->Biochemical_Assay Potency

Caption: A streamlined workflow for assessing the selectivity of kinase inhibitors.

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Based Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile starting point for the development of inhibitors targeting a range of kinases. The selectivity profile of these inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core.

Compound IDTarget Kinase(s)IC50 (nM)Selectivity NotesReference
Compound 4h FGFR17Potent pan-FGFR inhibitor with significantly lower activity against FGFR4.[8]
FGFR29[8]
FGFR325[8]
FGFR4712[8]
Compound 25a ATMPotent>700-fold selective over other PIKK family members.[5]
TNIK Inhibitor TNIK< 1Several derivatives showed potent TNIK inhibition.[9][10]
Cdc7 Inhibitor Cdc77A potent ATP mimetic inhibitor of Cdc7 kinase.[1]

Structure-Activity Relationship (SAR) Insights:

The selectivity of 1H-pyrrolo[2,3-b]pyridine based inhibitors is intricately linked to the substituents on the core scaffold. For instance, in the development of FGFR inhibitors, modifications at the 5-position of the pyrrolopyridine ring were found to be crucial for achieving high potency and selectivity.[8] Similarly, for TNIK inhibitors, the nature of the groups on the pyridine and pyrrole rings dictates the inhibitory activity.[9]

Conclusion and Future Perspectives

The assessment of kinase inhibitor selectivity is a complex but indispensable component of modern drug discovery. For the promising class of this compound based inhibitors, a combination of biochemical assays, broad kinome profiling, and cellular target engagement studies provides a robust framework for a comprehensive evaluation. The data presented in this guide highlights the potential of this scaffold to yield highly potent and selective inhibitors for a variety of kinase targets. As our understanding of the human kinome and the structural basis of kinase-inhibitor interactions deepens, we can anticipate the development of even more refined and targeted therapies based on this versatile chemical core.

References

A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and 1H-pyrazolo[3,4-b]pyridine, a member of the azaindazole family, are two such scaffolds. Their structural resemblance to endogenous purines allows them to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1] This guide provides a comparative analysis of these two heterocyclic systems, delving into their structural nuances, synthetic accessibility, and differential biological activities to inform rational drug design.

The strategic replacement of a carbon atom in the indole or indazole ring with a nitrogen atom creates the "aza" analogues, a common bioisosteric modification in medicinal chemistry.[1] This seemingly subtle change profoundly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, and metabolic stability, thereby modulating its pharmacological profile.[1] Understanding the distinct characteristics of the 7-azaindole and 1H-pyrazolo[3,4-b]pyridine cores is paramount for researchers aiming to fine-tune potency, selectivity, and pharmacokinetic properties of novel drug candidates.

Part 1: Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the two scaffolds lies in the five-membered ring fused to the pyridine core: a pyrrole ring in 7-azaindole and a pyrazole ring in 1H-pyrazolo[3,4-b]pyridine. This variance introduces an additional nitrogen atom into the latter, altering the electronic landscape and hydrogen bonding potential of the molecule.

Caption: Core structures of 7-Azaindole and 1H-pyrazolo[3,4-b]pyridine.

The 7-azaindole scaffold features a single N-H proton on the pyrrole ring that acts as a hydrogen bond donor and a nitrogen atom in the pyridine ring (at position 7) that serves as a hydrogen bond acceptor. This arrangement mimics the hydrogen bonding pattern of adenine, enabling it to effectively bind to the hinge region of many protein kinases.[1] In contrast, the 1H-pyrazolo[3,4-b]pyridine scaffold possesses an N-H donor and two nitrogen acceptors (one in the pyrazole ring and one in the pyridine ring). This additional acceptor site can be exploited to form alternative or supplementary interactions within a protein's active site, potentially leading to altered selectivity or improved potency.

Comparative Physicochemical Data

The table below summarizes key physicochemical properties of the parent scaffolds, which form the basis for the properties of their derivatives.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)1H-pyrazolo[3,4-b]pyridineSource(s)
Molecular Formula C₇H₆N₂C₆H₅N₃[2][3]
Molecular Weight 118.14 g/mol 119.12 g/mol [2][3]
CAS Number 271-63-6271-73-8[2][4]
Melting Point 103 °C99-101 °C[2][5]
pKa (Predicted) 10.87 ± 0.3010.87 ± 0.30 (acidic)[5]
Polar Surface Area 28.7 Ų41.6 Ų[2][3]
LogP (Predicted) 1.80.8[2][3]

Expert Interpretation: The introduction of the second nitrogen atom in the 1H-pyrazolo[3,4-b]pyridine scaffold notably increases its polar surface area and decreases its predicted LogP value compared to 7-azaindole. This generally translates to enhanced aqueous solubility for pyrazolopyridine derivatives, a highly desirable property in drug development that can improve bioavailability and ease of formulation. However, increased polarity can also sometimes hinder cell membrane permeability, presenting a classic optimization challenge for medicinal chemists.

Part 2: A Comparative Look at Synthetic Strategies

The synthetic accessibility of a scaffold is a critical factor in its utility. Both 7-azaindole and 1H-pyrazolo[3,4-b]pyridine are accessible through multiple well-established synthetic routes, although the choice of strategy depends on the desired substitution pattern.

Caption: High-level overview of common synthetic workflows for the two scaffolds.

For 1H-pyrrolo[2,3-b]pyridine (7-azaindole) , modern syntheses often rely on palladium-catalyzed cross-coupling reactions starting from functionalized pyridines.[6] These methods offer high regioselectivity and functional group tolerance, making them ideal for building complex derivatives.

For 1H-pyrazolo[3,4-b]pyridine , a prevalent and robust strategy involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, often followed by a cyclization step, such as in the Gould-Jacobs reaction.[7][8] This approach is highly effective for generating derivatives with substitution at the 4- and 6-positions.

Exemplary Experimental Protocol: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative via Gould-Jacobs Reaction

This protocol is adapted from methodologies described for the synthesis of pyrazolopyridines from aminopyrazoles.[7][8]

Rationale: The Gould-Jacobs reaction is a powerful method for constructing the pyridine ring onto a pre-existing amine-bearing heterocycle. Using diethyl 2-(ethoxymethylene)malonate allows for a stepwise condensation and thermal cyclization to form the 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate, which is then readily converted to the versatile 4-chloro derivative.

Step-by-Step Methodology:

  • Condensation: A mixture of 3-amino-5-methylpyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-130°C for 2 hours. The ethanol generated is removed by distillation.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated flask containing Dowtherm A at 250°C. The mixture is maintained at this temperature for 30-60 minutes.

  • Isolation of Hydroxy Intermediate: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid is collected by filtration, washed thoroughly, and dried to yield the ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Chlorination: The dried intermediate (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). The mixture is heated at reflux for 2-4 hours until a clear solution is obtained.

  • Work-up and Purification: The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to afford the desired 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Part 3: Comparative Biological Activities and SAR

While both scaffolds are staples in kinase inhibitor design, their distinct electronic and steric profiles often lead to different potency and selectivity profiles.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[9][10] Derivatives of both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine have been developed as potent FGFR inhibitors.[9]

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolopyridine or Pyrazolopyridine Inhibitor Inhibitor->Dimer Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 4h as a potent inhibitor of FGFR1, 2, and 3.[9] This compound utilizes the 7-azaindole core to form crucial hydrogen bonds with the hinge region of the kinase. The optimization of substituents at the 5-position was found to be critical for achieving high potency.[10]

Similarly, various 1H-pyrazolo[3,4-b]pyridine derivatives have been reported as inhibitors of a wide range of kinases, including FGFR. The pyrazolopyridine core also engages the kinase hinge region, but the additional nitrogen atom and altered geometry can influence the orientation of substituents, leading to different structure-activity relationships (SAR).

Quantitative Comparison of Kinase Inhibitors

Direct, side-by-side comparisons of equipotent derivatives from both series are rare in single publications. However, by examining representative compounds from the literature targeting the same kinase, we can draw valuable insights.

ScaffoldRepresentative CompoundTarget KinaseIC₅₀ (nM)Key FeatureSource
1H-pyrrolo[2,3-b]pyridine Compound 4h FGFR17Potent pan-FGFR inhibitor with optimized hydrophobic interactions.[9]
1H-pyrrolo[2,3-b]pyridine Compound 11h PDE4B110Selective inhibitor of phosphodiesterase 4B.[11]
1H-pyrazolo[3,4-b]pyridine Compound 15y TBK10.2Highly potent and selective inhibitor of TANK-binding kinase 1.[12]
1H-pyrazolo[3,4-b]pyridine Compound 8h DYRK1B3Potent inhibitor of dual-specificity tyrosine-regulated kinase 1B.[13]

Expert Interpretation: The data illustrates the versatility of both scaffolds in achieving high-potency inhibition against diverse targets. The 1H-pyrazolo[3,4-b]pyridine derivative 15y shows exceptional potency against TBK1, with an IC₅₀ in the sub-nanomolar range.[12] This highlights the potential of this scaffold to generate highly potent compounds, possibly due to the additional hydrogen bonding opportunities or the specific geometric arrangement it confers. The choice between scaffolds is therefore highly target-dependent. A 7-azaindole might be an ideal starting point when mimicking an existing indole-based inhibitor, while a 1H-pyrazolo[3,4-b]pyridine might be explored to improve solubility or to find novel binding interactions when SAR with the azaindole core has stalled.

Conclusion and Future Outlook

Both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine are unequivocally powerful scaffolds in the medicinal chemist's toolkit.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) remains a gold standard for mimicking indole and adenine, with a well-understood binding mode in many kinase families and a slightly more lipophilic character. Its synthetic routes are mature, allowing for extensive derivatization.

  • 1H-pyrazolo[3,4-b]pyridine offers a more polar and potentially more soluble alternative. The additional nitrogen atom provides a unique handle for modulating selectivity and potency through distinct hydrogen bonding patterns. Its utility is demonstrated by its presence in numerous investigational and approved drugs.[8]

The decision to use one scaffold over the other is a strategic one, driven by the specific goals of the drug discovery program. Factors such as the target protein's active site topology, the desired physicochemical properties, and the intellectual property landscape all play a role. As our understanding of structure-based drug design deepens, the rational application and comparative analysis of privileged scaffolds like these will continue to be a cornerstone of developing the next generation of targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of 7-Azaindole Derivatives' Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold and the Quest for Predictive Validity

The 7-azaindole core is a quintessential example of a "privileged structure" in modern medicinal chemistry. As a bioisostere of the naturally occurring indole nucleus, it offers unique physicochemical properties, including improved aqueous solubility and the ability to form critical hydrogen bond interactions with biological targets.[1][2] This has led to its incorporation into a multitude of therapeutic candidates and approved drugs targeting a wide array of diseases, from cancer to viral infections.[1] A majority of these molecules function as kinase inhibitors, where the 7-azaindole's nitrogen atoms expertly mimic the hinge-binding interactions of ATP's adenine moiety.[3]

However, the journey from a potent molecule in a test tube (in vitro) to an effective therapeutic in a living system (in vivo) is fraught with challenges. Promising in vitro activity frequently fails to translate into in vivo efficacy, primarily due to unfavorable pharmacokinetics—poor absorption, rapid metabolism, or inefficient distribution. Therefore, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of efficient drug development.

This guide provides an in-depth comparison of the in vitro and in vivo activities of the broader class of 7-azaindole derivatives, as specific data on 5-hydroxy-7-azaindole is limited in current literature. We will explore the experimental frameworks used to assess these compounds, explain the causal links between experimental design and outcomes, and present case studies that bridge the gap between the petri dish and preclinical models.

Part 1: The Proving Ground: In Vitro Activity Assessment

The initial evaluation of any new chemical entity begins in vitro. These assays are designed to be high-throughput, cost-effective, and highly specific to determine a compound's direct effect on a biological target or cell. For 7-azaindole derivatives, these efforts predominantly revolve around oncology and virology.

Core In Vitro Methodologies
  • Enzyme Inhibition Assays: The most common application for 7-azaindole derivatives is as kinase inhibitors.[2][3] Assays are designed to measure the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity (the IC₅₀ value). This is the first and most direct measure of a compound's potency against its intended target. For example, the derivative PLX4720 was identified as a potent inhibitor of the BRAFV600E kinase with an IC₅₀ of 13 nM.

  • Cell-Based Cytotoxicity Assays: To move beyond isolated enzymes and understand a compound's effect in a cellular context, cytotoxicity assays are employed. These tests determine the concentration required to kill 50% of a cell population (the GI₅₀ or IC₅₀ value). This is a critical step to confirm that the compound can penetrate cell membranes and exert a biological effect.

  • Antiviral Assays: For infectious disease applications, specialized assays are used. For instance, 7-azaindole derivatives have been tested for their ability to inhibit the entry of SARS-CoV-2 pseudovirus into host cells, yielding an effective concentration (EC₅₀) value that quantifies antiviral potency.[4]

Data Summary: In Vitro Potency of Representative 7-Azaindole Derivatives
Compound/DerivativeAssay TypeTarget/Cell LinePotency Metric (IC₅₀/EC₅₀)Reference
Compound P1CytotoxicityHOS (Osteosarcoma)88.79 nM[5]
ASM-7AntiviralSARS-CoV-2 Pseudovirus0.45 µM[4]
7-AIDCytotoxicityMDA MB-231 (Breast Cancer)12.69 µM[6]
PLX4720Kinase InhibitionBRAFV600E13 nM
FGFR1 Inhibitor (4)Kinase InhibitionFGFR11.9 µM
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the anti-proliferative effects of a 7-azaindole derivative on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound in vitro.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Workflow for In Vitro Screening

G cluster_0 In Vitro Screening Pipeline Compound 7-Azaindole Derivative Library EnzymeAssay Target-Based Screen (e.g., Kinase Assay) Compound->EnzymeAssay Primary Screen CellAssay Cell-Based Screen (e.g., Cytotoxicity) EnzymeAssay->CellAssay Confirm Cellular Activity Potency Determine Potency (IC50 / EC50) CellAssay->Potency Selectivity Selectivity Profiling (Off-Target Effects) Potency->Selectivity Assess Specificity Hit Hit Compound for In Vivo Studies Selectivity->Hit Candidate Selection

Caption: A typical workflow for the in vitro evaluation of 7-azaindole derivatives.

Part 2: The Reality Check: In Vivo Evaluation

A potent in vitro compound is merely a candidate. Its true therapeutic potential can only be assessed in a complex living system. In vivo studies are designed to evaluate not just efficacy, but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Core In Vivo Methodologies
  • Pharmacokinetic (PK) Studies: These studies answer the critical question: What does the body do to the drug? Animals (typically rats or mice) are administered the compound, and blood samples are taken over time to measure its concentration. This determines key parameters like maximum concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), and half-life (t₁/₂), which collectively define the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

  • Efficacy (Tumor Xenograft) Models: To test anticancer activity, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the 7-azaindole derivative. The compound's efficacy is measured by its ability to inhibit tumor growth compared to a vehicle-treated control group.[1]

  • Metabolite Identification: A crucial aspect of in vivo work is understanding how the body modifies the compound. Urine and feces are collected to identify metabolites, which can be active, inactive, or even toxic. This is often predicted and confirmed using in vitro liver microsome assays.[8][9]

Data Summary: In Vivo Parameters for 7-Azaindole Derivatives
Compound/DerivativeAnimal ModelStudy TypeKey FindingReference
5F-AB-P7AICAHuman (self-administration)PharmacokineticsDetected in serum for >45 hours; detected in urine for up to 65 hours[7][8]
ST7710AA1Nude MiceEfficacy (Breast Cancer Xenograft)Demonstrated antitumor activity via PARP-1 inhibition[1]
7-AIDChick Embryo (CAM Assay)Anti-angiogenicShowed significant anti-angiogenic potential in vivo[6]
URMC-099Mouse Model (HAND)Efficacy (Neuroprotection)Displayed neuroprotective properties in vivo[1]
Experimental Protocol: Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a 7-azaindole derivative.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment and control groups. Administer the 7-azaindole derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group.

Workflow for In Vivo Evaluation

G cluster_1 In Vivo Evaluation Pipeline Hit Selected In Vitro Hit Compound PKStudy Pharmacokinetic Study (Rat/Mouse) Hit->PKStudy Assess Exposure EfficacyStudy Efficacy Study (e.g., Xenograft Model) Hit->EfficacyStudy Assess Efficacy ADME Determine ADME Profile (Cmax, Tmax, Bioavailability) PKStudy->ADME Efficacy Measure Efficacy (e.g., Tumor Growth Inhibition) EfficacyStudy->Efficacy Tox Toxicity Assessment (Body Weight, Clinical Signs) EfficacyStudy->Tox Lead Lead Candidate for Further Development ADME->Lead Data Integration & Decision Efficacy->Lead Data Integration & Decision Tox->Lead Data Integration & Decision

Caption: The progression from a promising in vitro hit to a validated in vivo lead.

Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to predict in vivo outcomes. For 7-azaindole derivatives, the clearest correlation emerges from metabolic studies, providing a powerful example of IVIVC in practice.

Case Study: Metabolism of 7-Azaindole Synthetic Cannabinoids

A significant challenge in forensic toxicology is identifying drug use when the parent compound is rapidly metabolized. Research on 7-azaindole-derived synthetic cannabinoids provides a textbook case of IVIVC.

  • In Vitro Prediction: Scientists incubated compounds like 5F-AB-P7AICA and cumyl-5F-P7AICA with pooled human liver microsomes (pHLM).[7][8][9] This in vitro system contains the primary drug-metabolizing enzymes (Cytochrome P450s). Analysis of the reaction mixture identified the major metabolic pathways: hydroxylation, amide hydrolysis, and defluorination.[7][9]

  • In Vivo Confirmation: When authentic urine and serum samples from individuals who had consumed these compounds were analyzed, the very same metabolites predicted by the in vitro pHLM assay were detected.[7][8] The parent compound was often present at lower levels than its metabolites, confirming that metabolism was extensive in vivo.[7]

This strong correlation allows forensic labs to confidently use the metabolites—identified in vitro—as biomarkers to confirm drug use in vivo. It demonstrates that for metabolism, the in vitro model is highly predictive of the in vivo reality.

From Potency to Efficacy: A More Complex Correlation

Correlating in vitro potency (IC₅₀) with in vivo efficacy (e.g., tumor reduction) is less direct. A compound with a low nanomolar IC₅₀ in vitro may fail in vivo if it has poor oral bioavailability or is metabolized too quickly to reach the tumor at a sufficient concentration.

The logical progression is as follows:

  • In Vitro Potency: A low IC₅₀ against a cancer cell line (e.g., 88 nM for Compound P1) justifies its advancement.[5]

  • In Vivo Efficacy: This compound is then tested in an animal model. Success, such as the demonstrated antitumor activity of ST7710AA1 in a mouse xenograft model, validates the initial in vitro promise.[1]

The IVIVC here is not a simple mathematical relationship but a qualitative correlation used for candidate selection. In vitro assays effectively screen out inactive compounds, while in vivo models select for compounds that possess both biological activity and the necessary pharmacokinetic properties to be effective in a whole organism.

Factors Governing the IVIVC Bridge

G cluster_ivivc The IVIVC Bridge cluster_adme Pharmacokinetic / ADME Barrier InVitro In Vitro Activity (Potency, IC50) Absorption Absorption (Solubility, Permeability) InVitro->Absorption InVivo In Vivo Efficacy (Tumor Reduction, etc.) Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (CYP450 Stability) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Excretion->InVivo

Caption: Key pharmacokinetic factors that determine if in vitro activity translates to in vivo efficacy.

Conclusion

The 7-azaindole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. While a direct quantitative correlation between in vitro potency and in vivo efficacy remains a complex challenge, a strong qualitative and predictive relationship is undeniable. The most robust IVIVC is observed in metabolism, where in vitro systems like human liver microsomes accurately predict the metabolic fate of these compounds in humans. For efficacy, in vitro assays serve as an essential and effective filter to identify potent molecules, which must then pass the rigorous test of in vivo models to demonstrate a viable pharmacokinetic and therapeutic profile. The strategic integration of both methodologies is, therefore, indispensable for successfully translating the chemical promise of 7-azaindole derivatives into clinical reality.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 1H-Pyrrolo[2,3-b]pyridin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Derivatives of this versatile heterocyclic system have demonstrated significant activity against a range of therapeutically relevant kinases, including TRAF2 and NCK-interacting kinase (TNIK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] The hydroxyl group at the 5-position of the pyrrolopyridine core, in particular, offers a crucial anchor point for molecular interactions and a versatile handle for synthetic elaboration, making 1H-Pyrrolo[2,3-b]pyridin-5-ol a key intermediate in the synthesis of numerous clinical candidates.

However, the high degree of conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or diminished efficacy, underscoring the critical need for comprehensive cross-reactivity profiling early in the drug development cascade. This guide provides an in-depth comparison of the conceptual cross-reactivity profiles of representative this compound derivatives, supported by established experimental methodologies to empower researchers in their quest for selective and effective kinase inhibitors.

The Rationale for Kinase Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While polypharmacology, the modulation of multiple targets, can sometimes be advantageous, a well-defined understanding of a compound's interactions across the kinome is paramount.[4] Unintended inhibition of anti-targets can lead to adverse effects, while inhibition of additional, disease-relevant kinases could offer synergistic benefits. Therefore, a systematic approach to profiling cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will navigate through the essential experimental workflows for characterizing the selectivity of this compound derivatives, from broad-panel biochemical screens to nuanced cellular target engagement assays.

Comparative Kinase Selectivity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

Due to the proprietary nature of extensive kinome scan data for many specific this compound derivatives, this section presents a representative comparison based on publicly available data for analogous compounds built upon the core 1H-pyrrolo[2,3-b]pyridine scaffold. This comparative analysis illustrates how subtle structural modifications can significantly influence the selectivity profile.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Key Kinases

Compound IDPrimary Target(s)TNIKVEGFR2FGFR1IGF-1ROff-Target Example (e.g., EGFR)Reference
Compound A (TNIK Inhibitor Analog)TNIK5>1000>1000>1000>1000[1]
Compound B (VEGFR-2 Inhibitor Analog)VEGFR285015250900500
Compound C (FGFR Inhibitor Analog)FGFR1/2/3>10003507>1000>1000[2]
Compound D (Multi-Kinase Inhibitor Analog)VEGFR2, EGFR, Her260013645070079[4][5]

Note: The data presented are illustrative and collated from multiple sources. Direct comparison should be made with caution as assay conditions may vary.

The table above highlights the diverse selectivity profiles that can be achieved from a common scaffold. Compound A, an analog of a potent TNIK inhibitor, demonstrates high selectivity for its primary target. In contrast, Compound D exhibits a multi-kinase inhibition profile, a characteristic that can be therapeutically beneficial in certain cancer contexts. These examples underscore the importance of empirical testing to define the precise cross-reactivity of any new derivative.

Experimental Workflows for Cross-Reactivity Profiling

A tiered approach is typically employed to comprehensively profile the selectivity of kinase inhibitors. This begins with broad, high-throughput biochemical assays and progresses to more physiologically relevant cellular assays to confirm on-target engagement and functional consequences.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays a In Vitro Kinase Panel Screening (e.g., Radiometric or TR-FRET Assays) b Determination of IC50/Ki Values for Hits a->b Primary Hits c NanoBRET™ Target Engagement Assay b->c Confirmation in Cellular Context d Cellular Thermal Shift Assay (CETSA) b->d e Target-Specific Phosphorylation Assays (e.g., Western Blot, ELISA) c->e d->e f Cell Viability/Proliferation Assays e->f G cluster_0 TNIK Signaling cluster_1 VEGFR2 Signaling cluster_2 FGFR Signaling cluster_3 IGF-1R Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL TNIK TNIK DVL->TNIK TCF4_LEF1 TCF4_LEF1 TNIK->TCF4_LEF1 Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) TCF4_LEF1->Gene_Transcription Activation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation IP3_DAG IP3_DAG PLCg->IP3_DAG Activation Proliferation_Migration Proliferation & Migration IP3_DAG->Proliferation_Migration Activation AKT AKT PI3K->AKT Activation Survival Cell Survival AKT->Survival Activation FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Activation GRB2_SOS GRB2_SOS FRS2->GRB2_SOS Activation RAS_MAPK RAS_MAPK GRB2_SOS->RAS_MAPK Activation RAS_MAPK_Growth Cell Growth GRB2_SOS->RAS_MAPK_Growth Activation Proliferation_Differentiation Proliferation & Differentiation RAS_MAPK->Proliferation_Differentiation Activation IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binding & Activation IRS1 IRS1 IGF1R->IRS1 Activation SHC SHC IGF1R->SHC Activation PI3K_AKT PI3K_AKT IRS1->PI3K_AKT Activation Growth_Survival Cell Growth & Survival PI3K_AKT->Growth_Survival Activation SHC->GRB2_SOS Activation

References

A Researcher's Guide to Benchmarking Novel c-Met Inhibitors: A Case Study with 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting the c-Met receptor tyrosine kinase. We will use the heterocyclic scaffold, 1H-Pyrrolo[2,3-b]pyridin-5-ol, as a hypothetical lead compound to illustrate the essential experimental workflows, from initial biochemical validation to cellular functional assessment. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and position new kinase inhibitors relative to established therapeutic agents.

The Scientific Imperative: Targeting the c-Met Signaling Axis

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a critical regulator of cell proliferation, survival, migration, and invasion.[1][2] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT.[1][3] In normal physiology, this signaling is tightly controlled and essential for embryonic development and tissue repair.[1][4]

However, in numerous malignancies—including non-small cell lung cancer (NSCLC), gastric, and renal cancers—aberrant c-Met activation through gene amplification, mutation, or protein overexpression drives tumor growth, metastasis, and therapeutic resistance.[5][6] This oncogene addiction makes c-Met a highly validated and compelling target for cancer therapy.[7][8] Consequently, several small-molecule c-Met inhibitors have been developed, with agents like Crizotinib and Cabozantinib receiving FDA approval.[6][9][10]

Any new chemical entity, such as one derived from the this compound scaffold, must be systematically evaluated against these established inhibitors to determine its relative potency, selectivity, and potential for clinical translation. While derivatives of this particular scaffold have shown promise against other kinases like FGFR, its potential against c-Met provides a valuable case for outlining a robust benchmarking strategy.[11][12][13]

The Benchmarking Workflow: A Multi-Tiered Approach

A successful benchmarking program follows a logical progression from direct target engagement to broader cellular effects. This ensures that observed anti-proliferative activity is a direct consequence of on-target c-Met inhibition. Our evaluation is structured in three key stages:

  • Biochemical Potency Assessment: Does the compound inhibit the isolated c-Met kinase enzyme? This is the first and most direct test of target engagement.

  • Cellular On-Target Validation: Does the compound block c-Met signaling within a cancer cell line known to be dependent on this pathway?

  • Functional Cellular Impact: Does inhibiting the target pathway translate into a meaningful anti-cancer effect, such as inhibiting cell proliferation?

G cluster_0 Benchmarking Workflow A Tier 1: Biochemical Assay (Direct Target Inhibition) B Tier 2: Cellular Phosphorylation Assay (On-Target Engagement) A->B Confirms cell permeability & target access C Tier 3: Cell Viability Assay (Functional Outcome) B->C Links target inhibition to cellular effect D Data Interpretation & Comparison C->D Comparative Analysis

Caption: A three-tiered experimental workflow for benchmarking a novel c-Met inhibitor.

Comparator Compound Selection

For this guide, we will benchmark our hypothetical compound, this compound, against a panel of well-characterized c-Met inhibitors:

  • Crizotinib: An FDA-approved dual ALK/MET inhibitor, providing a widely recognized benchmark.[14][15][16]

  • Savolitinib: A highly selective and potent c-Met inhibitor, offering a benchmark for specificity.[4][17][18]

  • Cabozantinib: An FDA-approved multi-kinase inhibitor (including MET, VEGFR, and AXL), representing a broader-spectrum comparator.[6][9]

Tier 1: Biochemical Potency Assessment (IC50 Determination)

Causality: The foundational step is to quantify the direct inhibitory activity of the test compound on the purified c-Met kinase domain, free from cellular complexities like membrane permeability or efflux pumps. The half-maximal inhibitory concentration (IC50) is the primary metric here. We will utilize a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.[19][20][21]

Experimental Protocol: TR-FRET c-Met Kinase Assay

This protocol is adapted from established methodologies for TR-FRET kinase assays.[19][22]

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human c-Met kinase (amino acids 956-1390) in kinase reaction buffer.

    • Prepare a 2X solution of a biotinylated peptide substrate and ATP (at its Km concentration) in the same buffer.

    • Prepare serial dilutions of this compound and comparator compounds (Crizotinib, Savolitinib, Cabozantinib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a low-volume 384-well black assay plate, add 5 µL of the compound dilutions.

    • Add 5 µL of the 2X c-Met kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at ~615 nm (Europium) and ~665 nm (APC).[23]

    • Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Biochemical Data
CompoundTarget(s)c-Met Biochemical IC50 (nM)Reference
This compound c-Met (Hypothetical)To be determinedN/A
Crizotinibc-Met, ALK, ROS1~1-5[14][15]
Savolitinibc-Met5[4][17]
Capmatinib (INCB28060)c-Met0.13[24]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The values presented are representative figures from published literature.

Tier 2: Cellular On-Target Engagement (Phospho-c-Met Inhibition)

Causality: After confirming biochemical potency, the next critical step is to verify that the compound can penetrate the cell membrane and inhibit c-Met autophosphorylation in a living cell. A reduction in phosphorylated c-Met (p-cMet) is the hallmark of on-target activity. Western blotting is the gold-standard method for this analysis.[25][26] We will use a c-Met-amplified gastric cancer cell line, such as Hs746T or SNU-5, which exhibits constitutive c-Met activation and is "addicted" to c-Met signaling.[24][27]

The c-Met Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cMet c-Met Receptor HGF HGF (Ligand) HGF->cMet Binding & Dimerization p_cMet p-cMet (Autophosphorylation) GAB1 GAB1 p_cMet->GAB1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K AKT p-AKT PI3K->AKT AKT->Proliferation GAB1->RAS GAB1->PI3K Inhibitor This compound & Comparators Inhibitor->p_cMet INHIBITS

Caption: The c-Met signaling cascade and the point of therapeutic intervention.

Experimental Protocol: Western Blot for p-cMet

This protocol is based on standard Western blotting procedures.[26][28]

  • Cell Culture and Treatment:

    • Seed Hs746T cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat cells with serial dilutions of this compound or comparator compounds for 2 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[26]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).

    • Separately, probe a parallel blot with an antibody for total c-Met to ensure observed changes are not due to protein degradation.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity and normalize the p-cMet signal to the total c-Met signal for each treatment condition.

Tier 3: Functional Cellular Impact (EC50 Determination)

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay measures the effect of the compound on cell viability or proliferation. The effective concentration that causes 50% of the maximal response (EC50) or 50% growth inhibition (GI50) is a key indicator of the compound's functional potency in a cellular system. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[29][30][31]

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol follows the manufacturer's recommendations and common lab practices.[29][31][32]

  • Cell Seeding:

    • Seed Hs746T cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of the test compounds.

    • Treat the cells with the compound dilutions and incubate for 72 hours, a standard duration to observe effects on cell proliferation.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls (100% viability) and background (0% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50/GI50 value.

Representative Cellular Data
CompoundHs746T Cell Viability EC50/GI50 (nM)Reference
This compound To be determinedN/A
Crizotinib~10-50[33]
Savolitinib<100[4]
Capmatinib (INCB28060)~1-5[24]

Summary and Interpretation of Findings

The final step is to consolidate the data into a single table for a clear, head-to-head comparison.

ParameterThis compoundCrizotinibSavolitinibCabozantinib
Biochemical IC50 TBD~1-5 nM5 nM~1-10 nM
Cellular p-cMet Inhibition TBDPotentPotentPotent
Cellular Viability EC50 TBD~10-50 nM<100 nM~20-100 nM

Interpreting the Results:

  • Biochemical vs. Cellular Potency: A large drop-off in potency from the biochemical assay (IC50) to the cellular assay (EC50) can indicate poor cell permeability, susceptibility to cellular efflux pumps (like P-gp), or rapid metabolism within the cell. An ideal candidate maintains potent activity in both settings.

  • Selectivity Profile: While Savolitinib is highly selective for c-Met, Crizotinib and Cabozantinib inhibit multiple kinases.[4][16] This "dirtier" profile can sometimes be advantageous by overcoming resistance pathways but may also lead to more off-target toxicities. Further profiling of this compound against a panel of other kinases would be a critical next step to understand its selectivity.

  • Structure-Activity Relationship (SAR): The data generated for the this compound scaffold serves as a crucial baseline. Subsequent chemical modifications can be benchmarked against these initial results to rationally design compounds with improved potency, selectivity, and drug-like properties.

By adhering to this structured, data-driven benchmarking guide, researchers can rigorously evaluate novel c-Met inhibitors, understand their performance relative to established drugs, and make informed decisions for advancing the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to Evaluating ADMET Properties of Novel 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the 7-azaindole scaffold is a privileged structure, particularly in the realm of kinase inhibitors. Its ability to mimic the adenine hinge-binding motif of ATP has led to the successful development of therapeutics like vemurafenib.[1] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of late-stage attrition.

This guide provides a comprehensive framework for the early-stage evaluation of ADMET properties for novel 7-azaindole derivatives. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and presenting an integrated workflow. This approach is designed to enable research teams to make data-driven decisions, efficiently allocate resources, and select candidates with the highest probability of success.

The Strategic Importance of Early ADMET Profiling

Introducing ADMET assays as early as possible into a drug discovery workflow is paramount.[2] It allows for the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing costly late-stage failures.[2] For 7-azaindole compounds, which can be synthetically modulated to fine-tune their physicochemical properties, an early and integrated ADMET assessment is not just beneficial—it is essential for success.[3]

An Integrated Workflow for ADMET Evaluation

A successful ADMET evaluation strategy is tiered, moving from rapid, high-throughput in silico and in vitro screens to more complex, resource-intensive assays. This allows for the rapid filtration of compounds with undesirable properties, focusing efforts on the most promising candidates.

Below is a logical workflow designed to holistically assess a novel 7-azaindole compound, which we will refer to as "AZD-789," and compare its performance against the established 7-azaindole kinase inhibitor, Vemurafenib.

ADMET_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Safety & Toxicity InSilico In Silico Prediction (Solubility, Permeability, Metabolism, Toxicity) Solubility Kinetic Solubility InSilico->Solubility PAMPA PAMPA-GIT (Passive Permeability) Decision1 Proceed? PAMPA->Decision1 Solubility->PAMPA Caco2 Bidirectional Caco-2 (Permeability & Efflux) HLM Human Liver Microsome Stability (Metabolic Fate) Caco2->HLM Decision2 Proceed? HLM->Decision2 Cytotox Cytotoxicity Assay (e.g., MTT) (General Toxicity) hERG hERG Assay (Cardiotoxicity) Cytotox->hERG Decision3 Lead Candidate hERG->Decision3 Decision1->Caco2 Good Permeability & Solubility Decision2->Cytotox Good Permeability & Stability

Figure 1: Integrated ADMET screening workflow for novel 7-azaindole compounds.

Part 1: Absorption - Will the Compound Reach the Bloodstream?

Oral administration is the most common and preferred route for kinase inhibitors. Therefore, assessing intestinal permeability is a critical first step. We employ a two-tiered approach, starting with a simple, high-throughput assay for passive diffusion, followed by a more complex cell-based model that also accounts for active transport.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay serves as a rapid and cost-effective initial screen for passive, transcellular permeability.[4] It isolates the compound's ability to cross a lipid membrane, providing a clean measure of its lipophilicity and potential for passive absorption. This is particularly useful in early discovery to rank-order a series of analogs.[5] For our novel 7-azaindole, AZD-789, a high PAMPA permeability would be the first positive indicator for good oral absorption.

Click to view the detailed experimental protocol for the PAMPA-GIT Assay

Objective: To determine the passive permeability of a test compound across an artificial membrane mimicking the gastrointestinal tract (GIT).

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Lecithin/dodecane solution (e.g., 1-4% w/v)[6][7]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[6]

  • Prepare Membrane: Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.[6]

  • Prepare Donor Solutions:

    • Dilute the 10 mM test compound stock in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%).[8]

    • Prepare donor solutions for the high and low permeability controls in the same manner.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[6][7]

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate. Incubate the assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[5][7]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    • Where:

      • [drug]acceptor is the concentration in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • Area is the surface area of the membrane.

      • Time is the incubation time in seconds.

Caco-2 Permeability Assay

Causality: While PAMPA is excellent for assessing passive diffusion, it doesn't account for the complex biology of the intestinal epithelium, including active uptake and efflux transporters. The Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, provides a more physiologically relevant model.[9] A key output of this assay is the efflux ratio (ER), calculated by comparing permeability in the basolateral-to-apical (B-A) direction with the apical-to-basolateral (A-B) direction. An ER greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can significantly limit oral bioavailability.[10]

Click to view the detailed experimental protocol for the Bidirectional Caco-2 Assay

Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 6.5 and 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and a known P-gp substrate like Digoxin)

  • Lucifer Yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • After the transport experiment, perform a Lucifer Yellow leakage test to confirm monolayer integrity was maintained.

  • Transport Experiment (A-B Direction):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add transport buffer (pH 6.5, simulating the upper small intestine) containing the test compound (e.g., 10 µM) to the apical (donor) compartment.[12]

    • Add fresh transport buffer (pH 7.4) to the basolateral (receiver) compartment.

    • Incubate for 120 minutes at 37°C with gentle shaking.[13]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (B-A Direction):

    • In a separate set of wells, perform the experiment in the reverse direction.

    • Add transport buffer (pH 7.4) containing the test compound to the basolateral (donor) compartment.

    • Add fresh transport buffer (pH 7.4) to the apical (receiver) compartment.

    • Incubate and sample as described for the A-B direction.

  • Calculate Papp and Efflux Ratio:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)[10]

Part 2: Metabolism - How Long Will the Compound Last?

The metabolic stability of a compound is a key determinant of its half-life and dosing regimen. For many kinase inhibitors, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2]

Human Liver Microsome (HLM) Stability Assay

Causality: This in vitro assay uses subcellular fractions of human liver cells that are rich in Phase I metabolic enzymes, particularly CYPs.[14] By incubating our novel compound, AZD-789, with HLMs and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. This allows us to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo hepatic clearance.[15] A compound with very high clearance in this assay is likely to have a short in vivo half-life, potentially requiring frequent dosing. The 7-azaindole nucleus itself can be subject to metabolism, often through hydroxylation, so understanding its stability is critical.[16][17]

Click to view the detailed experimental protocol for the HLM Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Carbamazepine)

  • Ice-cold acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[18]

    • Prepare the test and control compounds by diluting the DMSO stock in buffer to the final incubation concentration (e.g., 1-2 µM).[15]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold ACN with an internal standard to the corresponding wells.[19][20]

    • The 0-minute time point represents 100% of the compound and is typically prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Part 3: Toxicity - Is the Compound Safe?

Early assessment of potential toxicity is crucial to avoid investing in compounds that will ultimately fail due to safety concerns. We focus on two key areas: general cytotoxicity and specific cardiotoxicity, a known liability for some kinase inhibitors.

Cytotoxicity Assay (e.g., MTT Assay)

Causality: Cytotoxicity assays provide a general measure of a compound's ability to cause cell death.[21] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. By exposing a relevant cell line (e.g., a human liver cell line like HepG2, given the liver's role in metabolism) to increasing concentrations of AZD-789, we can determine the IC50 value—the concentration at which 50% of cell growth is inhibited. A low IC50 value indicates high cytotoxicity, which is a significant red flag.

Click to view the detailed experimental protocol for the MTT Cytotoxicity Assay

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for a specified duration, typically 48-72 hours.[21]

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for another 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[22]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a set of wells with medium only.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

hERG Patch-Clamp Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect that can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia called Torsades de Pointes.[19] This has been a major reason for the withdrawal of drugs from the market. Automated patch-clamp systems provide a high-throughput method to directly measure the effect of our compound on the hERG channel current.[24] An IC50 value below 10 µM is often considered a potential risk, warranting further investigation. For vemurafenib, the hERG IC50 is reported to be 1.24 µM, highlighting the importance of this assessment for the 7-azaindole class.[25]

Click to view the detailed experimental protocol for the Automated Patch-Clamp hERG Assay

Objective: To determine the inhibitory effect (IC50) of a test compound on the hERG potassium channel current.

Materials:

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

  • Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (a known hERG blocker like E-4031 or Cisapride)

  • Vehicle control (e.g., 0.1% DMSO)

Procedure:

  • Cell Preparation:

    • Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Setup:

    • Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Experiment Execution:

    • The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.[26]

    • Once a stable whole-cell recording is established, a specific voltage protocol is applied to elicit the hERG current. A common protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to measure the tail current.[27]

  • Compound Application:

    • After establishing a stable baseline current, the vehicle control is applied, followed by cumulatively increasing concentrations of the test compound.

    • Each concentration is typically applied for a sufficient duration to reach steady-state block.

  • Data Acquisition and Analysis:

    • The instrument records the hERG tail current at each voltage step for each compound concentration.

    • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Analysis: AZD-789 vs. Vemurafenib

To provide context, let's compare the hypothetical data for our novel compound, AZD-789, with the known ADMET properties of Vemurafenib.

ADMET ParameterVemurafenib (Reference)AZD-789 (Novel Compound)Desired ProfileInterpretation
Absorption
PAMPA Papp (10⁻⁶ cm/s)~10-20 (High)15.2>10High passive permeability is predicted for AZD-789.
Caco-2 Papp (A-B) (10⁻⁶ cm/s)Low to Moderate8.5>10Moderate to high absorption is predicted.[28]
Caco-2 Efflux Ratio (B-A/A-B)Substrate of P-gp & BCRP[29]1.5<2AZD-789 is not a significant substrate for efflux pumps, a major advantage over Vemurafenib.
Metabolism
HLM Half-life (t½, min)~57 hours (in vivo)[2]75>30AZD-789 shows good metabolic stability, suggesting a reasonable in vivo half-life.
HLM Intrinsic Clearance (Clint)Low15 µL/min/mgLow to ModerateLow predicted hepatic clearance for AZD-789.
Toxicity
Cytotoxicity (HepG2 IC₅₀, µM)~5-1025.5>10AZD-789 exhibits lower general cytotoxicity than Vemurafenib.
hERG IC₅₀ (µM)1.24[25]18.3>10AZD-789 has a significantly better cardiotoxicity profile, with a >10-fold safety margin over Vemurafenib.

Conclusion and Decision-Making

Based on this comparative analysis, the novel 7-azaindole compound, AZD-789 , demonstrates a highly promising ADMET profile.

Decision_Diagram Start Novel 7-Azaindole: AZD-789 Absorption Absorption Profile PAMPA: High Caco-2: Moderate-High Efflux Ratio: Low (<2) Start->Absorption Favorable Metabolism Metabolism Profile HLM Stability: High (t½ > 60 min) Clint: Low Start->Metabolism Favorable Toxicity Toxicity Profile Cytotoxicity IC50: >20 µM hERG IC50: >15 µM Start->Toxicity Favorable Decision Decision: Advance to In Vivo PK/PD Studies Absorption->Decision Metabolism->Decision Toxicity->Decision

Figure 2: Decision-making summary for advancing AZD-789.

The key advantages of AZD-789 over the benchmark compound, Vemurafenib, are its lack of significant P-gp efflux and its substantially improved safety margin for cardiotoxicity. The high passive permeability, good metabolic stability, and lower cytotoxicity further strengthen its profile. This comprehensive in vitro ADMET evaluation provides a strong rationale for prioritizing AZD-789 for further preclinical development, including in vivo pharmacokinetic and efficacy studies. By systematically de-risking the compound at an early stage, we have significantly increased its potential for clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound often used in medicinal chemistry. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for waste management in your laboratory.

Pre-Disposal Hazard Assessment and Safety

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is crucial. While comprehensive toxicological data for this compound may not be widely available, it is prudent to treat it with the same level of caution as its parent compound, 7-azaindole, and other related heterocyclic structures. These compounds can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, handling should always occur within a certified chemical fume hood.

The cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). The rationale behind each piece of equipment is as important as the equipment itself.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents contact with eyes from splashes or airborne dust, which can cause serious irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Avoids direct skin contact. Always inspect gloves for integrity before use and dispose of them after handling the chemical waste.[5]
Protective Clothing A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Work should be conducted in a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[6]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation—the "Satellite Accumulation Area" (SAA)—is the most critical step in a compliant waste management program.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9]

Protocol for Solid Waste Disposal

This category includes unused or expired this compound powder, as well as contaminated consumables like weighing papers, gloves, and absorbent pads.

  • Container Selection: Choose a high-density polyethylene (HDPE) or other compatible solid waste container with a secure, sealable lid.[7] The container must be clean and in good condition.

  • Waste Collection: Place all solid waste directly into the designated container. To minimize dust generation, handle the solid compound carefully.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The words "Hazardous Waste".[10]

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Handle with Caution").

  • Storage: Keep the container sealed at all times, except when adding waste.[11] Store it in your designated SAA, away from incompatible materials.

Protocol for Liquid Waste Disposal

This applies to solutions containing this compound.

  • Segregation is Key: Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Specifically, keep halogenated and non-halogenated solvent wastes separate.[12][13]

  • Container Selection: Use a compatible, leak-proof liquid waste container (e.g., an HDPE carboy) with a screw cap. Ensure the container is designed for chemical waste.

  • Waste Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Labeling: Label the container immediately with a "Hazardous Waste" tag. List all chemical constituents by their full names and estimate their percentages.[11]

  • Storage: Seal the container tightly and store it in secondary containment (such as a spill tray) within the SAA to mitigate the impact of any potential leaks.[12]

Protocol for Contaminated Sharps

This includes needles, syringes, or broken glassware contaminated with this compound.

  • Container: Use a designated, puncture-proof sharps container.

  • Disposal: Place the contaminated sharp object directly into the container. Do not attempt to recap needles.

  • Labeling and Storage: Once the container is three-quarters full, seal it and label it as hazardous waste, noting the chemical contaminant. Manage it alongside your other solid chemical waste.

Protocol for Empty Chemical Containers

An "empty" container that held this compound must still be managed properly.

  • Decontamination: For containers that held significant quantities, the first rinse must be collected and disposed of as hazardous liquid waste.[11] For containers that held acutely toxic chemicals, the first three rinses must be collected.[11][14]

  • Rendering Unusable: After appropriate rinsing, deface or remove the original manufacturer's label to prevent accidental reuse.[14]

  • Final Disposal: Once the label is defaced, the rinsed container can typically be disposed of in the appropriate glass or plastic recycling bin.[9]

The Disposal Pathway: A Decision Workflow

The following workflow provides a clear, logical path from waste generation to final disposal, ensuring that all critical control points are addressed.

DisposalWorkflow cluster_generation 1. Waste Generation & Segregation cluster_collection 2. Waste Collection & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal Gen Generate this compound Waste Solid Solid Waste (Powder, Contaminated PPE) Gen->Solid Is it solid? Liquid Liquid Waste (Solutions) Gen->Liquid Is it liquid? Sharps Contaminated Sharps Gen->Sharps Is it a sharp? SelectSolid Select & Label Solid Waste Container Solid->SelectSolid SelectLiquid Select & Label Liquid Waste Container Liquid->SelectLiquid SelectSharps Select & Label Sharps Container Sharps->SelectSharps SAA Store Sealed Container in Satellite Accumulation Area (SAA) SelectSolid->SAA SelectLiquid->SAA SelectSharps->SAA CheckFull Container Full or Accumulation Time Limit Reached? SAA->CheckFull CheckFull->SAA No Request Request Pickup from EHS or Licensed Contractor CheckFull->Request Yes Disposal Final Disposal at Approved Facility Request->Disposal

Caption: Decision workflow for the safe disposal of this compound.

Arranging for Final Disposal

Laboratory personnel are responsible for waste until it is collected by trained professionals.[10]

  • Monitor Waste Levels: Keep track of the amount of waste in your containers. Regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the timeframe for removal once a container is full (often within three days).[7][8]

  • Schedule a Pickup: Once a waste container is full or has been in the lab for the maximum allowed time (e.g., six to twelve months), contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[15][16]

  • Documentation: Ensure all paperwork provided by the EHS office is completed accurately. This "cradle-to-grave" tracking is a legal requirement.[10] Never dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[11][14]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

Mastering the Safe Handling of 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and operational directives for all laboratory personnel involved in the handling, use, and disposal of 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS No. 98549-88-3). As a Senior Application Scientist, my objective is to instill a culture of safety and procedural excellence by not only outlining the necessary precautions but also elucidating the scientific rationale behind them. Adherence to these guidelines is mandatory to ensure personal safety and maintain the integrity of our research environment.

This compound, a heterocyclic compound, is a valuable intermediate in pharmaceutical research. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust protective measures. Safety Data Sheets (SDS) and related toxicological information indicate that this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, as a fine powder, it poses a risk of respiratory tract irritation upon inhalation.[1][2][3] This guide will provide a detailed framework for the selection and use of Personal Protective Equipment (PPE), as well as protocols for operational handling and waste disposal.

I. Hazard Assessment and Risk Mitigation

Before commencing any work with this compound, a comprehensive risk assessment is paramount. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. The severity of potential harm underscores the necessity for a multi-layered approach to protection, combining engineering controls with appropriate PPE.

Engineering Controls as the First Line of Defense:

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1] These systems are designed to capture and exhaust airborne particles, providing a critical barrier between the researcher and the hazardous substance. For potent compounds, containment solutions like glove boxes or isolators offer an even higher level of protection by creating a fully enclosed environment.[4]

  • Workstation Preparation: The designated work area should be covered with disposable bench liners to contain any potential spills and facilitate decontamination. An eyewash station and safety shower must be readily accessible and tested regularly.

II. Personal Protective Equipment (PPE): A Detailed Specification

The selection of PPE must be based on a thorough understanding of the potential hazards and the specific tasks to be performed. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Nitrile provides good resistance to a range of chemicals, including many heterocyclic compounds.[5][6] A thickness of at least 5 mil is recommended for splash protection. For prolonged handling or in the absence of specific permeation data, double-gloving is a prudent measure.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldProtects the eyes from splashes and airborne particles.[7] A face shield offers an additional layer of protection for the entire face.
Body Protection Laboratory coat with long sleeves and a closed front. For larger quantities or tasks with a higher risk of contamination, a disposable chemical-resistant gown or coverall is recommended.Prevents skin contact with the compound. Chemical-resistant materials provide a barrier against permeation.
Respiratory Protection For handling small quantities in a fume hood, a NIOSH-approved N95 respirator is recommended to minimize inhalation of fine powders. For operations with a higher potential for aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) with a particulate filter is required.[1][2][7][8]An N95 respirator provides efficient filtration of airborne particulates.[9] A PAPR offers a higher level of protection and is suitable for individuals who cannot achieve a proper fit with a tight-fitting respirator.[1][7][10]
The Causality Behind Glove Selection: Beyond the Basics

While nitrile gloves are a robust starting point, it is crucial to understand the concepts of breakthrough time and degradation . Breakthrough time is the duration it takes for a chemical to permeate through the glove material.[5][6] Degradation refers to the physical changes in the glove material upon chemical contact, such as swelling or cracking.[5] In the absence of specific permeation data for this compound, it is imperative to inspect gloves regularly for any signs of degradation and to change them immediately after known or suspected contact. For extended operations, consulting a glove manufacturer's chemical resistance guide for similar heterocyclic compounds is advised.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the procedural steps for safely handling this compound, from preparation to the completion of the task.

A. Preparation and Donning of PPE
  • Inspect PPE: Before entering the laboratory, visually inspect all PPE for any defects, such as cracks in goggles, tears in gloves, or compromised seams on gowns.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Donning Sequence:

    • Put on the laboratory coat or disposable gown.

    • Don the first pair of nitrile gloves.

    • If required, put on the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the sleeves of the gown.

    • Fit the N95 respirator or PAPR hood. For tight-fitting respirators, perform a user seal check.

    • Put on safety goggles or a face shield.

B. Handling the Compound
  • Work Within Engineering Controls: All manipulations of the solid compound must be performed within a functioning chemical fume hood or powder containment hood.

  • Minimize Dust Generation: Use spatulas and weighing papers carefully to avoid creating airborne dust.

  • Weighing Procedures:

    • For small quantities, use a microbalance within the fume hood.

    • For larger quantities, consider taring the container before adding the compound to minimize handling time.

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

C. Post-Handling and Doffing of PPE
  • Decontamination of Work Area:

    • Wipe down all surfaces that may have come into contact with the compound with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with 70% ethanol or as determined by your institution's safety protocols.[2]

    • Dispose of all contaminated wipes and bench liners as hazardous waste.

  • Doffing Sequence (to be performed in a designated area):

    • Remove the outer pair of gloves.

    • Remove the face shield or goggles.

    • Remove the laboratory coat or gown, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

IV. Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable gowns, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

B. Decontamination and Disposal Procedures

For laboratory-scale waste, the following procedures are recommended:

  • Neutralization (for acidic or basic solutions): If the compound is in an acidic or basic solution, neutralization may be a preliminary step before collection. However, this should only be performed by trained personnel with a clear understanding of the reaction.

  • Collection by EHS: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.

V. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact EHS.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure start Start Task Involving This compound risk_assessment Conduct Risk Assessment (Quantity, Task, Aerosolization Potential) start->risk_assessment hand Hand Protection: Nitrile Gloves (≥5 mil) Consider Double Gloving risk_assessment->hand eye Eye/Face Protection: Safety Goggles or Face Shield risk_assessment->eye body Body Protection: Lab Coat or Chemical-Resistant Gown risk_assessment->body respiratory Respiratory Protection: N95 (powders) or PAPR (high risk) risk_assessment->respiratory donning Don PPE in Correct Sequence hand->donning eye->donning body->donning respiratory->donning handling Handle Compound in Engineering Control (Fume Hood) donning->handling decon Decontaminate Work Area handling->decon doffing Doff PPE in Correct Sequence end Task Complete doffing->end decon->doffing

Caption: Logical workflow for PPE selection and use when handling this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors. This guide serves as a foundational document and should be supplemented by institution-specific safety procedures and regular safety training.

References

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